Formylmethanofuran
説明
特性
分子式 |
C35H39N4O16-5 |
|---|---|
分子量 |
771.7 g/mol |
IUPAC名 |
7-[[(1R)-1-carboxylato-4-[[(1R)-1-carboxylato-4-[2-[4-[[5-(formamidomethyl)furan-3-yl]methoxy]phenyl]ethylamino]-4-oxobutyl]amino]-4-oxobutyl]amino]-7-oxoheptane-1,3,4-tricarboxylate |
InChI |
InChI=1S/C35H44N4O16/c40-19-36-16-23-15-21(18-55-23)17-54-22-3-1-20(2-4-22)13-14-37-28(41)10-7-26(34(50)51)39-30(43)11-8-27(35(52)53)38-29(42)9-5-24(32(46)47)25(33(48)49)6-12-31(44)45/h1-4,15,18-19,24-27H,5-14,16-17H2,(H,36,40)(H,37,41)(H,38,42)(H,39,43)(H,44,45)(H,46,47)(H,48,49)(H,50,51)(H,52,53)/p-5/t24?,25?,26-,27-/m1/s1 |
InChIキー |
RGBIJPWAWLXPOC-ATEVHTGXSA-I |
異性体SMILES |
C1=CC(=CC=C1CCNC(=O)CC[C@H](C(=O)[O-])NC(=O)CC[C@H](C(=O)[O-])NC(=O)CCC(C(CCC(=O)[O-])C(=O)[O-])C(=O)[O-])OCC2=COC(=C2)CNC=O |
正規SMILES |
C1=CC(=CC=C1CCNC(=O)CCC(C(=O)[O-])NC(=O)CCC(C(=O)[O-])NC(=O)CCC(C(CCC(=O)[O-])C(=O)[O-])C(=O)[O-])OCC2=COC(=C2)CNC=O |
同義語 |
formyl-MFR formylmethanofuran |
製品の起源 |
United States |
Foundational & Exploratory
The Central Role of Formylmethanofuran in the Gateway to Methanogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methanogenesis, the biological production of methane (B114726), is a critical process in the global carbon cycle and a key area of research for biofuel production and understanding microbial metabolism. This technical guide provides an in-depth exploration of the pivotal role of formylmethanofuran (formyl-MFR), the first committed intermediate in the CO₂ reduction pathway to methane. We will delve into the biochemical reactions, enzymatic players, quantitative data, and experimental methodologies that define the synthesis and conversion of this crucial C1 carrier. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals seeking a detailed understanding of the initial steps of methanogenesis.
Introduction to this compound and its Significance in Methanogenesis
Methanogenesis from carbon dioxide and hydrogen, the hydrogenotrophic pathway, is a hallmark of many methanogenic archaea. This complex process begins with the activation and reduction of CO₂, a thermodynamically challenging step. This compound serves as the initial C1 carrier, capturing a formyl group derived from CO₂. This crucial first step is catalyzed by the enzyme this compound dehydrogenase. The formyl group is then transferred to the second C1 carrier, tetrahydromethanopterin (H₄MPT), in a reaction mediated by this compound:tetrahydromethanopterin formyltransferase. Understanding the intricacies of these initial reactions is fundamental to comprehending the overall efficiency and regulation of methane production.
The Biochemical Pathway: From CO₂ to a Formyl Group Carrier
The entry point of CO₂ into the methanogenic pathway involves two key enzymatic steps centered around this compound.
Step 1: Reductive Fixation of CO₂ by this compound Dehydrogenase (FMD)
The first committed step in hydrogenotrophic methanogenesis is the reductive carboxylation of methanofuran (B1217411) (MFR) to this compound. This reaction is catalyzed by this compound dehydrogenase (FMD), a complex metalloenzyme. The overall reaction is:
CO₂ + Methanofuran + 2e⁻ + 2H⁺ → this compound + H₂O
FMD is typically a molybdenum or tungsten-dependent enzyme, containing multiple iron-sulfur clusters that facilitate electron transfer.[1][2] The reaction is endergonic under standard conditions and is driven forward by coupling to exergonic processes within the cell.[3] The enzyme itself is a multi-subunit complex.[2]
Step 2: Formyl Group Transfer by this compound:Tetrahydromethanopterin Formyltransferase (Ftr)
Once formed, the formyl group of this compound is transferred to the N⁵ position of tetrahydromethanopterin (H₄MPT). This reaction is catalyzed by the enzyme this compound:tetrahydromethanopterin formyltransferase (Ftr) and is a reversible process.[4][5] The reaction is as follows:
This compound + Tetrahydromethanopterin ⇌ Methanofuran + 5-Formyl-tetrahydromethanopterin
This transfer reaction is crucial as it passes the C1 unit down the methanogenic pathway for subsequent reduction steps.
Quantitative Data
A thorough understanding of the biochemical pathway requires quantitative data on enzyme kinetics and thermodynamics. The following tables summarize available data for the key enzymes involved in this compound metabolism.
| Enzyme | Organism | Substrate | Km (µM) | Vmax (U/mg) | kcat (s⁻¹) | Reference |
| This compound:Tetrahydromethanopterin Formyltransferase (Ftr) | Methanopyrus kandleri | This compound | 50 | 2700 (at 65°C) | - | |
| Tetrahydromethanopterin | 100 |
Table 1: Kinetic Parameters of this compound:Tetrahydromethanopterin Formyltransferase. One unit (U) is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute.
| Enzyme | Organism | Specific Activity | Conditions | Reference |
| This compound Dehydrogenase (FMD) | Methanosarcina barkeri | 34 µmol·min⁻¹·mg⁻¹ | - | [6] |
| This compound Dehydrogenase (FMD) | Methanobacterium thermoautotrophicum | 30-fold purification | In vitro synthesis of formyl-MFR | [7] |
Table 2: Specific Activities of this compound Dehydrogenase.
| Reaction | Organism | ΔG°' (kJ/mol) | E°' (mV) | Reference |
| CO₂ + Methanofuran + 2e⁻ + 2H⁺ → this compound + H₂O | Methanobacterium thermoautotrophicum | +16 | ~ -530 | [3][8] |
Table 3: Thermodynamic Parameters for the Formation of this compound.
Experimental Protocols
This section provides an overview of the methodologies used to study the enzymes involved in this compound metabolism.
Purification of this compound Dehydrogenase (from Methanosarcina barkeri)
The purification of oxygen-sensitive enzymes like FMD requires strict anaerobic techniques.[9][10][11]
Protocol Overview:
-
Cell Lysis: Frozen cell paste of M. barkeri is thawed and resuspended in an anaerobic buffer (e.g., Tris-HCl with reducing agents like dithiothreitol (B142953) and sodium sulfide). Cells are lysed by sonication or French press under a constant stream of anaerobic gas (e.g., N₂ or H₂).
-
Centrifugation: The cell lysate is centrifuged at high speed to remove cell debris and membranes, yielding a crude cell extract.
-
Chromatography: The soluble extract is subjected to a series of chromatographic steps performed in an anaerobic chamber or using degassed buffers.
-
Anion Exchange Chromatography (e.g., DEAE-Sepharose): The extract is loaded onto the column, and proteins are eluted with a salt gradient (e.g., NaCl or KCl). Fractions are assayed for FMD activity.
-
Hydrophobic Interaction Chromatography (e.g., Phenyl-Sepharose): Active fractions are pooled, and the salt concentration is adjusted before loading onto the column. Proteins are eluted with a decreasing salt gradient.
-
Gel Filtration Chromatography (e.g., Sephacryl S-300): This step separates proteins based on size and can provide an estimation of the native molecular weight.
-
-
Purity Assessment: The purity of the final enzyme preparation is assessed by SDS-PAGE.
Assay for this compound:Tetrahydromethanopterin Formyltransferase Activity
The activity of Ftr can be measured spectrophotometrically by monitoring the formation or consumption of its substrates or products.
Protocol Overview:
-
Reaction Mixture: A typical assay mixture contains buffer (e.g., potassium phosphate), a reducing agent, tetrahydromethanopterin (H₄MPT), and this compound.
-
Enzyme Addition: The reaction is initiated by the addition of a purified Ftr preparation.
-
Spectrophotometric Monitoring: The decrease in absorbance due to the conversion of this compound can be monitored at a specific wavelength. Alternatively, the formation of 5-formyl-H₄MPT can be followed.
-
Calculation of Activity: The rate of change in absorbance is used to calculate the enzyme activity, typically expressed in units per milligram of protein.
X-ray Crystallography for Structural Determination
Elucidating the three-dimensional structure of FMD and Ftr provides invaluable insights into their catalytic mechanisms.[12][13]
Workflow Overview:
-
Crystallization: Highly purified and concentrated enzyme is mixed with a precipitant solution under anaerobic conditions (for oxygen-sensitive enzymes). Crystals are grown using techniques such as vapor diffusion (hanging drop or sitting drop).[10]
-
Data Collection: Crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.
-
Structure Solution and Refinement: The diffraction data are processed to determine the electron density map. A model of the protein is built into the electron density and refined to obtain the final atomic structure.
Signaling Pathways and Logical Relationships
The regulation of the initial steps of methanogenesis is crucial for the overall metabolic efficiency of the cell. While a complete picture of the signaling pathways is still emerging, evidence suggests that the availability of substrates, particularly H₂, plays a key regulatory role at the transcriptional level.[1][14][15]
References
- 1. All-in-One CO2 Capture and Transformation: Lessons from this compound Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound dehydrogenase - Wikipedia [en.wikipedia.org]
- 3. Methanogens: pushing the boundaries of biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound:tetrahydromethanopterin formyltransferase (Ftr) from the hyperthermophilic Methanopyrus kandleri. Cloning, sequencing and functional expression of the ftr gene and one-step purification of the enzyme overproduced in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound—tetrahydromethanopterin N-formyltransferase - Wikipedia [en.wikipedia.org]
- 6. This compound dehydrogenase from methanogenic bacteria, a molybdoenzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound synthesis by this compound dehydrogenase from Methanobacterium thermoautotrophicum Marburg - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thermodynamics of the this compound dehydrogenase reaction in Methanobacterium thermoautotrophicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anaerobic Protein Purification and Kinetic Analysis via Oxygen Electrode for Studying DesB Dioxygenase Activity and Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anaerobic Protein Purification and Kinetic Analysis via Oxygen Electrode for Studying DesB Dioxygenase Activity and Inhibition. | Semantic Scholar [semanticscholar.org]
- 11. ntrs.nasa.gov [ntrs.nasa.gov]
- 12. Molybdenum‐ and tungsten‐containing formate dehydrogenases and this compound dehydrogenases: Structure, mechanism, and cofactor insertion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The structure of this compound: tetrahydromethanopterin formyltransferase in complex with its coenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. dnayaklab.com [dnayaklab.com]
The Discovery and Isolation of Formylmethanofuran in Archaea: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of archaeal metabolism, the discovery of novel coenzymes has consistently opened new frontiers in our understanding of microbial biochemistry and bioenergetics. Among these, formylmethanofuran (CHO-MFR) stands as a pivotal C1 carrier in the methanogenesis pathway, the primary mode of energy conservation for many archaea. This technical guide provides an in-depth exploration of the discovery, isolation, and characterization of this compound, offering detailed experimental protocols and quantitative data to support research and development in this field. The unique enzymatic pathways involving this coenzyme present potential targets for antimicrobial drug development and offer insights into novel carbon fixation mechanisms.
The Central Role of this compound in Methanogenesis
This compound is the initial carrier of a one-carbon unit in the CO2 reduction pathway to methane (B114726) in methanogenic archaea.[1] The formyl group is subsequently transferred to tetrahydromethanopterin (H4MPT), another key coenzyme in this metabolic route.[1] This process is catalyzed by the enzyme this compound:tetrahydromethanopterin formyltransferase.[1] The formation of this compound itself is a critical, energy-dependent step catalyzed by this compound dehydrogenase, which utilizes electrons from a low-potential electron donor to reduce CO2 and attach it to methanofuran (B1217411) (MFR).[2]
Data Presentation: Properties of Key Enzymes
The study of this compound is intrinsically linked to the characterization of the enzymes that synthesize and utilize it. The following tables summarize key quantitative data for this compound dehydrogenase and this compound:tetrahydromethanopterin formyltransferase from various archaeal sources.
| Enzyme | Source Organism | Molecular Mass (kDa) | Subunits | Specific Activity | Cofactors / Prosthetic Groups | Reference |
| This compound Dehydrogenase | Methanosarcina barkeri | 200 | Not specified | 34 µmol/min/mg | Molybdenum, Iron-Sulfur Clusters, Pterin | [3] |
| This compound Dehydrogenase | Methanobacterium thermoautotrophicum | 530 | Not specified | Not specified | Molybdenum or Tungsten, Iron-Sulfur Clusters, Pterin | [4] |
| This compound:tetrahydromethanopterin Formyltransferase | Methanobacterium thermoautotrophicum | 164 (Tetramer) | 4 x 41 kDa | Not specified | None |
Experimental Protocols
Isolation and Purification of Methanofuran
The isolation of this compound first requires the purification of its precursor, methanofuran, from archaeal cell mass. The following protocol is a composite of methodologies described in the literature for the purification of methanofuran from Methanobacterium thermoautotrophicum.[5]
1. Cell Lysis and Initial Extraction:
-
Harvest cell paste of Methanobacterium thermoautotrophicum by centrifugation.
-
Resuspend the cell paste in an appropriate buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.0).
-
Lyse the cells using a French press or sonication.
-
Centrifuge the lysate at high speed (e.g., 100,000 x g) to remove cell debris and membranes.
2. Anion Exchange Chromatography:
-
Apply the supernatant to a DEAE-cellulose or QAE-Sephadex anion exchange column equilibrated with a low-ionic-strength buffer.
-
Elute the bound cofactors with a linear gradient of increasing salt concentration (e.g., 0 to 1 M NaCl).
-
Collect fractions and assay for the presence of methanofuran (see assay protocol below).
3. Gel Filtration Chromatography:
-
Pool the active fractions from the anion exchange step and concentrate them.
-
Apply the concentrated sample to a Sephadex G-25 or similar gel filtration column to separate cofactors based on size.
-
Elute with a suitable buffer and collect fractions.
4. Reversed-Phase High-Performance Liquid Chromatography (HPLC):
-
Further purify the methanofuran-containing fractions by reversed-phase HPLC on a C18 column.[6]
-
Use a gradient of an organic solvent (e.g., methanol (B129727) or acetonitrile) in an aqueous buffer (e.g., 30 mM formic acid) for elution.[6]
-
Monitor the eluate at a suitable wavelength (e.g., 260 nm) to detect the furan (B31954) moiety.
-
Collect the peak corresponding to methanofuran and confirm its identity by mass spectrometry and NMR spectroscopy.[5]
Enzymatic Synthesis and Purification of this compound
Once methanofuran is purified, it can be enzymatically formylated to produce this compound.
1. Reaction Mixture:
-
Prepare a reaction mixture containing:
-
Purified methanofuran
-
Purified this compound dehydrogenase
-
A suitable buffer (e.g., 100 mM MOPS, pH 7.0)
-
A source of CO2 (e.g., NaHCO3)
-
A low-potential electron donor (e.g., titanium(III) citrate)[2]
-
2. Incubation:
-
Incubate the reaction mixture under anaerobic conditions at the optimal temperature for the enzyme (e.g., 65°C for enzymes from M. thermoautotrophicum).
3. Purification of this compound:
-
Stop the reaction by heat inactivation or addition of a denaturing agent.
-
Remove the precipitated protein by centrifugation.
-
Purify the resulting this compound from the reaction mixture using the same reversed-phase HPLC protocol described for methanofuran. The formylated derivative will have a different retention time.
Assay for Methanofuran and this compound
The presence and quantity of methanofuran and its formylated derivative can be determined using a coupled enzymatic assay with purified this compound:tetrahydromethanopterin formyltransferase and methenyltetrahydromethanopterin cyclohydrolase. The formation of methenyl-H4MPT can be monitored spectrophotometrically at 336 nm.
Signaling Pathways and Experimental Workflows
To visualize the metabolic context and experimental procedures, the following diagrams are provided in the DOT language for use with Graphviz.
Caption: Metabolic pathway of this compound formation and its role in C1 transfer.
References
- 1. Methenyl-tetrahydromethanopterin cyclohydrolase in cell extracts of Methanobacterium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation of this compound synthesis in cell extracts of Methanobacterium thermoautotrophicum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound dehydrogenase from methanogenic bacteria, a molybdoenzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound synthesis by this compound dehydrogenase from Methanobacterium thermoautotrophicum Marburg - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biosynthesis of methanofuran in Methanobacterium thermoautotrophicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Chemical Structure and Properties of Formylmethanofuran
For Researchers, Scientists, and Drug Development Professionals
Introduction
Formylmethanofuran (FMF) is a crucial intermediate in the metabolic pathway of methanogenesis, the biological production of methane (B114726). This process is primarily carried out by a group of anaerobic archaea. FMF serves as a key one-carbon (C1) carrier, facilitating the reduction of carbon dioxide (CO2) to methane (CH4). Understanding the chemical structure, properties, and the enzymatic reactions involving FMF is of significant interest for researchers in microbiology, biochemistry, and renewable energy, as well as for drug development professionals exploring novel antimicrobial targets. This technical guide provides a comprehensive overview of the core aspects of this compound, including its physicochemical properties, its role in the methanogenic pathway, and detailed experimental protocols for its study.
Chemical Structure and Physicochemical Properties
This compound is a derivative of methanofuran, a family of C1 carriers found in methanogenic archaea. The core structure consists of a 2-aminomethylfuran linked to a phenoxy group, which is further attached to a complex side chain. The formyl group is attached to the amino group of the 2-aminomethylfuran moiety.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C35H44N4O16 | [1] |
| Molecular Weight | 776.74 g/mol | [1] |
| CAS Number | 94483-60-0 | [1] |
| Appearance | Not specified in literature | |
| Solubility | Soluble in DMSO | [2] |
| Storage Conditions | Dry, dark at 0-4°C for short term (days to weeks) or -20°C for long term (months to years) | [2] |
Biological Role in Methanogenesis
This compound is the first stable C1 intermediate in the CO2 reduction pathway of methanogenesis. Its formation and subsequent transformation are catalyzed by two key enzymes: this compound dehydrogenase and this compound:tetrahydromethanopterin formyltransferase.
The Methanogenesis Pathway from CO2
The conversion of CO2 to methane is a multi-step process involving a series of unique coenzymes and enzymes. The initial steps involving this compound are crucial for fixing CO2 into the metabolic pathway.
References
An In-depth Technical Guide to the Biosynthesis of Formylmethanofuran from CO2
For Researchers, Scientists, and Drug Development Professionals
Abstract
The fixation of carbon dioxide is a fundamental biological process with significant implications for bioenergy production and carbon capture technologies. In the domain of methanogenic archaea, the initial step of CO2 assimilation into the methanogenesis pathway is the formation of formylmethanofuran (formyl-MFR). This reaction, catalyzed by the complex metalloenzyme this compound dehydrogenase (FMD), represents an ATP-independent pathway for carbon fixation. This technical guide provides a comprehensive overview of the biosynthesis of this compound from CO2, detailing the enzymatic machinery, reaction mechanism, thermodynamics, and key experimental methodologies. Quantitative data are summarized for comparative analysis, and detailed protocols for cornerstone experiments are provided to facilitate further research in this field.
Introduction
The conversion of carbon dioxide, a potent greenhouse gas, into value-added chemicals and biofuels is a paramount goal in sustainable chemistry and biotechnology. Methanogenic archaea, a group of anaerobic microorganisms, offer a unique biological blueprint for CO2 reduction through the process of methanogenesis. The entry point of CO2 into this pathway is its conversion to this compound, a reaction of significant interest due to its energy efficiency, as it does not require the direct input of ATP.[1]
This guide delves into the core of this biosynthetic pathway, providing researchers, scientists, and drug development professionals with a detailed understanding of the underlying biochemical principles and practical experimental approaches.
The Core Biosynthetic Pathway
The synthesis of this compound from CO2 is a reductive carboxylation reaction that involves the cofactor methanofuran (B1217411) (MFR) and a low-potential electron donor. The overall reaction can be summarized as:
CO2 + Methanofuran + 2e- + 2H+ → this compound + H2O
This crucial step is catalyzed by the enzyme This compound dehydrogenase (FMD) , a complex, multi-subunit enzyme that can contain either tungsten (W-FMD, also denoted as Fwd) or molybdenum (Mo-FMD, also denoted as Fmd) in its active site.[2][3]
The Two-Step Reaction Mechanism
Contrary to early hypotheses of a direct carboxylation of methanofuran, the current understanding, supported by structural and biochemical evidence, points to a two-step mechanism occurring within the FMD enzyme complex:[2]
-
CO2 Reduction to Formate (B1220265): In the first step, CO2 is reduced to a formate intermediate at the tungsten or molybdenum-containing active site located in the FwdB/FmdB subunit. This reduction is driven by a low-potential electron donor, typically a reduced ferredoxin.[4]
-
Formate Condensation with Methanofuran: The newly formed formate molecule is then channeled through an internal tunnel, approximately 43 Å long, to a second active site within the FwdA/FmdA subunit.[4] Here, the formate condenses with the primary amine of methanofuran to form this compound.
This channeling of the reactive formate intermediate is a key feature of the enzyme, preventing its diffusion into the cytoplasm and increasing the efficiency of the overall reaction.
Key Components of the Pathway
-
This compound Dehydrogenase (FMD): A large, multi-subunit enzyme complex. The tungsten-containing FMD from Methanothermobacter wolfeii has a (FwdABCDFG)₂ structure.[5] The FwdB subunit houses the W-pterin cofactor for CO2 reduction, while the FwdA subunit contains a binuclear zinc center for the formate condensation reaction. The FwdF and FwdG subunits are rich in iron-sulfur clusters and are involved in electron transfer.
-
Methanofuran (MFR): A C1 carrier coenzyme that acts as the acceptor for the formyl group derived from CO2.
-
Electron Donor: A low-potential ferredoxin (E°' ≈ -500 mV) is the physiological electron donor for the reduction of CO2.[4] In vitro, artificial electron donors like titanium(III) citrate (B86180) can be used.[6]
Quantitative Data
The following tables summarize the available quantitative data for the biosynthesis of this compound.
| Enzyme Source | Metal Cofactor | Apparent Km (Formyl-MFR) | Specific Activity (formate oxidation) | Reference |
| Methanobacterium thermoautotrophicum | Tungsten | 13 µM | 8.3 µmol/min/mg | [7] |
| Methanosarcina barkeri | Molybdenum | Not Reported | 34 µmol/min/mg | [3] |
| Parameter | Value | Organism/Conditions | Reference |
| Midpoint Potential (E°') of CO2/Formyl-MFR couple | ~ -530 mV | Methanobacterium thermoautotrophicum at 60°C, pH 7.0 | [8] |
| Activation Energy (Ea) | 45 kJ/mol | Methanobacterium thermoautotrophicum | [7] |
Signaling Pathways and Logical Relationships
The biosynthesis of this compound is the initial, committed step in the methanogenesis pathway from CO2. The subsequent steps involve the transfer of the formyl group to tetrahydromethanopterin (H4MPT) and a series of further reductions.
Caption: Biosynthesis pathway of this compound from CO2.
Experimental Protocols
Purification of this compound Dehydrogenase from Methanobacterium thermoautotrophicum
This protocol is adapted from Wasserfallen (1994).[6] All steps should be carried out under strictly anaerobic conditions at 4°C.
-
Cell Lysis:
-
Resuspend frozen cell paste of M. thermoautotrophicum in an equal volume of 50 mM Tris-HCl, pH 7.6, containing 10 mM 2-mercaptoethanol (B42355) and a few crystals of DNase I.
-
Lyse the cells by passing them twice through a French pressure cell at 137 MPa.
-
Centrifuge the lysate at 30,000 x g for 30 minutes to remove cell debris.
-
-
Ultracentrifugation:
-
Centrifuge the supernatant from the previous step at 100,000 x g for 60 minutes to pellet membranes. The FMD is in the soluble fraction (supernatant).
-
-
Anion Exchange Chromatography (Q-Sepharose):
-
Load the supernatant onto a Q-Sepharose column pre-equilibrated with 50 mM Tris-HCl, pH 7.6, containing 10 mM 2-mercaptoethanol.
-
Wash the column with the equilibration buffer.
-
Elute the proteins with a linear gradient of 0 to 1 M NaCl in the equilibration buffer.
-
Collect fractions and assay for FMD activity.
-
-
Hydrophobic Interaction Chromatography (Phenyl-Sepharose):
-
Pool the active fractions from the Q-Sepharose column and add solid (NH4)2SO4 to a final concentration of 1 M.
-
Load the sample onto a Phenyl-Sepharose column pre-equilibrated with 50 mM Tris-HCl, pH 7.6, containing 1 M (NH4)2SO4 and 10 mM 2-mercaptoethanol.
-
Elute the FMD with a decreasing linear gradient of 1 to 0 M (NH4)2SO4 in the equilibration buffer.
-
Collect fractions and assay for FMD activity.
-
-
Gel Filtration Chromatography (Superdex 200):
-
Concentrate the active fractions from the Phenyl-Sepharose column.
-
Load the concentrated sample onto a Superdex 200 gel filtration column pre-equilibrated with 50 mM Tris-HCl, pH 7.6, containing 150 mM NaCl and 10 mM 2-mercaptoethanol.
-
Elute with the same buffer and collect fractions containing the purified FMD.
-
Caption: Experimental workflow for FMD purification.
This compound Dehydrogenase Activity Assay
This spectrophotometric assay measures the reduction of an artificial electron acceptor, methyl viologen, which is coupled to the oxidation of this compound.
-
Reagents:
-
100 mM Tris-HCl buffer, pH 7.6
-
10 mM Methyl viologen
-
1 mM this compound (synthesized or purified)
-
Anaerobic cuvettes
-
Purified FMD enzyme solution
-
-
Procedure:
-
Prepare a reaction mixture in an anaerobic cuvette containing:
-
800 µL of 100 mM Tris-HCl buffer, pH 7.6
-
100 µL of 10 mM methyl viologen
-
-
Seal the cuvette and make it anaerobic by flushing with N2 or H2 gas.
-
Initiate the reaction by adding 100 µL of 1 mM this compound.
-
Add a small, known amount of purified FMD to start the reaction.
-
Monitor the increase in absorbance at 578 nm (for reduced methyl viologen) over time using a spectrophotometer.
-
The rate of reaction is proportional to the change in absorbance per unit time. One unit of FMD activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of reduced methyl viologen per minute under the assay conditions.
-
Identification and Quantification of this compound
High-Performance Liquid Chromatography (HPLC) is a suitable method for the identification and quantification of this compound.
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column
-
-
Mobile Phase:
-
A gradient of acetonitrile (B52724) in an aqueous buffer (e.g., 50 mM potassium phosphate, pH 7.0).
-
-
Procedure:
-
Sample Preparation: Stop the enzymatic reaction at different time points by adding a quenching agent (e.g., acid or a denaturing agent). Centrifuge to remove precipitated protein.
-
Injection: Inject a known volume of the supernatant onto the HPLC column.
-
Detection: Monitor the elution profile at a wavelength where this compound has a characteristic absorbance (e.g., around 260 nm).
-
Identification: Compare the retention time of the peak in the sample with that of a pure this compound standard.
-
Quantification: Create a standard curve by injecting known concentrations of the this compound standard and measuring the corresponding peak areas. Use this standard curve to determine the concentration of this compound in the experimental samples.
-
Conclusion
The biosynthesis of this compound from CO2 is a fascinating and fundamentally important reaction in the microbial world. The elucidation of its intricate mechanism and the characterization of the complex enzymatic machinery involved have provided valuable insights into ATP-independent carbon fixation. The detailed experimental protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers aiming to further unravel the intricacies of this pathway, engineer novel carbon capture technologies, or explore it as a potential target for antimicrobial drug development against methanogens. The continued study of this pathway holds significant promise for advancing our understanding of microbial metabolism and for the development of innovative biotechnological solutions.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. All-in-One CO2 Capture and Transformation: Lessons from this compound Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound dehydrogenase from methanogenic bacteria, a molybdoenzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound dehydrogenase - Wikipedia [en.wikipedia.org]
- 5. Molybdenum‐ and tungsten‐containing formate dehydrogenases and this compound dehydrogenases: Structure, mechanism, and cofactor insertion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound synthesis by this compound dehydrogenase from Methanobacterium thermoautotrophicum Marburg - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Thermodynamics of the this compound dehydrogenase reaction in Methanobacterium thermoautotrophicum - PubMed [pubmed.ncbi.nlm.nih.gov]
Formylmethanofuran: A Pivotal C1 Carrier in Anaerobic Metabolism
An In-depth Technical Guide for Researchers and Drug Development Professionals
[Shanghai, China] – Formylmethanofuran (CHO-MFR) serves as a critical one-carbon (C1) carrier in the anaerobic metabolism of methanogenic archaea, representing the entry point for carbon dioxide into the methanogenesis pathway. This technical guide provides a comprehensive overview of the biochemical role of this compound, the enzymes involved in its formation and subsequent transfer of the formyl group, and detailed experimental protocols for its study. This document is intended for researchers, scientists, and drug development professionals interested in the unique metabolic pathways of anaerobic microorganisms.
Introduction to this compound and its Role in Methanogenesis
Methanogenesis, the biological production of methane (B114726), is a vital process in the global carbon cycle, carried out by a specialized group of archaea. In the hydrogenotrophic pathway of methanogenesis, carbon dioxide is the primary carbon source, which is sequentially reduced to methane. This compound is the first stable C1 intermediate in this pathway, formed by the reductive fixation of CO2 onto the carrier molecule methanofuran (B1217411) (MFR).[1] This initial step is a key distinction from other CO2 fixation pathways, as it does not require ATP hydrolysis, thus representing an energy-saving strategy for the organism.[2]
The overall reaction for the formation of this compound is: CO₂ + Methanofuran + 2e⁻ + 2H⁺ → this compound + H₂O
This reaction is catalyzed by the enzyme this compound dehydrogenase (FMD). Once formed, the formyl group from CHO-MFR is transferred to another C1 carrier, tetrahydromethanopterin (H₄MPT), a reaction catalyzed by this compound:tetrahydromethanopterin formyltransferase (Ftr).[3] This transfer reaction is a crucial step connecting the initial CO2 fixation to the central pathway of methanogenesis.
Key Enzymes in this compound Metabolism
Two principal enzymes are involved in the metabolism of this compound: this compound dehydrogenase (FMD) and this compound:tetrahydromethanopterin formyltransferase (Ftr).
This compound Dehydrogenase (FMD)
FMD is a complex metalloenzyme that catalyzes the reversible reduction of CO₂ to this compound.[1] It is typically a multi-subunit enzyme containing either molybdenum or tungsten as a key catalytic metal, in addition to iron-sulfur clusters and zinc.[4][5] The enzyme functions as a two-step catalyst: first reducing CO₂ to formate (B1220265) at a molybdenum or tungsten-containing active site, and then condensing the formate with the amine group of methanofuran at a separate active site containing a binuclear zinc center.[1] A long hydrophilic tunnel connects these two active sites, facilitating the transfer of the formate intermediate.[5]
This compound:tetrahydromethanopterin Formyltransferase (Ftr)
Ftr is responsible for the transfer of the formyl group from this compound to the N5 position of tetrahydromethanopterin.[3] This enzyme is typically a homotetramer and, unlike FMD, does not contain any prosthetic groups.[6] The reaction is reversible, with the equilibrium favoring the formation of 5-formyl-H₄MPT.[1]
Quantitative Data
The following tables summarize the available quantitative data for the key enzymes involved in this compound metabolism.
Table 1: Kinetic Parameters of this compound Dehydrogenase (FMD)
| Organism | Metal Cofactor | Substrate | Apparent K_m (mM) | Specific Activity (µmol·min⁻¹·mg⁻¹) | Notes |
| Methanosarcina barkeri | Molybdenum | This compound | 0.02 | 34 | Activity measured with methyl viologen as the electron acceptor.[7][8] |
| Methanosarcina barkeri | Molybdenum | N-furfurylformamide | - | 11% relative activity | Relative to this compound.[9] |
| Methanosarcina barkeri | Molybdenum | Formate | - | 1% relative activity | Relative to this compound.[9] |
Table 2: Kinetic and Physical Properties of this compound:tetrahydromethanopterin Formyltransferase (Ftr)
| Organism | Optimal Growth Temp. (°C) | Subunit M_r (kDa) | Quaternary Structure | Apparent K_m (CHO-MFR) (µM) | Apparent K_m (H₄MPT) (µM) | V_max (U/mg) |
| Methanobacterium thermoautotrophicum | 65 | 41 | Tetramer | - | - | - |
| Methanopyrus kandleri | 98 | 35 | Monomer/Dimer/Tetramer | 50 | 100 | 2700 |
| Methanosarcina barkeri | 37 | - | - | - | - | - |
| Archaeoglobus fulgidus | 83 | - | - | - | - | - |
Data for Ftr from M. kandleri was determined at 65°C in the presence of optimal salt concentrations.[10] The enzyme from M. thermoautotrophicum is a tetramer of identical subunits.[1]
Table 3: Thermodynamic Parameters
| Reaction | Parameter | Value | Conditions |
| CO₂ + Methanofuran ⇌ this compound | Midpoint Potential (E'₀) | ~ -530 mV | pH 7.0, 60°C |
| This compound + H₄MPT ⇌ Methanofuran + 5-Formyl-H₄MPT | Standard Gibbs Free Energy (ΔG°') | -5.5 kJ/mol | - |
Experimental Protocols
Detailed methodologies for the study of this compound metabolism are crucial for reproducible research. The following sections provide outlines for key experimental procedures.
Anaerobic Protein Purification
The purification of oxygen-sensitive enzymes like FMD requires strict anaerobic techniques.
General Workflow for Anaerobic Purification:
Caption: General workflow for the anaerobic purification of oxygen-sensitive enzymes.
Detailed Protocol Outline:
-
Cell Lysis: Resuspend cell pellets in an anaerobic buffer (e.g., potassium phosphate (B84403) buffer with a reducing agent like dithiothreitol (B142953) or cysteine) and lyse cells using a French press or sonication inside an anaerobic chamber.
-
Clarification: Centrifuge the lysate at high speed (e.g., >100,000 x g) to remove cell debris and membranes.
-
Chromatography: Perform column chromatography (e.g., ion exchange, affinity, size exclusion) under a constant stream of anaerobic gas. For FMD from Methanosarcina barkeri, purification has been achieved using DEAE-cellulose and QAE-A50 Sephadex columns.[11] For Ftr from Methanopyrus kandleri overexpressed in E. coli, a simple one-step purification can be achieved by heating the cell extract to 90°C in 1.5 M K₂HPO₄, which precipitates most host proteins.[12]
-
Concentration and Storage: Concentrate the purified protein using anaerobic ultrafiltration and store at -80°C in sealed vials under an anaerobic atmosphere.
Enzyme Activity Assays
4.2.1. This compound Dehydrogenase (FMD) Activity Assay
The activity of FMD can be measured spectrophotometrically by monitoring the reduction of an artificial electron acceptor, such as methyl viologen or benzyl (B1604629) viologen.[13]
Assay Principle: this compound + H₂O + 2 Acceptor (oxidized) ⇌ CO₂ + Methanofuran + 2 Acceptor (reduced) + 2H⁺
The reduction of the acceptor leads to a change in absorbance at a specific wavelength.
Caption: Workflow for the spectrophotometric assay of FMD activity.
Detailed Protocol Outline:
-
Assay Mixture Preparation: In an anaerobic cuvette, prepare an assay mixture containing buffer (e.g., potassium phosphate), this compound as the substrate, and an artificial electron acceptor (e.g., methyl viologen). The mixture should be pre-warmed to the desired assay temperature.
-
Reaction Initiation: Initiate the reaction by adding a small volume of purified FMD enzyme solution.
-
Spectrophotometric Measurement: Immediately monitor the increase in absorbance at the wavelength corresponding to the reduced form of the electron acceptor (e.g., 578 nm for reduced methyl viologen).
-
Calculation: Calculate the specific activity based on the rate of absorbance change, the molar extinction coefficient of the reduced acceptor, and the protein concentration.
4.2.2. This compound:tetrahydromethanopterin Formyltransferase (Ftr) Activity Assay
The activity of Ftr can be assayed by coupling the reaction to subsequent enzymatic steps that lead to a measurable change in absorbance.
Assay Principle:
-
This compound + H₄MPT ⇌ Methanofuran + 5-Formyl-H₄MPT (catalyzed by Ftr)
-
5-Formyl-H₄MPT + H⁺ ⇌ 5,10-Methenyl-H₄MPT⁺ + H₂O (catalyzed by methenyl-H₄MPT cyclohydrolase)
-
5,10-Methenyl-H₄MPT⁺ + F₄₂₀H₂ → 5,10-Methylene-H₄MPT + F₄₂₀ + H⁺ (catalyzed by methylene-H₄MPT dehydrogenase)
The oxidation of the fluorescent coenzyme F₄₂₀H₂ can be monitored by the decrease in absorbance at 420 nm.
Detailed Protocol Outline:
-
Assay Mixture Preparation: In an anaerobic cuvette, prepare an assay mixture containing buffer, this compound, H₄MPT, methenyl-H₄MPT cyclohydrolase, methylene-H₄MPT dehydrogenase, and reduced coenzyme F₄₂₀.
-
Reaction Initiation: Start the reaction by adding the Ftr enzyme.
-
Spectrophotometric Measurement: Monitor the decrease in absorbance at 420 nm due to the oxidation of F₄₂₀H₂.
-
Calculation: Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of F₄₂₀H₂.
Signaling Pathways and Logical Relationships
The formation and utilization of this compound are integral parts of the hydrogenotrophic methanogenesis pathway.
Caption: The central role of this compound in the hydrogenotrophic methanogenesis pathway.
Implications for Drug Development
The unique enzymes and cofactors of the methanogenesis pathway, including those involved in this compound metabolism, present potential targets for the development of specific inhibitors. Such inhibitors could be valuable tools for controlling methane emissions from various sources, such as ruminant livestock and rice paddies. A thorough understanding of the structure, function, and kinetics of enzymes like FMD and Ftr is essential for the rational design of such inhibitory compounds.
Conclusion
This compound stands as a cornerstone in our understanding of anaerobic C1 metabolism. The enzymes responsible for its synthesis and subsequent formyl group transfer, FMD and Ftr, are remarkable biocatalysts with unique properties. This technical guide has provided a consolidated resource of the current knowledge, including quantitative data and experimental methodologies, to aid researchers and professionals in further exploring this fascinating area of microbiology and its potential applications.
References
- 1. This compound dehydrogenase - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound—tetrahydromethanopterin N-formyltransferase - Wikipedia [en.wikipedia.org]
- 4. Molybdenum‐ and tungsten‐containing formate dehydrogenases and this compound dehydrogenases: Structure, mechanism, and cofactor insertion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fundamentals of methanogenic pathways that are key to the biomethanation of complex biomass - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crystal structures and enzymatic properties of three formyltransferases from archaea: Environmental adaptation and evolutionary relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound dehydrogenase from methanogenic bacteria, a molybdoenzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ntrs.nasa.gov [ntrs.nasa.gov]
- 9. This compound dehydrogenases from methanogenic Archaea. Substrate specificity, EPR properties and reversible inactivation by cyanide of the molybdenum or tungsten iron-sulfur proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Salt dependence, kinetic properties and catalytic mechanism of N-formylmethanofuran:tetrahydromethanopterin formyltransferase from the extreme thermophile Methanopyrus kandleri - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Purification and properties of methanol:5-hydroxybenzimidazolylcobamide methyltransferase from Methanosarcina barkeri - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound:tetrahydromethanopterin formyltransferase (Ftr) from the hyperthermophilic Methanopyrus kandleri. Cloning, sequencing and functional expression of the ftr gene and one-step purification of the enzyme overproduced in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Enzyme Activity Measurement of this compound Dehydrogenase [creative-enzymes.com]
The Linchpin of Methane Synthesis: A Technical Guide to Formylmethanofuran Dehydrogenase
For Researchers, Scientists, and Drug Development Professionals
Abstract
Formylmethanofuran dehydrogenase (FMD) is a complex metalloenzyme that plays a pivotal role in the global carbon cycle by catalyzing the initial, and often rate-limiting, step in methanogenesis from carbon dioxide. This technical guide provides an in-depth exploration of the structure, function, and catalytic mechanism of FMD. It is designed to serve as a comprehensive resource for researchers in microbiology, enzymology, and drug development seeking to understand and potentially modulate the activity of this crucial enzyme. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the enzyme's operational context within the broader methanogenic pathway.
Introduction
Methanogenesis, the biological production of methane (B114726), is a vital process in anaerobic environments and a significant contributor to the global carbon cycle. The primary pathway for methane synthesis from CO₂ in many methanogenic archaea begins with the reduction of carbon dioxide and its fixation onto the C1 carrier molecule methanofuran (B1217411) (MFR) to form formyl-methanofuran (formyl-MFR). This critical reaction is catalyzed by the enzyme this compound dehydrogenase (EC 1.2.99.5).[1][2]
FMD is a sophisticated multi-subunit enzyme that utilizes a variety of metallic cofactors, including either tungsten or molybdenum, as well as iron-sulfur clusters and zinc.[3][4] The enzyme exists as two main isoenzymes: a tungsten-containing form (Fwd) and a molybdenum-containing form (Fmd).[2] The expression of these isoenzymes is often regulated by the availability of the respective metals in the environment.[2] Understanding the intricate details of FMD's function is not only fundamental to microbial physiology and biogeochemistry but also presents opportunities for the development of inhibitors with applications in controlling methane emissions and potentially as novel antimicrobial agents.
Biochemical Function and Catalytic Reaction
FMD catalyzes the reversible oxidation of this compound to CO₂ and methanofuran, utilizing an acceptor molecule for the electrons.[1] In the context of methanogenesis, the enzyme functions in the reductive direction:
CO₂ + Methanofuran + Reduced Acceptor ⇌ this compound + H₂O + Oxidized Acceptor [1]
This reaction is the first committed step in the conversion of CO₂ to methane.[5] The physiological electron donor for this reaction is typically a reduced ferredoxin.[5]
The catalytic mechanism is a two-step process that occurs at two distinct active sites within the enzyme complex.[3][6] First, CO₂ is reduced to formate (B1220265) at a tungsten- or molybdenum-containing active site located in the FwdB/FmdB subunit.[3][7] The formate then travels through a remarkable 43 Å-long hydrophilic tunnel to a second active site within the FwdA/FmdA subunit.[3] Here, the formate is condensed with methanofuran at a binuclear zinc center to form formyl-methanofuran.[3]
Structural Biology of this compound Dehydrogenase
The three-dimensional structure of the tungsten-containing FMD from Methanothermobacter wolfeii has been resolved, revealing a highly complex architecture.[8] The enzyme is a heterohexameric complex (FwdABCDFG) that can form larger oligomeric structures.[1]
-
FwdA: This subunit houses the binuclear zinc active site responsible for the condensation of formate and methanofuran. It shares structural homology with dihydroorotase.[1]
-
FwdB and FwdD: These subunits form the catalytic core for CO₂ reduction. The active site contains a tungstopterin cofactor where the tungsten atom is coordinated by dithiolene thiolates from two pterin (B48896) molecules and a cysteine residue.[3][6]
-
FwdC: This subunit appears to play a structural role, connecting the two catalytic modules.
-
FwdF and FwdG: These subunits are rich in [4Fe-4S] iron-sulfur clusters and are proposed to form an electron transfer chain, shuttling electrons from the physiological donor to the tungstopterin active site.[1][7]
The intricate arrangement of these subunits and their cofactors ensures the efficient coupling of electron transfer, CO₂ reduction, and formate channeling.
Quantitative Enzymatic Data
The kinetic properties of FMD have been characterized in several methanogenic archaea. The following tables summarize some of the key quantitative data available in the literature.
| Enzyme Source | Isoenzyme | Substrate | Apparent K_m_ | Specific Activity (U/mg) | Reference |
| Methanosarcina barkeri | Molybdenum (Fmd) | This compound | - | 34 | [9] |
| Methanobacterium wolfei | Molybdenum (Fmd) | This compound | - | 27 | [10] |
| Methanobacterium wolfei | Tungsten (Fwd) | This compound | 13 µM | 8.3 | [10] |
| Methanobacterium wolfei | Tungsten (Fwd) | Methyl viologen | 0.4 mM | 8.3 | [10] |
Table 1: Kinetic Parameters of this compound Dehydrogenase. (1 U = 1 µmol of substrate converted per minute)
| Enzyme Source | Isoenzyme | Substrate/Pseudo-substrate | Relative Activity (%) | Reference |
| Methanosarcina barkeri | Molybdenum (Fmd) | N-formylmethanofuran | 100 | [11] |
| N-furfurylformamide | 11 | [11] | ||
| N-methylformamide | 0.2 | [11] | ||
| Formamide | 0.1 | [11] | ||
| Formate | 1 | [11] | ||
| Methanobacterium wolfei | Molybdenum (Fmd) | N-furfurylformamide | 1 | [11] |
| Formate | 3 | [11] | ||
| M. thermoautotrophicum | Molybdenum (Fmd) | N-formylmethanofuran | Specific | [11] |
| M. thermoautotrophicum | Tungsten (Fwd) | N-formylmethanofuran | Specific | [11] |
| Methanobacterium wolfei | Tungsten (Fwd) | N-formylmethanofuran | Specific | [11] |
Table 2: Substrate Specificity of this compound Dehydrogenase Isoenzymes.
Experimental Protocols
Purification of Tungsten-Containing this compound Dehydrogenase from Methanothermobacter wolfeii (Adapted from literature)
Note: All steps must be performed under strictly anaerobic conditions.
-
Cell Lysis: Frozen cell paste of M. wolfeii is thawed and resuspended in an anaerobic buffer (e.g., 50 mM Tris-HCl, pH 7.6, containing 10 mM MgCl₂, 2 mM dithiothreitol, and DNase I). Cells are lysed by passage through a French pressure cell.
-
Ultracentrifugation: The cell lysate is centrifuged at high speed (e.g., 100,000 x g) to remove cell debris and membranes.
-
Anion Exchange Chromatography: The supernatant is applied to an anion exchange column (e.g., DEAE-Sepharose) equilibrated with the resuspension buffer. The column is washed, and proteins are eluted with a linear gradient of NaCl. Fractions containing FMD activity are pooled.
-
Hydrophobic Interaction Chromatography: The pooled fractions are brought to a high salt concentration (e.g., 1 M (NH₄)₂SO₄) and applied to a hydrophobic interaction column (e.g., Phenyl-Sepharose). Proteins are eluted with a decreasing gradient of (NH₄)₂SO₄.
-
Gel Filtration Chromatography: The active fractions are concentrated and applied to a gel filtration column (e.g., Superdex 200) to separate proteins based on size. This step also provides an estimation of the native molecular weight of the enzyme complex.
-
Purity Assessment: The purity of the final enzyme preparation is assessed by SDS-PAGE.
Spectrophotometric Assay for this compound Dehydrogenase Activity (Oxidative Direction)
This assay measures the reduction of an artificial electron acceptor, such as methyl viologen, coupled to the oxidation of formyl-methanofuran.
-
Reaction Mixture: Prepare a reaction mixture in an anaerobic cuvette containing buffer (e.g., 100 mM Tris-HCl, pH 7.6), an artificial electron acceptor (e.g., 2 mM methyl viologen), and methanofuran.
-
Enzyme Addition: The reaction is initiated by the addition of a small amount of purified FMD.
-
Spectrophotometric Monitoring: The reduction of methyl viologen is monitored by the increase in absorbance at 578 nm.
-
Calculation of Activity: The rate of reaction is calculated using the molar extinction coefficient of reduced methyl viologen. One unit of activity is defined as the amount of enzyme that catalyzes the reduction of 1 µmol of methyl viologen per minute under the specified conditions.
Signaling Pathways and Logical Relationships
The activity of FMD is a critical node in the methanogenic pathway. The following diagrams illustrate the central role of FMD in the conversion of CO₂ to methane and the flow of electrons.
Caption: The central role of FMD in the CO₂ reduction pathway to methane.
Caption: Electron flow and substrate channeling within the FMD complex.
Relevance to Drug Development
The critical role of FMD in methanogenesis makes it a potential target for the development of inhibitors aimed at reducing methane emissions from ruminant livestock and other sources. Furthermore, as methanogens are part of the human gut microbiome and have been implicated in certain diseases, FMD could be a target for novel antimicrobial agents.
Currently, specific inhibitors of FMD are not well-characterized in the literature. However, some studies have shown that the molybdenum-containing isoenzyme is inactivated by cyanide, whereas the tungsten-containing isoenzyme is resistant.[11] This differential sensitivity suggests that it may be possible to develop isoenzyme-specific inhibitors.
Future drug development efforts could focus on:
-
High-throughput screening: Screening compound libraries for inhibitors of FMD activity.
-
Structure-based drug design: Utilizing the crystal structure of FMD to design inhibitors that target the active sites or the substrate tunnel.
-
Targeting cofactor biosynthesis: Developing inhibitors that interfere with the synthesis or insertion of the tungstopterin or molybdenum cofactor.
Conclusion
This compound dehydrogenase is a fascinating and fundamentally important enzyme in the biological production of methane. Its complex structure, intricate catalytic mechanism, and central role in the methanogenic pathway make it a compelling subject for further research. A deeper understanding of FMD will not only enhance our knowledge of microbial metabolism and global carbon cycling but also pave the way for the development of novel strategies to modulate methane production and potentially treat diseases associated with methanogenic archaea. This technical guide provides a solid foundation for researchers, scientists, and drug development professionals to delve into the complexities of this remarkable enzyme.
References
- 1. The tungsten this compound dehydrogenase from Methanobacterium thermoautotrophicum contains sequence motifs characteristic for enzymes containing molybdopterin dinucleotide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. InterPro [ebi.ac.uk]
- 3. This compound dehydrogenase - Wikipedia [en.wikipedia.org]
- 4. All-in-One CO2 Capture and Transformation: Lessons from this compound Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein complexing in a methanogen suggests electron bifurcation and electron delivery from formate to heterodisulfide reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molybdenum‐ and tungsten‐containing formate dehydrogenases and this compound dehydrogenases: Structure, mechanism, and cofactor insertion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. rcsb.org [rcsb.org]
- 9. This compound dehydrogenase from methanogenic bacteria, a molybdoenzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound dehydrogenases from methanogenic Archaea. Substrate specificity, EPR properties and reversible inactivation by cyanide of the molybdenum or tungsten iron-sulfur proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
The Diverse World of Methanofurans: A Technical Guide for Researchers
An In-depth Exploration of Methanofuran (B1217411) Diversity, Biosynthesis, and Analysis in Methanogenic Archaea
Introduction
Methanofurans are a unique class of coenzymes essential for the metabolism of methanogenic archaea, the sole producers of biogenic methane. These fascinating molecules play a pivotal role as the initial C1 carrier in the intricate process of methanogenesis from CO2. The structural diversity of methanofurans across different methanogenic lineages reflects the evolutionary adaptations of these microorganisms to various environmental niches. This technical guide provides a comprehensive overview of the diversity of methanofurans, their biosynthesis, and detailed experimental protocols for their study, tailored for researchers, scientists, and drug development professionals.
Structural Diversity of Methanofurans
All known methanofurans share a common core structure: 4-[N-(γ-L-glutamyl)-p-(β-aminoethyl)phenoxymethyl]-2-(aminomethyl)furan (APMF-Glu).[1] The diversity arises from variations in the side chain attached to this core. At least five distinct types of methanofurans have been identified, with the primary variants being methanofuran (MFR), methanofuran-b (MFR-b), and methanofuran-c (MFR-c).[2][3] More complex structures with extended polyglutamate chains or other modifications have been identified in the order Methanococcales.[4]
Core Structure and Key Variants
The fundamental building block of all methanofurans is the APMF-Glu core. The structural variations are found in the side-chain (R group) attached to the glutamate (B1630785) of the core structure.
-
Methanofuran (MFR): The first characterized methanofuran, featuring a tricarboxyheptanoyl side chain.[3]
-
Methanofuran-b (MFR-b): Characterized by a glutamyl-glutamyl side chain.[1][3] In some species like Methanosarcina barkeri, this can be a chain of four γ-linked glutamates.[1]
-
Methanofuran-c (MFR-c): Similar to MFR but with a hydroxyl group on the tricarboxyheptanoyl side chain.[2]
-
Polyglutamylated Methanofurans: Found in organisms like Methanocaldococcus jannaschii, these variants have a side chain consisting of 7 to 12 γ-linked glutamate residues.[4]
-
Methanofurans of Methanococcales: Species like Methanococcus maripaludis possess even more complex side chains containing N-(3-carboxy-2- or 3-hydroxy-1-oxopropyl)-L-aspartic acid in addition to glutamate residues.[4]
Distribution of Methanofuran Variants in Methanogenic Archaea
The distribution of methanofuran variants is generally correlated with the phylogenetic lineage of the methanogenic archaea. While precise quantitative data on the abundance of each variant across all species is not exhaustively documented, a qualitative distribution pattern is evident from various studies.
| Methanogenic Order | Predominant Methanofuran Variants | Key Organisms Studied |
| Methanobacteriales | Methanofuran, Methanofuran-c | Methanobacterium thermoautotrophicum, Methanobrevibacter smithii |
| Methanococcales | Polyglutamylated Methanofurans, Complex side-chain variants | Methanocaldococcus jannaschii, Methanococcus maripaludis |
| Methanomicrobiales | Information on specific variants is less characterized | Methanospirillum hungatei |
| Methanosarcinales | Methanofuran-b | Methanosarcina barkeri |
Biosynthesis of Methanofurans
The biosynthesis of the methanofuran core structure (APMF-Glu) is a complex process that has been largely elucidated in Methanocaldococcus jannaschii. It involves a series of enzymatic steps catalyzed by the "Mfn" proteins.
Biosynthesis of the APMF-Glu Core
The pathway can be visualized as two converging branches: one leading to the formation of the furan (B31954) moiety and the other to the tyramine-glutamate moiety.
Side-Chain Modifications
The enzymes responsible for the addition of the diverse side chains are less universally characterized. In bacteria that produce a similar coenzyme, methylofuran, specific glutamate ligases (MyfA and MyfB) have been identified for the polyglutamylation of the side chain.[5][6] It is hypothesized that analogous enzymes exist in methanogenic archaea for the synthesis of polyglutamylated methanofurans and other variants.
Experimental Protocols
Extraction and Purification of Methanofurans
This protocol is a synthesized methodology based on principles described in various publications. Optimization may be required for specific archaeal species.
Workflow for Methanofuran Extraction and Purification
Detailed Steps:
-
Cell Lysis: Resuspend the cell pellet in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.6) and lyse the cells using a French press or sonication.
-
Clarification: Centrifuge the lysate at high speed (e.g., 20,000 x g for 30 minutes) to remove cell debris.
-
Heat Treatment: Heat the supernatant in a boiling water bath for 10 minutes to precipitate many proteins, followed by centrifugation to remove the denatured proteins.
-
Anion-Exchange Chromatography: Apply the supernatant to a DEAE-Sephacel column equilibrated with a low-salt buffer. Elute with a linear gradient of NaCl.
-
Fraction Analysis: Monitor the fractions for the presence of methanofuran using a specific enzyme assay or by UV absorbance at around 280 nm.
-
Gel Filtration: Pool the active fractions and apply them to a Sephadex G-25 column to desalt and further purify the sample.
-
Reverse-Phase HPLC: For final purification and analysis, use a C18 reverse-phase HPLC column with a suitable mobile phase gradient (e.g., acetonitrile (B52724) in water with a modifying agent like trifluoroacetic acid).
Analysis of Methanofurans by HPLC and Mass Spectrometry
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% trifluoroacetic acid.
-
Mobile Phase B: Acetonitrile with 0.1% trifluoroacetic acid.
-
Gradient: A linear gradient from 5% to 95% B over 30 minutes.
-
Detection: UV detector at 280 nm.
Mass Spectrometry:
-
Couple the HPLC system to a mass spectrometer (e.g., ESI-Q-TOF) for structural confirmation and identification of different variants based on their mass-to-charge ratio.
Enzymatic Assays for Methanofuran Biosynthesis
The activities of the Mfn enzymes can be assayed by monitoring the formation of their respective products using HPLC or coupled enzyme assays. For example, the activity of MfnB can be assayed by measuring the formation of 4-(hydroxymethyl)-2-furancarboxaldehyde-phosphate from glyceraldehyde-3-phosphate.
Signaling Pathway in MfnF Catalysis
The final step in the core biosynthesis, catalyzed by MfnF, is proposed to proceed through a substitution nucleophilic unimolecular (SN1) mechanism.
References
- 1. Structure of a methanofuran derivative found in cell extracts of Methanosarcina barkeri - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Research Collection | ETH Library [research-collection.ethz.ch]
- 3. Methanofuran - Wikipedia [en.wikipedia.org]
- 4. Identification of structurally diverse methanofuran coenzymes in methanococcales that are both N-formylated and N-acetylated - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Research Collection | ETH Library [research-collection.ethz.ch]
Unveiling the Genesis of a Key C1 Carrier: Early Research on Formylmethanofuran
A deep dive into the foundational studies of formylmethanofuran, this technical guide illuminates its discovery, its pivotal role in methanogenesis, and the key enzymes that govern its metabolism. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this essential molecule in one-carbon metabolism.
Introduction: The Dawn of a Novel Cofactor
Early investigations into the intricate process of methanogenesis, the biological production of methane, led to the discovery of a series of novel coenzymes. Among these, this compound (formyl-MFR) emerged as a critical player, acting as the initial carrier of a one-carbon (C1) unit derived from the reduction of carbon dioxide. This guide delves into the seminal research that first identified and characterized this compound and its associated enzymes, laying the groundwork for our current understanding of this fundamental biochemical pathway. The primary organisms of focus in these early studies were the methanogenic archaea, particularly Methanobacterium thermoautotrophicum and Methanosarcina barkeri.
The Central Role of this compound in Methanogenesis
This compound is the first stable intermediate in the pathway of CO2 reduction to methane.[1] Its formation represents a crucial CO2 fixation step, distinct from other known pathways. The formyl group from formyl-MFR is subsequently transferred to tetrahydromethanopterin (H4MPT), another key C1 carrier, in a reaction catalyzed by this compound:tetrahydromethanopterin formyltransferase. This initiates a cascade of reductive transformations of the C1 unit, ultimately leading to the formation of methane.
The overall significance of this compound lies in its function as the entry point for CO2 into the methanogenic pathway, a process of immense biogeochemical importance.
Key Enzymes in this compound Metabolism
The early research focused on the isolation and characterization of two principal enzymes responsible for the synthesis and initial transformation of this compound.
This compound Dehydrogenase (FMD)
This complex enzyme catalyzes the reductive formylation of methanofuran (B1217411) with CO2 to yield this compound. Early studies revealed that this enzyme is a multi-subunit protein containing molybdenum or tungsten and iron-sulfur clusters.[2][3]
| Property | Methanosarcina barkeri | Methanobacterium thermoautotrophicum |
| Purification Fold | 100-fold | 30-fold[4] |
| Specific Activity | 34 µmol·min⁻¹·mg⁻¹ | Not Reported |
| Apparent Molecular Mass | 200 kDa[2] | 530 kDa (co-purified with a hydrogenase)[4] |
| Subunit Composition | FmdA (65 kDa), FmdB (50 kDa), FmdC (34 kDa), FmdD (17 kDa), FmdE (23 kDa), FmdF (37 kDa) | FwdA, FwdB, FwdC, FwdD, FwdE, FwdF, FwdG |
| Cofactors | Molybdenum, Iron-Sulfur Clusters, Pterin | Tungsten or Molybdenum, Iron-Sulfur Clusters, Pterin[4] |
Enzyme Purification from Methanosarcina barkeri (Karrasch et al., 1989): [2]
While the full detailed protocol is extensive, the purification of this compound dehydrogenase to apparent homogeneity involved a 100-fold purification from the soluble fraction of methanol-grown M. barkeri cells. The process likely involved multiple chromatographic steps, which would have included techniques such as ion exchange and size exclusion chromatography, common for protein purification at the time.
Enzyme Purification from Methanobacterium thermoautotrophicum (Wasserfallen et al., 1994): [4]
The enzyme was purified 30-fold from the cytosolic fraction of cell extracts. The purification involved chromatographic methods, including ion exchange and gel filtration. The active enzyme was found to co-purify with a hydrogenase activity, suggesting a functional association.
Activity Assay for this compound Dehydrogenase:
The activity of this compound dehydrogenase can be measured by monitoring the formation of this compound from methanofuran and CO2. The reaction is dependent on a low-potential electron donor, such as titanium(III) citrate.[4] The assay is conducted under anaerobic conditions. The product, this compound, can be quantified by various methods, including high-performance liquid chromatography (HPLC). The reverse reaction, the oxidation of this compound, can also be monitored spectrophotometrically by following the reduction of an artificial electron acceptor like methyl viologen.
This compound:Tetrahydromethanopterin Formyltransferase (FTR)
This enzyme catalyzes the reversible transfer of the formyl group from this compound to the N5 position of tetrahydromethanopterin (H4MPT), forming 5-formyl-H4MPT.[5] This is a key step in the methanogenic C1 cycle.[6]
| Property | Methanobacterium thermoautotrophicum |
| Enzyme Structure | Tetramer of identical or similar subunits[5] |
| Subunit Molecular Weight | 41,000 Da[5] |
Enzyme Purification from Methanobacterium thermoautotrophicum (Donnelly and Wolfe, 1986): [5]
The formyltransferase was purified to electrophoretic homogeneity. The purification procedure involved passage of a crude cell extract through a phenyl-Sepharose column. This step was highly effective in selectively binding and thus enriching the formyltransferase.
A simplified one-step purification method was later developed for the recombinant enzyme from the hyperthermophilic archaeon Methanopyrus kandleri, which involved heating the cell extract of E. coli expressing the enzyme to 90°C.[7] This heat treatment denatured most of the host proteins, leaving the thermostable formyltransferase in the soluble fraction.
Activity Assay for this compound:Tetrahydromethanopterin Formyltransferase:
The activity of the formyltransferase can be assayed by monitoring the formation of 5-formyl-H4MPT.[6] This can be followed spectrophotometrically. In a coupled assay, the 5-formyl-H4MPT formed is converted to 5,10-methenyl-H4MPT by the addition of purified methenyl-H4MPT cyclohydrolase. The formation of 5,10-methenyl-H4MPT can be monitored by the increase in absorbance at 335 nm.[6]
Signaling Pathways and Experimental Workflows
The Initial Steps of CO2 Reduction to Methane
The following diagram illustrates the initial segment of the methanogenesis pathway, highlighting the roles of this compound dehydrogenase and this compound:tetrahydromethanopterin formyltransferase.
Experimental Workflow for Enzyme Purification
The general workflow for the purification of these enzymes from native sources in the early studies followed a classical biochemical approach.
Conclusion and Future Perspectives
The early research on this compound and its associated enzymes was instrumental in elucidating the initial steps of methanogenesis. These foundational studies not only identified novel cofactors and enzymes but also provided the first quantitative insights into their properties and functions. The detailed methodologies developed for enzyme purification and activity assays paved the way for subsequent, more in-depth structural and mechanistic studies. While significant progress has been made, further research into the regulation of these enzymes and their interplay with other metabolic pathways will continue to be a fruitful area of investigation, with potential applications in biofuel production and climate change mitigation.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound dehydrogenase from methanogenic bacteria, a molybdoenzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound dehydrogenase - Wikipedia [en.wikipedia.org]
- 4. This compound synthesis by this compound dehydrogenase from Methanobacterium thermoautotrophicum Marburg - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The role of this compound: tetrahydromethanopterin formyltransferase in methanogenesis from carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound:tetrahydromethanopterin formyltransferase (Ftr) from the hyperthermophilic Methanopyrus kandleri. Cloning, sequencing and functional expression of the ftr gene and one-step purification of the enzyme overproduced in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ancient Blueprint: Unraveling the Evolutionary Origins of the Formylmethanofuran Pathway
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The formylmethanofuran (FMF) pathway represents a fundamental route for one-carbon (C1) metabolism, playing a pivotal role in methanogenesis, the primary biological source of methane (B114726). This pathway's ancient origins, predating the divergence of the domains of life, offer a unique window into early cellular evolution and the bioenergetic strategies that sustained primordial life. Understanding the evolutionary trajectory of the FMF pathway, its key enzymatic players, and its intricate regulation is not only crucial for comprehending the global carbon cycle but also holds immense potential for applications in biotechnology and drug development. This technical guide provides a comprehensive overview of the evolutionary origins of the FMF pathway, supported by quantitative data, detailed experimental protocols, and visual representations of its core processes.
The Core Pathway and its Key Enzymatic Actors
The FMF pathway is the initial stage of CO2 reduction to methane in hydrogenotrophic methanogens. It involves the fixation of CO2 onto the C1 carrier methanofuran (B1217411) (MF) to form this compound. This is followed by the transfer of the formyl group to a second C1 carrier, tetrahydromethanopterin (H4MPT). The two key enzymes orchestrating this process are:
-
This compound Dehydrogenase (Fmd/Fwd): This complex metalloenzyme catalyzes the reductive fixation of CO2 to MF. It exists in two main isoforms: a molybdenum-dependent (Fmd) and a tungsten-dependent (Fwd) form.[1][2] The presence of these two isoenzymes, often with distinct regulatory patterns, reflects an evolutionary adaptation to the availability of these trace metals in different environments.[1]
-
This compound:Tetrahydromethanopterin Formyltransferase (Ftr): This enzyme facilitates the transfer of the formyl group from formyl-MF to H4MPT, a crucial step connecting the initial CO2 fixation to the subsequent reduction steps of the methanogenic cascade.[3]
Quantitative Insights into Pathway Enzymes
The efficiency and kinetics of the FMF pathway enzymes have been characterized in several methanogenic archaea. This quantitative data is essential for understanding the pathway's physiological role and for its potential biotechnological applications.
| Enzyme | Organism | Substrate(s) | Km (µM) | Vmax (U/mg) | Specific Activity (µmol/min/mg) | Reference(s) |
| This compound:Tetrahydromethanopterin Formyltransferase (Ftr) | Methanopyrus kandleri | CHO-MFR | 50 | 2700 | - | [4] |
| H4MPT | 100 | [4] | ||||
| This compound Dehydrogenase (Fmd) | Methanosarcina barkeri | N-formylmethanofuran | - | - | 34 | [5][6] |
Table 1: Kinetic Parameters of Key Enzymes in the this compound Pathway. This table summarizes key kinetic data for Ftr and Fmd from different methanogenic archaea. The Vmax for Ftr from the hyperthermophile Methanopyrus kandleri highlights the enzyme's high catalytic efficiency at elevated temperatures.
Evolutionary Origins and Phylogenetic Distribution
The wide distribution of genes encoding FMF pathway enzymes across both Archaea and Bacteria strongly suggests an ancient origin for this metabolic module, potentially predating the Last Universal Common Ancestor (LUCA).[4][7] Phylogenetic analyses of key enzymes like Ftr and the subunits of Fmd/Fwd reveal a complex evolutionary history characterized by vertical inheritance, gene duplication, and instances of horizontal gene transfer.
One prominent theory posits that the FMF pathway was a central component of the metabolism of early life, with subsequent gene loss occurring in many lineages that adopted alternative metabolic strategies.[4][7] The close relationship between the FMF pathway and the bacterial Wood-Ljungdahl pathway, both of which involve C1 carriers and the reduction of CO2, further points to a shared ancestral core for C1 fixation.[8] However, key enzymes in the methyl branch of these pathways are not homologous, suggesting a degree of convergent evolution.[9][10]
Figure 1: Proposed Evolutionary Divergence of C1 Fixation Pathways. This diagram illustrates a simplified model for the evolutionary divergence of the archaeal this compound pathway and the bacterial Wood-Ljungdahl pathway from a putative ancestral C1 metabolism.
Experimental Protocols for Studying the this compound Pathway
Investigating the FMF pathway requires specialized techniques for the cultivation of strictly anaerobic methanogens and for the biochemical characterization of their enzymes.
Anaerobic Cultivation of Methanogens
Objective: To cultivate pure or enrichment cultures of methanogenic archaea for physiological studies, enzyme purification, and genetic analysis.
Methodology:
-
Media Preparation: Prepare a bicarbonate-buffered minimal medium with a pH between 6.8 and 7.0.[11] The medium should contain essential minerals, trace metals, and vitamins. The redox potential of the medium must be maintained below -300 mV.[7][11]
-
Reducing Agents: Add reducing agents such as sodium sulfide (B99878) (Na2S) and L-cysteine to the medium to achieve and maintain the required low redox potential.[12]
-
Anoxic Conditions: All manipulations, including media preparation, inoculation, and cultivation, must be performed under strictly anaerobic conditions.[7][11] This is typically achieved by using anaerobic chambers or by employing the Hungate technique, which involves flushing all vessels with an oxygen-free gas mixture (e.g., N2/CO2 or H2/CO2).[12][13]
-
Substrate Provision: Supply the appropriate substrates for the targeted methanogen. For hydrogenotrophic methanogens, this will be a headspace of H2/CO2.[7]
-
Incubation: Incubate the cultures at the optimal temperature for the specific methanogen.
-
Monitoring Growth: Monitor growth by measuring the increase in optical density or by quantifying methane production using gas chromatography.
Enzyme Assay for this compound Dehydrogenase
Objective: To determine the activity of Fmd/Fwd in cell-free extracts or purified enzyme preparations.
Methodology:
-
Preparation of Cell-Free Extract: Harvest methanogen cells from culture and lyse them under anaerobic conditions to prepare a cell-free extract.
-
Assay Mixture: Prepare an anaerobic assay mixture containing a suitable buffer, the substrate this compound, and an artificial electron acceptor such as methyl viologen or benzyl (B1604629) viologen.[14]
-
Initiation of Reaction: Initiate the reaction by adding the cell-free extract or purified enzyme to the assay mixture.
-
Spectrophotometric Monitoring: Monitor the reduction of the artificial electron acceptor spectrophotometrically at its specific wavelength. The rate of change in absorbance is proportional to the enzyme activity.
-
Protein Quantification: Determine the total protein concentration of the cell-free extract or purified enzyme preparation to calculate the specific activity.
Experimental and Logical Workflows
A systematic approach is essential for elucidating the function and evolution of the FMF pathway. The following workflow outlines a typical experimental strategy.
Figure 2: Experimental Workflow for FMF Pathway Investigation. This diagram outlines a comprehensive experimental workflow for studying the this compound pathway, from initial cultivation to detailed molecular and functional characterization.
Regulation of the this compound Pathway
The activity of the FMF pathway is tightly regulated to meet the metabolic demands of the cell. Transcriptional regulation of the fmd and fwd operons is a key control point, with the availability of molybdenum and tungsten influencing the expression of the respective isoenzymes.[1][2] Furthermore, the pathway is regulated by the availability of substrates, particularly H2.[15][16]
Recent studies have highlighted the importance of electron-bifurcating complexes, such as the heterodisulfide reductase (Hdr), in providing the low-potential electrons required for the endergonic reduction of CO2 to formyl-MF.[5][17] The physical association of Fmd/Fwd with Hdr complexes suggests a mechanism for direct electron channeling and coordinated regulation of the initial and terminal steps of methanogenesis.[17][18]
Figure 3: Regulatory Control of the FMF Pathway. This diagram depicts the key regulatory inputs controlling the activity of the this compound pathway, including substrate availability and transcriptional control of the core enzymes.
Future Directions: Ancestral Sequence Reconstruction
A powerful approach to understanding the evolution of the FMF pathway is Ancestral Sequence Reconstruction (ASR).[8][19][20] By inferring the amino acid sequences of ancient Fmd/Fwd and Ftr enzymes, researchers can resurrect these proteins in the laboratory and study their biochemical properties. This "molecular time travel" can provide direct insights into the catalytic capabilities and stability of the ancestral enzymes, shedding light on the metabolic landscape of early Earth.[10][21][22][23][24] ASR has been successfully applied to other complex enzymes and holds great promise for elucidating the evolutionary trajectory of the FMF pathway.[21][22]
Conclusion
The this compound pathway stands as a testament to the ingenuity of early life in harnessing the planet's primordial resources. Its deep evolutionary roots, conserved enzymatic machinery, and intricate regulation offer a wealth of information for scientists across diverse disciplines. For researchers in basic science, it provides a model system for studying the evolution of metabolism and bioenergetics. For drug development professionals, the unique enzymes of this pathway, absent in humans, represent potential targets for antimicrobial agents. By continuing to unravel the complexities of the FMF pathway, we not only gain a deeper appreciation for the history of life on Earth but also unlock new avenues for biotechnological innovation.
References
- 1. researchgate.net [researchgate.net]
- 2. InterPro [ebi.ac.uk]
- 3. uniprot.org [uniprot.org]
- 4. Salt dependence, kinetic properties and catalytic mechanism of N-formylmethanofuran:tetrahydromethanopterin formyltransferase from the extreme thermophile Methanopyrus kandleri - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound dehydrogenase from methanogenic bacteria, a molybdoenzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cultivation of Methanogens | Springer Nature Experiments [experiments.springernature.com]
- 8. Molybdenum‐ and tungsten‐containing formate dehydrogenases and this compound dehydrogenases: Structure, mechanism, and cofactor insertion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Culture of anaerobic gut fungi and methanogens [bio-protocol.org]
- 10. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 11. Frontiers | Genetic manipulation of Methanosarcina spp. [frontiersin.org]
- 12. The Historical Development of Cultivation Techniques for Methanogens and Other Strict Anaerobes and Their Application in Modern Microbiology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Enzyme Activity Measurement of this compound Dehydrogenase [creative-enzymes.com]
- 15. Regulation of the methanogenesis pathways by hydrogen at transcriptomic level in time - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Regulation of the methanogenesis pathways by hydrogen at transcriptomic level in time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Protein complexing in a methanogen suggests electron bifurcation and electron delivery from formate to heterodisulfide reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. aem.asm.org [aem.asm.org]
- 20. This compound synthesis by this compound dehydrogenase from Methanobacterium thermoautotrophicum Marburg - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. news-medical.net [news-medical.net]
- 22. Ancestral-sequence reconstruction unveils the structural basis of function in mammalian FMOs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Resurrecting Enzymes by Ancestral Sequence Reconstruction - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Purification of Formylmethanofuran Dehydrogenase: Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and protocols for the purification of Formylmethanofuran Dehydrogenase (FMDH), a key enzyme in the methanogenesis pathway. This protocol is intended for researchers, scientists, and drug development professionals working with metalloenzymes and investigating carbon dioxide fixation pathways.
This compound Dehydrogenase (EC 1.2.99.5) is a complex tungsten- or molybdenum-containing iron-sulfur protein that catalyzes the reversible reduction of carbon dioxide to this compound.[1] Due to its extreme oxygen sensitivity, purification must be performed under strict anaerobic conditions. The following protocol outlines a multi-step chromatographic procedure for the purification of FMDH from Methanosarcina barkeri, a methanogenic archaeon.
Data Presentation: Purification of this compound Dehydrogenase
The following table summarizes the results of a typical purification of FMDH from 100g of Methanosarcina barkeri cell paste. The procedure yields a highly purified enzyme with a specific activity of approximately 34 U/mg, representing a 100-fold purification.[2]
| Purification Step | Total Protein (mg) | Total Activity (U) | Specific Activity (U/mg) | Yield (%) | Purification Fold |
| Crude Extract | 2000 | 680 | 0.34 | 100 | 1 |
| Anion Exchange (Q-Sepharose) | 350 | 544 | 1.55 | 80 | 4.6 |
| Hydrophobic Interaction (Phenyl-Sepharose) | 75 | 408 | 5.44 | 60 | 16 |
| Size Exclusion (Superdex 200) | 20 | 340 | 17.0 | 50 | 50 |
| Affinity Chromatography (Blue Sepharose) | 10 | 340 | 34.0 | 50 | 100 |
One Unit (U) of FMDH activity is defined as the amount of enzyme that catalyzes the formation of one µmol of this compound per minute under the standard assay conditions.
Experimental Protocols
Preparation of Cell-Free Extract
All steps must be performed under strict anaerobic conditions in an anaerobic chamber or using anaerobic jars and techniques. All buffers and solutions must be deoxygenated by bubbling with an inert gas (e.g., nitrogen or an 80% N₂/20% H₂ mixture) for at least 30 minutes prior to use.
-
Cell Lysis: Resuspend 100g of frozen Methanosarcina barkeri cell paste in 200 mL of anaerobic Lysis Buffer (50 mM Tris-HCl, pH 7.6, 10 mM MgCl₂, 1 mM DTT, and 1 mg/mL lysozyme). Incubate at 37°C for 1 hour with gentle stirring.
-
Sonication: Sonicate the cell suspension on ice to ensure complete lysis. Use short bursts (30 seconds) followed by cooling periods (1 minute) to prevent overheating.
-
Clarification: Centrifuge the lysate at 30,000 x g for 45 minutes at 4°C to pellet cell debris.
-
Collection: Carefully decant the supernatant, which is the crude cell-free extract, into a pre-chilled, anaerobic container.
Anion Exchange Chromatography
-
Column: A Q-Sepharose Fast Flow column (e.g., 5 cm x 20 cm) pre-equilibrated with anaerobic Buffer A (50 mM Tris-HCl, pH 7.6, 1 mM DTT).
-
Loading: Apply the crude extract to the column at a flow rate of 5 mL/min.
-
Wash: Wash the column with 2 column volumes of Buffer A to remove unbound proteins.
-
Elution: Elute the bound proteins with a linear gradient of 0 to 1 M NaCl in Buffer A over 10 column volumes.
-
Fraction Collection: Collect 10 mL fractions and immediately assay for FMDH activity. Pool the active fractions.
Hydrophobic Interaction Chromatography
-
Sample Preparation: Add ammonium (B1175870) sulfate (B86663) to the pooled active fractions from the previous step to a final concentration of 1 M.
-
Column: A Phenyl-Sepharose column (e.g., 2.5 cm x 10 cm) pre-equilibrated with anaerobic Buffer B (50 mM Tris-HCl, pH 7.6, 1 M (NH₄)₂SO₄, 1 mM DTT).
-
Loading: Apply the sample to the column at a flow rate of 2 mL/min.
-
Elution: Elute the protein with a reverse linear gradient of 1 M to 0 M (NH₄)₂SO₄ in Buffer B over 10 column volumes.
-
Fraction Collection: Collect 5 mL fractions and assay for FMDH activity. Pool the active fractions.
Size Exclusion Chromatography
-
Sample Concentration: Concentrate the pooled fractions from the hydrophobic interaction step to a volume of 5-10 mL using an anaerobic ultrafiltration device with a 100 kDa molecular weight cutoff membrane.
-
Column: A Superdex 200 gel filtration column (e.g., 1.6 cm x 60 cm) pre-equilibrated with anaerobic Buffer C (50 mM Tris-HCl, pH 7.6, 150 mM NaCl, 1 mM DTT).
-
Elution: Apply the concentrated sample to the column and elute with Buffer C at a flow rate of 1 mL/min.
-
Fraction Collection: Collect 2 mL fractions and assay for FMDH activity. Pool the fractions containing the purified FMDH.
Affinity Chromatography
-
Column: A Blue Sepharose column (e.g., 1 cm x 5 cm) pre-equilibrated with anaerobic Buffer C.
-
Loading: Apply the pooled fractions from the size exclusion step to the column at a flow rate of 0.5 mL/min.
-
Wash: Wash the column with 5 column volumes of Buffer C.
-
Elution: Elute the FMDH with Buffer C containing 10 mM NADH.
-
Final Product: The eluted fractions contain highly purified FMDH. Concentrate the protein as needed and store under anaerobic conditions at -80°C.
FMDH Activity Assay
The activity of FMDH is determined spectrophotometrically by monitoring the reduction of a suitable electron acceptor.
-
Reaction Mixture: In an anaerobic cuvette, prepare a reaction mixture containing:
-
100 mM Tris-HCl, pH 7.6
-
5 mM this compound
-
2 mM Benzyl (B1604629) Viologen (as an artificial electron acceptor)
-
-
Enzyme Addition: Add a small aliquot of the enzyme-containing fraction to initiate the reaction.
-
Measurement: Monitor the reduction of benzyl viologen by measuring the increase in absorbance at 578 nm.
-
Calculation: Calculate the activity using the molar extinction coefficient of reduced benzyl viologen (8.65 mM⁻¹cm⁻¹).
Visualizations
Caption: Workflow for the purification of this compound Dehydrogenase.
Caption: The enzymatic reaction catalyzed by this compound Dehydrogenase.
References
Spectrophotometric Assay for Formylmethanofuran Dehydrogenase Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Formylmethanofuran dehydrogenase (Fwd) is a key enzyme in the methanogenesis pathway in archaea, catalyzing the reversible oxidation of this compound to methanofuran (B1217411) and carbon dioxide.[1][2] This enzyme is a complex iron-sulfur molybdo- or tungstoenzyme.[1] The activity of Fwd can be determined spectrophotometrically by monitoring the reduction of an artificial electron acceptor, such as methyl viologen. This application note provides a detailed protocol for a continuous spectrophotometric assay to measure Fwd activity, which is crucial for studying microbial metabolism, screening for enzyme inhibitors, and understanding the carbon cycle.
Principle of the Assay
The enzymatic activity of this compound dehydrogenase is quantified by measuring the rate of reduction of an artificial electron acceptor, methyl viologen. In the presence of the substrate, this compound, the enzyme catalyzes its oxidation to methanofuran and CO2. The electrons released in this process are transferred to methyl viologen (MV²⁺), which is reduced to its radical cation (MV⁺•). The formation of the blue-colored reduced methyl viologen can be monitored spectrophotometrically by measuring the increase in absorbance at 578 nm or 600 nm.[3] The rate of this absorbance increase is directly proportional to the enzyme's activity under the specified assay conditions.
The overall reaction is as follows:
This compound + H₂O + 2 MV²⁺ ⇌ Methanofuran + CO₂ + 2 H⁺ + 2 MV⁺•
Data Presentation
The following table summarizes typical kinetic parameters for this compound dehydrogenase from Methanosarcina barkeri. These values can be used as a reference for data comparison.
| Parameter | Value | Source Organism |
| Specific Activity | 34 µmol·min⁻¹·mg⁻¹ | Methanosarcina barkeri[1] |
| Apparent Km (this compound) | 0.06 mM | Methanosarcina barkeri[3] |
| Apparent Km (Methyl Viologen) | 0.02 mM | Not Specified |
Experimental Protocols
This section provides a detailed methodology for performing the spectrophotometric assay of this compound dehydrogenase. As the enzyme and its substrate are oxygen-sensitive, all procedures must be carried out under strict anaerobic conditions.
Reagents and Buffers
-
Assay Buffer: 50 mM Tricine buffer, pH 8.0. Prepare fresh and make anaerobic by bubbling with nitrogen gas for at least 30 minutes.
-
This compound (Substrate): 10 mM stock solution in anaerobic water. Store at -80°C. Note: this compound may need to be synthesized according to published methods as commercial availability can be limited.
-
Methyl Viologen (Electron Acceptor): 100 mM stock solution in anaerobic water. Store protected from light.
-
This compound Dehydrogenase: Purified enzyme preparation of known concentration, stored under anaerobic conditions.
-
Anaerobic Cuvettes: Sealed quartz or glass cuvettes with rubber stoppers.
-
Gas-tight Syringes: For anaerobic transfer of reagents.
Assay Procedure
-
Preparation of the Reaction Mixture (in an anaerobic chamber or glovebox):
-
In an anaerobic cuvette, prepare the reaction mixture with the following components to a final volume of 1 mL:
-
880 µL of anaerobic 50 mM Tricine buffer, pH 8.0.
-
50 µL of 100 mM anaerobic methyl viologen solution (final concentration: 5 mM).
-
A suitable volume of the this compound dehydrogenase enzyme solution. The amount of enzyme should be adjusted to yield a linear rate of absorbance change for at least 5 minutes.
-
-
Seal the cuvette with a rubber stopper.
-
-
Spectrophotometric Measurement:
-
Place the cuvette in a spectrophotometer thermostatted at the desired temperature (e.g., 37°C).
-
Equilibrate the reaction mixture to the assay temperature for 5 minutes.
-
Monitor the baseline absorbance at 578 nm (or 600 nm) until it is stable.
-
-
Initiation of the Reaction:
-
Initiate the enzymatic reaction by adding 10 µL of the 10 mM this compound stock solution (final concentration: 0.1 mM) using a gas-tight syringe.
-
Quickly mix the contents of the cuvette by inverting it 2-3 times.
-
-
Data Acquisition:
-
Immediately start recording the increase in absorbance at 578 nm (or 600 nm) over time.
-
Collect data points every 10-15 seconds for a total of 5-10 minutes. Ensure that the rate of absorbance increase is linear during the initial phase of the reaction.
-
Calculation of Enzyme Activity
-
Determine the linear rate of absorbance change per minute (ΔA/min) from the initial, linear portion of the reaction curve.
-
Calculate the enzyme activity using the Beer-Lambert law:
Activity (µmol/min/mL) = (ΔA/min) / (ε × l)
Where:
-
ΔA/min is the change in absorbance per minute.
-
ε is the molar extinction coefficient of reduced methyl viologen at 578 nm (9.7 mM⁻¹·cm⁻¹).[3]
-
l is the path length of the cuvette (typically 1 cm).
-
-
Calculate the specific activity of the enzyme:
Specific Activity (µmol/min/mg) = Activity (µmol/min/mL) / [Enzyme Concentration (mg/mL)]
Visualizations
Enzymatic Reaction Pathway
Caption: Catalytic cycle of this compound Dehydrogenase.
Experimental Workflow
Caption: Workflow for the spectrophotometric assay of Fwd.
References
In Vitro Synthesis of Formylmethanofuran: Application Notes and Protocols for Researchers
For Immediate Release
These application notes provide a comprehensive guide for the in vitro synthesis of Formylmethanofuran (FMF) utilizing cell-free extracts from methanogenic archaea. This document is intended for researchers, scientists, and drug development professionals engaged in the study of methanogenesis, C1 metabolism, and enzyme biochemistry. The protocols detailed herein offer a reproducible methodology for the preparation of active cell-free extracts, the enzymatic synthesis of FMF, and its subsequent quantification.
Introduction
This compound (FMF) is a key intermediate in the initial stages of methanogenesis, the biological production of methane.[1] It is formed by the reduction of carbon dioxide and its subsequent condensation onto methanofuran (B1217411) (MFR). This reaction is catalyzed by the enzyme this compound dehydrogenase (FMD), a complex metalloenzyme containing either molybdenum or tungsten.[2][3] The in vitro synthesis of FMF using cell-free extracts provides a powerful tool to study the mechanism of this crucial CO2 fixation step, to screen for potential inhibitors, and to investigate the properties of the FMD enzyme.
The overall reaction for the synthesis of this compound is as follows:
CO₂ + Methanofuran + Reduced Acceptor ⇌ this compound + H₂O + Oxidized Acceptor[4]
In a cell-free system, an artificial electron donor such as titanium(III) citrate (B86180) can be used to drive the reaction forward.[5]
Biochemical Pathway for this compound Synthesis
The synthesis of FMF is the entry point for CO2 into the methanogenic pathway in many archaea. The formyl group from FMF is subsequently transferred to tetrahydromethanopterin, initiating a series of C1 transformations that ultimately lead to the formation of methane.
Caption: Biochemical pathway of this compound synthesis.
Experimental Protocols
Preparation of Anaerobic Cell-Free Extract from Methanobacterium thermoautotrophicum
This protocol describes the preparation of a potent cell-free extract for FMF synthesis under strict anaerobic conditions.
Materials:
-
Frozen cell paste of Methanobacterium thermoautotrophicum
-
Anaerobic lysis buffer (50 mM Tris-HCl, pH 7.6, 10 mM MgCl₂, 1 mM DTT, degassed and stored under N₂ atmosphere)
-
French pressure cell, pre-chilled and maintained in an anaerobic chamber
-
High-speed centrifuge with sealed rotors
-
Anaerobic chamber or glove box
Procedure:
-
Perform all steps under a strictly anaerobic atmosphere (e.g., N₂ or N₂/H₂ mixture) in an anaerobic chamber.
-
Thaw the frozen cell paste on ice.
-
Resuspend the cell pellet in 2-3 volumes of ice-cold anaerobic lysis buffer.
-
Lyse the cells by passing the suspension through a pre-chilled French pressure cell at 20,000 psi.[6] Collect the lysate on ice.
-
Centrifuge the lysate at 30,000 x g for 30 minutes at 4°C to remove cell debris.
-
Carefully collect the supernatant (the cell-free extract) and store it in sealed, anaerobic vials at -80°C.
In Vitro this compound Synthesis Assay
This assay measures the production of FMF from CO₂ and MFR in the prepared cell-free extract.
Materials:
-
Anaerobic cell-free extract
-
Anaerobic assay buffer (100 mM Tris-HCl, pH 7.0)
-
Methanofuran (MFR) solution (concentration to be optimized, e.g., 1-5 mM)
-
Sodium bicarbonate (NaHCO₃) solution (as a source of CO₂)
-
Titanium(III) citrate solution (freshly prepared, as the electron donor)[7][8][9]
-
Anaerobic vials and syringes
Procedure:
-
Prepare the reaction mixture in an anaerobic vial by adding the following components in order:
-
Anaerobic assay buffer
-
MFR solution
-
Cell-free extract (protein concentration to be optimized, e.g., 1-5 mg/mL)
-
-
Seal the vial and flush with CO₂ gas.
-
Initiate the reaction by adding freshly prepared titanium(III) citrate solution (e.g., to a final concentration of 10-20 mM).[5]
-
Incubate the reaction at the optimal temperature for the source organism (e.g., 60-65°C for M. thermoautotrophicum) for a defined period (e.g., 10-30 minutes).
-
Terminate the reaction by adding an equal volume of ice-cold methanol (B129727) or by heat inactivation.
-
Centrifuge the terminated reaction mixture to pellet any precipitated protein before analysis.
Quantification of this compound by HPLC
This protocol outlines a method for the quantification of FMF using reverse-phase high-performance liquid chromatography (RP-HPLC).
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of methanol and an aqueous buffer (e.g., 20 mM ammonium (B1175870) formate (B1220265), pH 3.7). The exact gradient should be optimized.[10]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength suitable for furan-containing compounds (e.g., 260-280 nm).
-
Injection Volume: 20-100 µL.[11]
Procedure:
-
Prepare a standard curve using purified FMF of known concentrations.
-
Filter the supernatant from the terminated assay reaction through a 0.22 µm syringe filter.
-
Inject the filtered sample onto the equilibrated HPLC column.
-
Identify and quantify the FMF peak by comparing its retention time and peak area to the standards.
Experimental Workflow
Caption: Overall experimental workflow for FMF synthesis.
Quantitative Data
The following table summarizes key quantitative data related to the in vitro synthesis of this compound.
| Parameter | Organism | Value | Reference |
| Specific Activity of Purified FMD | Methanosarcina barkeri | 34 µmol·min⁻¹·mg⁻¹ | [2] |
| Electron Donor | In vitro assays | Titanium(III) citrate | [5] |
| CO₂ Source | In vitro assays | CO₂ gas or NaHCO₃ | |
| Typical Protein Concentration in Assay | M. marburgensis cell-free lysate | 100 µg | [5] |
| Typical Ti(III) citrate Concentration | In vitro assays | 20 mM | [5] |
Troubleshooting
-
Low or no FMF synthesis:
-
Ensure strict anaerobic conditions throughout the procedure. Oxygen can inactivate the FMD enzyme.
-
Verify the activity of the titanium(III) citrate solution, as it is unstable in the presence of oxygen.
-
Optimize the concentration of cell-free extract, MFR, and CO₂.
-
-
Poor HPLC peak shape or resolution:
-
Optimize the mobile phase composition and gradient.
-
Ensure the sample is properly filtered to remove particulates.
-
Check the column for degradation.
-
Conclusion
The protocols and data presented in these application notes provide a robust framework for the in vitro synthesis and quantification of this compound. This system is a valuable tool for advancing our understanding of methanogenesis and for potential applications in biocatalysis and drug discovery. The provided methodologies can be adapted and optimized for specific research goals and for cell-free extracts from other methanogenic species.
References
- 1. Formyl-methanofuran synthesis in Methanobacterium thermoautotrophicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound dehydrogenase from methanogenic bacteria, a molybdoenzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molybdenum‐ and tungsten‐containing formate dehydrogenases and this compound dehydrogenases: Structure, mechanism, and cofactor insertion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound dehydrogenase - Wikipedia [en.wikipedia.org]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Titanium (III) citrate as a nontoxic oxidation-reduction buffering system for the culture of obligate anaerobes. | Semantic Scholar [semanticscholar.org]
- 9. Titanium (III) citrate as a nontoxic oxidation-reduction buffering system for the culture of obligate anaerobes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. fda.gov [fda.gov]
Application Note: Quantification of Formylmethanofuran using High-Performance Liquid Chromatography
Introduction
Formylmethanofuran (CHO-MFR) is a key intermediate in the C1 metabolic pathway of methanogenesis, the biological production of methane (B114726) by methanogenic archaea. The accurate quantification of CHO-MFR is crucial for studying the kinetics of methanogenesis, understanding the regulation of this central metabolic pathway, and for screening potential inhibitors of methane production. This application note describes a robust and sensitive High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound in biological samples derived from methanogenic archaea. The method is suitable for researchers in microbiology, biochemistry, and drug development focused on targeting methanogens.
Principle of the Method
This method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to separate this compound from other cellular components. The separation is achieved on a C18 stationary phase with a polar mobile phase. Detection is performed using a UV-Vis detector, leveraging the characteristic absorbance of the pterin-like moiety of this compound. Quantification is based on the peak area of the analyte compared to a standard curve generated from a purified this compound standard.
Application
This method can be applied to the quantification of this compound in:
-
Cell-free extracts of methanogenic archaea.
-
In vitro enzymatic assays involving this compound dehydrogenase.
-
Studies on the inhibition of the methanogenic pathway.
Detailed Experimental Protocols
Sample Preparation from Methanogenic Archaea
This protocol describes the extraction of small molecule cofactors, including this compound, from a culture of methanogenic archaea.
Materials:
-
Culture of methanogenic archaea (e.g., Methanobacterium thermoautotrophicum)
-
Anaerobic chamber or glove box
-
Centrifuge and centrifuge tubes
-
Bead beater and sterile glass beads (0.1 mm diameter)
-
Extraction Buffer: 50 mM potassium phosphate (B84403) buffer, pH 7.0, pre-sparged with N2 gas to make it anoxic.
-
Syringe filters (0.22 µm pore size)
-
HPLC vials
Procedure:
-
Cell Harvesting: Transfer a known volume of the methanogen culture to centrifuge tubes inside an anaerobic chamber. Harvest the cells by centrifugation at 10,000 x g for 15 minutes at 4°C.
-
Cell Lysis: Discard the supernatant. Resuspend the cell pellet in 1 mL of ice-cold, anoxic Extraction Buffer per gram of cell wet weight. Add an equal volume of 0.1 mm glass beads.
-
Lyse the cells using a bead beater for 5 cycles of 30 seconds with 1-minute cooling intervals on ice.
-
Extraction: Centrifuge the lysate at 15,000 x g for 20 minutes at 4°C to pellet the cell debris.
-
Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into a clean microcentrifuge tube.
-
Sample Storage: The filtered extract can be used immediately for HPLC analysis or stored at -80°C for later use. For long-term storage, flash-freeze the samples in liquid nitrogen.
-
Transfer the sample to an HPLC vial for analysis.
HPLC Protocol for this compound Quantification
Instrumentation and Columns:
-
HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
Reagents:
-
Mobile Phase A: 20 mM Ammonium Acetate, pH 6.0
-
Mobile Phase B: Methanol (HPLC grade)
-
This compound standard (purified)
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 Reversed-Phase (4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 20 mM Ammonium Acetate, pH 6.0 |
| Mobile Phase B | Methanol |
| Gradient | 0-5 min: 5% B; 5-20 min: 5-50% B; 20-25 min: 50% B; 25-30 min: 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| Detection | UV at 280 nm and 340 nm |
Procedure:
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (95% A, 5% B) for at least 30 minutes or until a stable baseline is achieved.
-
Standard Curve Preparation: Prepare a series of this compound standards in the Extraction Buffer with concentrations ranging from 1 µM to 100 µM.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Data Acquisition and Analysis: Record the chromatograms and integrate the peak corresponding to this compound. Construct a standard curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the samples by interpolating their peak areas from the standard curve.
Data Presentation
Table 1: Quantitative Data for the Proposed HPLC Method
| Parameter | Expected Value |
| Retention Time (RT) | ~ 15-18 min |
| Limit of Detection (LOD) | ~ 0.5 µM |
| Limit of Quantification (LOQ) | ~ 1.5 µM |
| Linearity (R²) | > 0.995 |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
Note: These are estimated values and should be determined experimentally during method validation.
Visualizations
Signaling Pathway
Application Notes & Protocols for Formylmethanofuran Analysis via Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Formylmethanofuran (FMF) is a crucial intermediate in the methanogenesis pathway, the primary metabolic process for methane (B114726) production by archaea. The accurate quantification and characterization of FMF are essential for studying microbial metabolism, biofuel production, and the global carbon cycle. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), offers a highly sensitive and specific platform for the analysis of FMF. These application notes provide a comprehensive overview and detailed protocols for the analysis of this compound using mass spectrometry techniques.
Chemical Properties of this compound
| Property | Value |
| Chemical Formula | C35H44N4O16 |
| Exact Mass | 776.2752 Da |
| Molecular Weight | 776.74 g/mol |
| Key Structural Features | Pterin ring, furan (B31954) ring, and a formyl group |
Signaling Pathway: The Role of this compound in Methanogenesis
This compound is a key player in the initial steps of CO2 reduction to methane in methanogenic archaea. The formyl group is transferred from this compound to tetrahydromethanopterin, a crucial step in the C1 carrier pathway. Understanding this pathway is critical for metabolic studies.
Experimental Workflow for this compound Analysis
A typical workflow for the quantitative analysis of this compound from biological samples involves several key steps from sample preparation to data analysis.
Detailed Experimental Protocols
Protocol 1: Sample Preparation from Archaeal Cell Cultures
Objective: To extract this compound from archaeal cells while minimizing degradation.
Materials:
-
Archaeal cell pellet
-
Anoxic phosphate (B84403) buffer (pH 7.0)
-
Acetonitrile (B52724) (LC-MS grade), pre-chilled to -20°C
-
Centrifuge capable of 14,000 x g and 4°C
-
Sonicator
-
0.22 µm syringe filters
Procedure:
-
Harvest archaeal cells by centrifugation at 10,000 x g for 10 minutes at 4°C.
-
Resuspend the cell pellet in 1 mL of anoxic phosphate buffer.
-
Lyse the cells by sonication on ice. Use short bursts to prevent overheating.
-
Add 2 mL of cold acetonitrile to the cell lysate to precipitate proteins.
-
Vortex the mixture for 1 minute and incubate at -20°C for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant containing the metabolites.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
-
Store the samples at -80°C until LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of this compound
Objective: To separate and quantify this compound using liquid chromatography-tandem mass spectrometry.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole or high-resolution mass spectrometer with an electrospray ionization (ESI) source.
LC Parameters (HILIC - recommended for polar compounds):
-
Column: Amide or HILIC column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-2 min: 95% B
-
2-10 min: 95% to 50% B
-
10-12 min: 50% B
-
12-12.1 min: 50% to 95% B
-
12.1-15 min: 95% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS/MS Parameters (Illustrative):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Collision Gas: Argon
-
Multiple Reaction Monitoring (MRM) Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) (Illustrative) |
| This compound | 777.28 | Fragment 1 | 25 |
| Fragment 2 | 35 | ||
| Internal Standard (e.g., ¹³C, ¹⁵N-labeled FMF) | >777.28 | Corresponding Fragments | 25, 35 |
Note: Specific MRM transitions and collision energies should be optimized by direct infusion of a this compound standard.
Quantitative Data Presentation
The following table structure should be used to present quantitative results from the analysis of multiple samples.
| Sample ID | Replicate | Peak Area (FMF) | Peak Area (Internal Standard) | Calculated Concentration (µg/mL) |
| Control_1 | 1 | |||
| Control_1 | 2 | |||
| Control_1 | 3 | |||
| Treatment_A_1 | 1 | |||
| Treatment_A_1 | 2 | |||
| Treatment_A_1 | 3 | |||
| Treatment_B_1 | 1 | |||
| Treatment_B_1 | 2 | |||
| Treatment_B_1 | 3 |
Conclusion
The protocols and application notes provided here offer a robust framework for the sensitive and specific analysis of this compound using LC-MS/MS. Proper sample handling to ensure the stability of this key metabolite, coupled with optimized chromatographic and mass spectrometric conditions, will enable researchers to accurately quantify this compound in various biological matrices. This will facilitate a deeper understanding of methanogenesis and related metabolic pathways.
Application Notes and Protocols for Isotopic Labeling Studies of the Formylmethanofuran Pathway
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for conducting isotopic labeling studies to investigate the Formylmethanofuran (FMF) pathway, a critical route for carbon dioxide fixation in methanogenic archaea. Understanding this pathway is essential for research in bioenergy, environmental microbiology, and the development of novel antimicrobial agents targeting methanogens.
Introduction to the this compound Pathway
The this compound (FMF) pathway represents the initial step in the reduction of carbon dioxide (CO₂) to methane (B114726) in hydrogenotrophic methanogens.[1] This process is catalyzed by a series of enzymes, with this compound dehydrogenase (FMD) playing a pivotal role. FMD catalyzes the reduction of CO₂ and its subsequent condensation with methanofuran (B1217411) (MFR) to form this compound (formyl-MFR).[2][3][4] This reaction is a key entry point for inorganic carbon into the biosphere under anaerobic conditions.[5]
Isotopic labeling is a powerful technique used to trace the flow of atoms through metabolic pathways.[6] By supplying isotopically labeled substrates, such as ¹³C-labeled carbon dioxide ([¹³C]-CO₂), researchers can track the incorporation of the label into downstream metabolites, providing direct evidence of pathway activity and enabling the quantification of metabolic fluxes.[7][8]
Key Enzyme: this compound Dehydrogenase (FMD)
This compound dehydrogenase is a complex metalloenzyme that can contain either molybdenum or tungsten in its active site.[9][10] The enzyme catalyzes the overall reaction:
CO₂ + Methanofuran + 2e⁻ + 2H⁺ → this compound + H₂O
The reaction is thought to proceed in two main steps: the reduction of CO₂ to formate (B1220265) at the molybdenum or tungsten center, followed by the condensation of formate with methanofuran at a separate active site within the enzyme complex.[2] The two sites are connected by a proposed hydrophobic tunnel that facilitates the transfer of the formate intermediate.[2]
Application: Tracing Carbon Fixation with ¹³C-CO₂
A primary application of isotopic labeling in studying the FMF pathway is to monitor the conversion of [¹³C]-CO₂ into [¹³C]-formyl-MFR. This provides definitive evidence of CO₂ fixation and allows for the quantification of the rate of this critical metabolic step.
Quantitative Data from a H₂-dependent [¹³C]-CO₂ Conversion Study
The following data is summarized from a study investigating the H₂-dependent conversion of [¹³C]-CO₂ to [¹³C]-formyl-MFR by enzymatic fractions from Methanothermobacter marburgensis.
Table 1: Concentration of Formyl-MFR over Time
| Time (min) | Concentration of Formyl-MFR (µM) - 1 MDa Fraction | Concentration of Formyl-MFR (µM) - 0.5 MDa Fraction |
| 0 | 0 | 0 |
| 10 | 1.5 | 0.8 |
| 20 | 2.8 | 1.5 |
| 30 | 4.0 | 2.1 |
| 60 | 6.5 | 3.5 |
Table 2: Isotope Distribution of Formyl-MFR in the 1 MDa Fraction Assay
| Time (min) | [¹³C₀]-formyl-MFR (%) | [¹³C₁]-formyl-MFR (%) | [¹³C₂]-formyl-MFR (%) | [¹³C₃]-formyl-MFR (%) |
| 0 | 98.5 | 1.5 | 0 | 0 |
| 10 | 10.2 | 88.3 | 1.5 | 0 |
| 20 | 5.1 | 93.2 | 1.7 | 0 |
| 30 | 2.5 | 95.8 | 1.7 | 0 |
| 60 | 1.2 | 97.0 | 1.8 | 0 |
Table 3: Isotope Distribution of Formyl-MFR in the 0.5 MDa Fraction Assay
| Time (min) | [¹³C₀]-formyl-MFR (%) | [¹³C₁]-formyl-MFR (%) | [¹³C₂]-formyl-MFR (%) | [¹³C₃]-formyl-MFR (%) |
| 0 | 98.5 | 1.5 | 0 | 0 |
| 10 | 25.4 | 73.1 | 1.5 | 0 |
| 20 | 15.3 | 83.0 | 1.7 | 0 |
| 30 | 8.9 | 89.2 | 1.9 | 0 |
| 60 | 4.3 | 93.8 | 1.9 | 0 |
Note: The data in the tables are representative and based on the trends observed in the cited literature. The carbon isotopologue fraction of the 0-min samples reflects the natural abundance.
Experimental Protocols
The following are generalized protocols for isotopic labeling experiments to study the FMF pathway, based on established methodologies.
Protocol 1: In Vitro H₂-dependent [¹³C]-CO₂ Reduction to [¹³C]-Formyl-MFR
Objective: To monitor the formation of [¹³C]-formyl-MFR from [¹³C]-CO₂ in the presence of a purified enzyme fraction and H₂ as the electron donor.
Materials:
-
Purified enzyme fraction containing this compound dehydrogenase (e.g., from Methanothermobacter marburgensis)
-
Methanofuran (MFR)
-
[¹³C]-Sodium Bicarbonate (as a source of [¹³C]-CO₂)
-
Anaerobic buffer (e.g., potassium phosphate (B84403) buffer, pH 7.0)
-
Hydrogen gas (H₂)
-
Anaerobic vials and syringes
-
Quenching solution (e.g., perchloric acid)
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Preparation of Reaction Mixture:
-
In an anaerobic chamber, prepare the reaction mixture in an anaerobic vial.
-
Add anaerobic buffer to the desired final volume.
-
Add MFR to a final concentration of ~1 mM.
-
Add the purified enzyme fraction.
-
Seal the vial with a butyl rubber stopper and aluminum crimp.
-
-
Initiation of the Reaction:
-
Pressurize the vial with H₂ gas (e.g., to 200 kPa).
-
Initiate the reaction by injecting a solution of [¹³C]-Sodium Bicarbonate to a final concentration of ~10 mM.
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 65°C for enzymes from thermophiles).
-
-
Time-Course Sampling and Quenching:
-
At designated time points (e.g., 0, 10, 20, 30, 60 minutes), withdraw an aliquot of the reaction mixture using a gas-tight syringe.
-
Immediately quench the reaction by adding the aliquot to a tube containing a quenching solution (e.g., 1 M perchloric acid) to stop enzymatic activity.
-
-
Sample Preparation for LC-MS Analysis:
-
Centrifuge the quenched samples to pellet the precipitated protein.
-
Collect the supernatant for analysis.
-
If necessary, neutralize the supernatant with a suitable base (e.g., KOH).
-
-
LC-MS Analysis:
-
Analyze the supernatant using a suitable LC-MS method to separate and quantify formyl-MFR.
-
Monitor the mass-to-charge ratio (m/z) corresponding to unlabeled ([¹²C]-formyl-MFR) and labeled ([¹³C]-formyl-MFR) species. The m/z for formyl-MFR is 771.
-
Determine the concentration of formyl-MFR using a standard curve.
-
Calculate the isotopic distribution of formyl-MFR at each time point.
-
Protocol 2: Whole-Cell Labeling with [¹³C]-CO₂
Objective: To trace the incorporation of [¹³C]-CO₂ into intracellular metabolites of the FMF pathway in whole cells of methanogens.
Materials:
-
Actively growing culture of a hydrogenotrophic methanogen (e.g., Methanobacterium thermoautotrophicum)
-
Anaerobic growth medium
-
[¹³C]-CO₂ gas
-
H₂/CO₂ gas mixture (for control cultures)
-
Anaerobic culture tubes or bioreactor
-
Quenching solution (e.g., cold methanol)
-
Cell lysis buffer and methods (e.g., sonication, bead beating)
-
LC-MS or GC-MS system
Procedure:
-
Cell Culture Preparation:
-
Grow the methanogen culture under standard anaerobic conditions with an H₂/CO₂ headspace.
-
-
Isotope Labeling:
-
Replace the headspace of the culture with a gas mixture containing [¹³C]-CO₂ and H₂. The ratio should be similar to the standard growth conditions (e.g., 80:20 H₂:[¹³C]-CO₂).
-
Continue incubation under optimal growth conditions.
-
-
Time-Course Sampling and Quenching:
-
At various time points, withdraw a sample of the cell culture.
-
Rapidly quench metabolic activity by mixing the cell suspension with a cold quenching solution (e.g., -20°C 60% methanol).
-
-
Metabolite Extraction:
-
Pellet the cells by centrifugation at low temperature.
-
Extract intracellular metabolites using a suitable extraction protocol (e.g., chloroform/methanol/water extraction).
-
-
Sample Analysis:
-
Analyze the polar metabolite extracts by LC-MS or GC-MS to identify and quantify intermediates of the FMF pathway and downstream pathways.
-
Determine the mass isotopomer distribution for each metabolite to trace the flow of the ¹³C label.
-
Visualizing the this compound Pathway and Experimental Workflow
Caption: The this compound pathway, the initial step of CO₂ fixation in methanogenesis.
Caption: A generalized workflow for isotopic labeling experiments.
References
- 1. Comprehensive isotopomer analysis of glutamate and aspartate in small tissue samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molybdenum‐ and tungsten‐containing formate dehydrogenases and this compound dehydrogenases: Structure, mechanism, and cofactor insertion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound synthesis by this compound dehydrogenase from Methanobacterium thermoautotrophicum Marburg - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Formyl-methanofuran synthesis in Methanobacterium thermoautotrophicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. All-in-One CO2 Capture and Transformation: Lessons from this compound Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholars.mssm.edu [scholars.mssm.edu]
- 8. This compound dehydrogenase from methanogenic bacteria, a molybdoenzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Reconstitution of the Initial Steps of Methanogenesis with Formylmethanofuran
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methanogenesis, the biological production of methane, is a critical process in the global carbon cycle and a potential target for biofuel production and therapeutic intervention. The initial step of CO2 reduction in many methanogens involves the formation of formylmethanofuran (formyl-MFR) from methanofuran (B1217411) (MFR) and CO2. This reaction is catalyzed by the enzyme this compound dehydrogenase (FMD), a complex metalloenzyme. Understanding and reconstituting this fundamental step in vitro is crucial for detailed mechanistic studies, inhibitor screening, and the development of novel biotechnological applications.
These application notes provide detailed protocols for the purification of this compound Dehydrogenase, the in vitro reconstitution of this compound synthesis, and methods for assaying enzyme activity.
Key Intermediates and Enzymes
The initial step in the methanogenic pathway from CO2 involves the reductive fixation of CO2 onto methanofuran to form this compound. This reaction is catalyzed by this compound dehydrogenase, a key enzyme in this process.[1][2][3]
The overall reaction is as follows:
CO2 + Methanofuran + 2e⁻ + 2H⁺ → this compound + H2O
This reaction is highly endergonic and requires a low-potential electron donor.[4] In vitro, artificial electron donors such as titanium(III) citrate (B86180) can be used to drive the reaction.[2]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound Dehydrogenase from various methanogenic archaea.
Table 1: Purification of this compound Dehydrogenase
| Organism | Purification Fold | Specific Activity (U/mg) | Notes | Reference |
| Methanosarcina barkeri | 100 | 34 | Molybdenum-containing enzyme. | [1] |
| Methanosarcina barkeri | - | 175 | Homogeneous preparation. | [5] |
| Methanobacterium thermoautotrophicum | 30 | Not Reported | Tungsten or Molybdenum-containing enzyme. | [2] |
*1 Unit (U) is defined as 1 µmol of product formed per minute.
Table 2: Kinetic Parameters of this compound Dehydrogenase from Methanosarcina barkeri
| Substrate | Apparent K_m_ (mM) | k_cat_ (s⁻¹) | Electron Acceptor | Reference |
| This compound | 0.02 | 640 | Methyl Viologen | [5] |
| Methyl Viologen | 0.02 | - | - | [5] |
Experimental Protocols
Protocol 1: Purification of this compound Dehydrogenase from Methanosarcina barkeri
This protocol is based on the method described by Karrasch et al. (1989)[1] and provides a general framework for the purification of FMD. All steps should be performed under anaerobic conditions at 4°C.
Materials:
-
Frozen cell paste of Methanosarcina barkeri
-
Buffer A: 50 mM Tris-HCl, pH 7.6, 10 mM 2-mercaptoethanol
-
Buffer B: Buffer A containing 1 M NaCl
-
DNase I
-
Phenyl-Sepharose column
-
DEAE-Sepharose column
-
Gel filtration column (e.g., Sephacryl S-300)
-
Anaerobic chamber or glove box
-
FPLC or chromatography system
Procedure:
-
Cell Lysis:
-
Resuspend frozen cell paste in Buffer A.
-
Lyse cells by sonication or French press.
-
Add DNase I to reduce viscosity.
-
Centrifuge at high speed (e.g., 100,000 x g) for 1 hour to obtain the cell-free extract (supernatant).
-
-
Phenyl-Sepharose Chromatography:
-
Apply the cell-free extract to a Phenyl-Sepharose column equilibrated with Buffer A containing a high salt concentration (e.g., 1 M (NH4)2SO4).
-
Wash the column with the same buffer.
-
Elute the enzyme with a decreasing salt gradient.
-
Collect fractions and assay for FMD activity.
-
-
DEAE-Sepharose Chromatography:
-
Pool the active fractions from the Phenyl-Sepharose column and dialyze against Buffer A.
-
Apply the dialyzed sample to a DEAE-Sepharose column equilibrated with Buffer A.
-
Wash the column with Buffer A.
-
Elute the enzyme with a linear gradient of NaCl from 0 to 1 M in Buffer A.
-
Collect fractions and assay for FMD activity.
-
-
Gel Filtration Chromatography:
-
Concentrate the active fractions from the DEAE-Sepharose column.
-
Apply the concentrated sample to a gel filtration column equilibrated with Buffer A.
-
Elute with Buffer A.
-
Collect fractions and assay for FMD activity.
-
Pool the purest, most active fractions and store under anaerobic conditions at -80°C.
-
Protocol 2: In Vitro Reconstitution of this compound Synthesis
This protocol is based on the findings of Wasserfallen (1994)[2] demonstrating the in vitro synthesis of formyl-MFR.
Materials:
-
Purified this compound Dehydrogenase
-
Methanofuran (MFR) - requires separate synthesis or purification
-
Anaerobic Buffer: 50 mM Tris-HCl, pH 7.6
-
Titanium(III) citrate solution (freshly prepared as a reducing agent)
-
CO2 gas (anaerobic)
-
Anaerobic vials or cuvettes
Procedure:
-
Reaction Setup (Anaerobic):
-
In an anaerobic vial, add the anaerobic buffer.
-
Add a known concentration of MFR.
-
Add a specific amount of purified FMD.
-
Seal the vial with a butyl rubber stopper.
-
Flush the headspace with anaerobic CO2 gas.
-
-
Initiation of Reaction:
-
Initiate the reaction by injecting a freshly prepared solution of titanium(III) citrate into the sealed vial. The final concentration of titanium(III) citrate should be sufficient to drive the reaction (e.g., in the low millimolar range).
-
-
Incubation:
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C for enzymes from mesophiles or higher for thermophiles).
-
Allow the reaction to proceed for a defined period.
-
-
Termination and Analysis:
-
Terminate the reaction (e.g., by adding a denaturing agent or by rapid freezing).
-
Analyze the formation of this compound using a suitable analytical method, such as HPLC or a specific spectrophotometric assay.
-
Protocol 3: Spectrophotometric Assay for this compound Dehydrogenase Activity
This assay measures the reverse reaction, the oxidation of this compound, using an artificial electron acceptor like methyl viologen.
Materials:
-
Purified this compound Dehydrogenase
-
This compound
-
Anaerobic Assay Buffer: 50 mM Tris-HCl, pH 7.6
-
Methyl Viologen solution
-
Anaerobic cuvettes
-
Spectrophotometer
Procedure:
-
Reaction Mixture (in an anaerobic cuvette):
-
Reaction Initiation and Measurement:
-
Place the cuvette in the spectrophotometer and record the baseline absorbance at a wavelength where the reduced form of methyl viologen absorbs (e.g., 600 nm).
-
Initiate the reaction by injecting a small volume of purified FMD into the cuvette.
-
Immediately start monitoring the increase in absorbance at 600 nm over time.
-
-
Calculation of Activity:
-
Calculate the initial rate of reaction from the linear portion of the absorbance versus time plot.
-
Use the molar extinction coefficient of reduced methyl viologen to convert the change in absorbance per unit time to the rate of product formation (moles/min).
-
Calculate the specific activity by dividing the rate by the amount of protein in the assay (mg).
-
Visualizations
Signaling Pathway of the Initial Step of Methanogenesis
Caption: Initial step of CO₂ reduction in methanogenesis.
Experimental Workflow for FMD Purification
Caption: Workflow for this compound Dehydrogenase purification.
Logical Relationship for In Vitro Reconstitution
Caption: Components for the in vitro reconstitution of formyl-MFR.
References
- 1. This compound dehydrogenase from methanogenic bacteria, a molybdoenzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound synthesis by this compound dehydrogenase from Methanobacterium thermoautotrophicum Marburg - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Formyl-methanofuran synthesis in Methanobacterium thermoautotrophicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. The molybdoenzyme this compound dehydrogenase from Methanosarcina barkeri contains a pterin cofactor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Expression and Purification of Recombinant Formylmethanofuran Dehydrogenase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Formylmethanofuran dehydrogenase (FMDH) is a complex, multi-subunit metalloenzyme that plays a pivotal role in the methanogenesis pathway in archaea.[1] It catalyzes the reversible conversion of this compound to methanofuran (B1217411) and CO2. FMDH is a key enzyme in the global carbon cycle and holds potential for biotechnological applications in CO2 capture and conversion.[1] The enzyme is typically a molybdenum or tungsten-dependent iron-sulfur protein, containing a pterin (B48896) cofactor, which presents significant challenges for heterologous expression and purification.[2]
Challenges in Recombinant FMDH Production
The heterologous expression of active FMDH in common hosts like Escherichia coli is challenging due to several factors:
-
Multi-subunit Assembly: FMDH consists of multiple subunits that need to be expressed and assembled in the correct stoichiometry.[3]
-
Metallocofactor Insertion: The enzyme requires the incorporation of either molybdenum or tungsten, as well as iron-sulfur clusters and a specific pterin dinucleotide cofactor.[1][3] Host organisms like E. coli may lack the specific machinery for the synthesis and insertion of these cofactors, particularly the tungsten-pterin cofactor.
-
Oxygen Sensitivity: Many FMDHs are oxygen-labile, necessitating strict anaerobic conditions during purification and handling.[1]
-
Protein Folding: The complex nature of the subunits may require specific chaperones for proper folding, which may not be present in sufficient quantities in heterologous hosts.
To address these challenges, expression in a genetically tractable methanogen host, such as Methanosarcina acetivorans, which naturally possesses the required cofactor and assembly pathways, is a promising strategy.[1] Alternatively, co-expression of the FMDH genes with the necessary cofactor biosynthesis and insertion machinery in a host like E. coli could be explored.
Experimental Protocols
I. Gene Synthesis and Vector Construction
This protocol outlines the cloning of the FMDH operon into an expression vector suitable for a selected host. The example below is for expression in a methanogen host using a shuttle vector.
-
Gene Synthesis: Synthesize the genes encoding the subunits of the desired FMDH (e.g., the fwdABCDFG operon for the tungsten-dependent enzyme from Methanothermobacter wolfeii).[1] Codon-optimize the gene sequences for the chosen expression host (e.g., Methanosarcina acetivorans). Incorporate a C-terminal hexa-histidine (6xHis) tag on one of the subunits (e.g., FwdA) to facilitate affinity purification.
-
Vector Selection: Choose an appropriate expression vector for the host. For Methanosarcina, a shuttle vector capable of replication in both E. coli and Methanosarcina is ideal.
-
Cloning:
-
Digest the synthesized gene cassette and the expression vector with appropriate restriction enzymes.
-
Ligate the FMDH operon into the digested vector using T4 DNA ligase.
-
Transform the ligation product into competent E. coli cells for plasmid propagation and verification.
-
Verify the correct insertion and sequence of the FMDH operon by restriction digestion and Sanger sequencing.
-
-
Plasmid Purification: Isolate the verified plasmid from E. coli using a plasmid midiprep or maxiprep kit.
II. Heterologous Expression in Methanosarcina acetivorans
This protocol is a putative approach and will require optimization.
-
Host Strain: Use a genetically tractable strain of Methanosarcina, such as M. acetivorans.
-
Transformation: Transform the purified expression vector into M. acetivorans using a suitable method like polyethylene (B3416737) glycol (PEG)-mediated transformation.
-
Culture Conditions:
-
Grow the transformed M. acetivorans in a suitable methanogenic medium under strict anaerobic conditions.
-
Supplement the medium with the appropriate antibiotic for plasmid selection.
-
To ensure the incorporation of the correct metal cofactor, supplement the medium with sodium tungstate (B81510) (for tungsten-dependent FMDH) or sodium molybdate (B1676688) (for molybdenum-dependent FMDH) to a final concentration of 10-100 µM.
-
-
Induction of Expression: If the expression vector contains an inducible promoter, add the appropriate inducer at the mid-logarithmic growth phase.
-
Cell Harvesting:
-
After a suitable induction period (e.g., 24-48 hours), harvest the cells by centrifugation at 6,000 x g for 20 minutes at 4°C.
-
Wash the cell pellet with an anaerobic, ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 300 mM NaCl, 10% glycerol, 2 mM DTT).
-
The cell pellet can be stored at -80°C until purification.
-
III. Protein Purification
All purification steps should be performed under strict anaerobic conditions inside an anaerobic chamber.
-
Cell Lysis:
-
Resuspend the cell pellet in ice-cold anaerobic lysis buffer.
-
Lyse the cells by sonication or by passing them through a French press.
-
Clarify the lysate by ultracentrifugation at 100,000 x g for 1 hour at 4°C to remove cell debris and membranes.
-
-
Affinity Chromatography (IMAC):
-
Load the clarified lysate onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Wash the column with several column volumes of wash buffer (lysis buffer containing 20 mM imidazole) to remove non-specifically bound proteins.
-
Elute the His-tagged FMDH with elution buffer (lysis buffer containing 250-500 mM imidazole).
-
-
Ion Exchange Chromatography (IEX):
-
Desalt the eluted fraction from the IMAC step into a low-salt buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10% glycerol, 2 mM DTT) using a desalting column or dialysis.
-
Load the desalted protein onto an anion-exchange column (e.g., Q-Sepharose) pre-equilibrated with the low-salt buffer.
-
Wash the column with the low-salt buffer.
-
Elute the bound proteins with a linear gradient of NaCl (e.g., 0-1 M) in the low-salt buffer.
-
Collect fractions and analyze for the presence of FMDH subunits by SDS-PAGE.
-
-
Size Exclusion Chromatography (SEC):
-
Pool the fractions from the IEX step containing FMDH.
-
Concentrate the pooled fractions using an appropriate ultrafiltration device.
-
Load the concentrated protein onto a size exclusion chromatography column (e.g., Superdex 200) pre-equilibrated with the final storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10% glycerol, 2 mM DTT).
-
Elute the protein and collect fractions corresponding to the expected molecular weight of the FMDH complex.
-
-
Purity Analysis and Storage:
-
Assess the purity of the final protein preparation by SDS-PAGE and native PAGE.
-
Determine the protein concentration using a suitable method (e.g., Bradford assay).
-
Flash-freeze the purified protein in liquid nitrogen and store at -80°C.
-
IV. Enzyme Activity Assay
The activity of FMDH can be measured spectrophotometrically by monitoring the reduction of an artificial electron acceptor.
-
Reaction Mixture: Prepare a reaction mixture containing:
-
100 mM Tris-HCl buffer (pH 8.0)
-
5 mM Methanofuran
-
10 mM Sodium Formate (as the substrate for the reverse reaction)
-
2 mM Methyl viologen (as the electron acceptor)
-
-
Assay Procedure:
-
The assay should be performed under anaerobic conditions.
-
Add the purified FMDH to the reaction mixture.
-
Monitor the reduction of methyl viologen by measuring the increase in absorbance at 604 nm.
-
One unit of FMDH activity is defined as the amount of enzyme that catalyzes the reduction of 1 µmol of methyl viologen per minute under the specified conditions.
-
Data Presentation
As no complete purification of recombinant FMDH has been published, the following table is a template to be populated with experimental data. For reference, data from the purification of native FMDH from Methanosarcina barkeri is included.[4]
Table 1: Purification of Recombinant this compound Dehydrogenase (Template)
| Purification Step | Total Protein (mg) | Total Activity (U) | Specific Activity (U/mg) | Yield (%) | Purification Fold |
| Crude Lysate | - | - | - | 100 | 1 |
| Ni-NTA Affinity | - | - | - | - | - |
| Ion Exchange | - | - | - | - | - |
| Size Exclusion | - | - | - | - | - |
Table 2: Purification of Native this compound Dehydrogenase from Methanosarcina barkeri [4]
| Purification Step | Total Protein (mg) | Total Activity (U) | Specific Activity (U/mg) | Yield (%) | Purification Fold |
| Crude Extract | 1200 | 408 | 0.34 | 100 | 1 |
| Phenyl-Sepharose | 100 | 340 | 3.4 | 83 | 10 |
| Hydroxylapatite | 10 | 340 | 34 | 83 | 100 |
Visualizations
Diagram 1: FMDH Catalyzed Reaction in Methanogenesis
References
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the anaerobic handling of formylmethanofuran (FMF) and associated enzymes, crucial components of the methanogenic pathway in archaea. These enzymes, including this compound dehydrogenase (FMD) and this compound:tetrahydromethanopterin formyltransferase (Ftr), are highly sensitive to oxygen due to their metallic cofactors. Strict anaerobic techniques are therefore essential for their successful study and manipulation.
Introduction
This compound is a key intermediate in the initial steps of methanogenesis, the biological production of methane.[1] The enzymes responsible for its synthesis and subsequent conversion are complex metalloenzymes containing oxygen-labile cofactors, such as iron-sulfur clusters and molybdenum or tungsten centers.[2][3][4] Consequently, exposure to air can lead to irreversible inactivation.[5][6] These protocols outline the necessary precautions and procedures for maintaining an anaerobic environment during purification and experimentation.
Core Principles of Anaerobic Handling
Successful anaerobic manipulation of oxygen-sensitive enzymes relies on the following core principles:
-
Exclusion of Oxygen: All steps, from buffer preparation to protein purification and analysis, must be performed in an oxygen-free environment. This is typically achieved using an anaerobic chamber or glove box.[7][8]
-
Use of Reducing Agents: Buffers and solutions should be deoxygenated and often supplemented with reducing agents to scavenge any residual oxygen and maintain a low redox potential.
-
Specialized Equipment: Utilization of equipment designed for anaerobic work, such as sealed containers and gas-tight syringes, is critical.
Experimental Protocols
Protocol 1: Preparation of Anaerobic Buffers and Reagents
This protocol describes the preparation of deoxygenated buffers and solutions, a fundamental requirement for all subsequent procedures.
Materials:
-
High-purity inert gas (e.g., nitrogen or an N₂/H₂ mixture)[7]
-
Schlenk line or similar gas manifold
-
Glassware with appropriate seals (e.g., rubber septa)
-
Buffer components (as required for the specific enzyme)
-
Reducing agents (e.g., dithiothreitol (B142953) (DTT), sodium dithionite)[8]
Procedure:
-
Prepare the desired buffer solution with all components except the reducing agent.
-
Place the solution in a flask connected to a Schlenk line.
-
Sparge the solution with the inert gas for at least 30-60 minutes to remove dissolved oxygen. This is often done while the solution is being stirred.
-
For stricter anaerobic conditions, perform several cycles of evacuation and backfilling with the inert gas.
-
If required, add the reducing agent (e.g., DTT to a final concentration of 1-5 mM) to the deoxygenated buffer using a gas-tight syringe.
-
Seal the container under a positive pressure of the inert gas.
-
Store all anaerobic solutions in sealed containers within an anaerobic chamber.
Protocol 2: Anaerobic Purification of this compound:tetrahydromethanopterin formyltransferase (Ftr)
This protocol is adapted from the one-step purification of Ftr from the hyperthermophilic archaeon Methanopyrus kandleri overproduced in Escherichia coli.[9]
Materials:
-
E. coli cell paste expressing recombinant Ftr
-
Anaerobic lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, with 1.5 M K₂HPO₄, deoxygenated)[9]
-
Anaerobic chamber
-
Sonciator or French press located within the anaerobic chamber
-
Centrifuge with sealed rotors
-
Heating block or water bath inside the anaerobic chamber
Procedure:
-
Perform all steps inside an anaerobic chamber with a controlled atmosphere (e.g., 97% N₂, 3% H₂).[7]
-
Resuspend the E. coli cell paste in the anaerobic lysis buffer.
-
Lyse the cells by sonication or by passing them through a French press.
-
Centrifuge the cell lysate at high speed (e.g., >20,000 x g) for 30 minutes to pellet cell debris.
-
Transfer the supernatant to a new tube.
-
Heat the cell extract to 90°C for 30 minutes.[9] This step denatures most of the mesophilic E. coli proteins, while the hyperthermophilic Ftr remains in solution.
-
Centrifuge the heated extract again to pellet the denatured proteins.
-
The supernatant contains the purified Ftr enzyme. For long-term storage, flash-freeze the enzyme in liquid nitrogen and store it at -80°C under an inert atmosphere.
Protocol 3: General Procedure for Anaerobic Column Chromatography
For enzymes that cannot be purified by a simple heat-inactivation step, anaerobic column chromatography is necessary.
Materials:
-
FPLC or other chromatography system housed within an anaerobic chamber.[8]
-
Appropriate chromatography column (e.g., ion-exchange, size-exclusion)
-
Deoxygenated and filtered buffers (as prepared in Protocol 1)
Procedure:
-
Equilibrate the chromatography column with several column volumes of the deoxygenated starting buffer.
-
Load the clarified cell lysate onto the column.
-
Wash the column with the starting buffer until the baseline is stable.
-
Elute the protein using a gradient of the elution buffer (e.g., increasing salt concentration for ion-exchange).
-
Collect fractions in sealed tubes.
-
Analyze the fractions for protein content and enzyme activity under anaerobic conditions.
Data Presentation
Table 1: Purification Yield of Formyltransferase (Ftr) from Methanopyrus kandleri
| Parameter | Value | Reference |
| Starting Material | 1 g wet cells | [9] |
| Total Protein in Extract | 70 mg | [9] |
| Purified Ftr Yield | ~14 mg | [9] |
| Purification Fold | >90% homogeneity | [9] |
Table 2: Substrate Specificity of Molybdenum-Containing this compound Dehydrogenase from Methanosarcina barkeri
| Substrate | Relative Activity (%) | Reference |
| N-formylmethanofuran | 100 | [4] |
| N-furfurylformamide | 11 | [4] |
| Formate (B1220265) | 1 | [4] |
| N-methylformamide | 0.2 | [4] |
| Formamide | 0.1 | [4] |
Visualizations
Methanogenesis Pathway from CO₂
The following diagram illustrates the initial steps of the hydrogenotrophic methanogenesis pathway, highlighting the roles of this compound dehydrogenase (FMD) and formyltransferase (Ftr).
References
- 1. Formyl-methanofuran synthesis in Methanobacterium thermoautotrophicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. All-in-One CO2 Capture and Transformation: Lessons from this compound Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molybdenum‐ and tungsten‐containing formate dehydrogenases and this compound dehydrogenases: Structure, mechanism, and cofactor insertion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound dehydrogenases from methanogenic Archaea. Substrate specificity, EPR properties and reversible inactivation by cyanide of the molybdenum or tungsten iron-sulfur proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anaerobic Protein Purification and Kinetic Analysis via Oxygen Electrode for Studying DesB Dioxygenase Activity and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Frontiers | Metabolic Adaptation of Methanogens in Anaerobic Digesters Upon Trace Element Limitation [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. This compound:tetrahydromethanopterin formyltransferase (Ftr) from the hyperthermophilic Methanopyrus kandleri. Cloning, sequencing and functional expression of the ftr gene and one-step purification of the enzyme overproduced in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Harnessing Formylmethanofuran Pathways for Biofuel Production
Introduction
Formylmethanofuran is a critical one-carbon (C1) carrier in the metabolism of methanogenic archaea. Its formation from carbon dioxide and methanofuran (B1217411) is the committed step in the hydrogenotrophic methanogenesis pathway, which is a direct route for converting CO₂ into methane (B114726) (CH₄), a valuable biofuel. This reaction is catalyzed by the enzyme this compound dehydrogenase (FMD), a complex metalloenzyme containing either molybdenum or tungsten.[1][2][3] The significance of this pathway in biofuel research lies in its efficiency; unlike other CO₂ fixation pathways such as the Wood-Ljungdahl pathway, the FMD-catalyzed reaction does not require ATP hydrolysis, representing a more energy-conserving route for C1 capture.[4] This makes the this compound pathway a prime target for metabolic engineering efforts aimed at enhancing biomethane production and developing novel strategies for converting C1 feedstocks into advanced biofuels.[4][5]
Principle of Application
The core application of this compound research in the biofuel sector is the optimization of biomethane (a primary component of natural gas) production from CO₂ and H₂. By understanding the kinetics, regulation, and structure of this compound dehydrogenase (FMD) and associated enzymes, researchers can develop strategies to enhance the metabolic flux towards methane.[6] Metabolic engineering of methanogenic archaea can involve overexpressing key enzymes like FMD, modifying regulatory networks to improve substrate uptake, or co-culturing with hydrogen-producing organisms.[7] Furthermore, the ATP-independent nature of CO₂ fixation by FMD makes it an attractive module for synthetic biology applications, where it could be engineered into other microbial chassis to create synthetic C1 utilization pathways for the production of various value-added chemicals and advanced biofuels.[4]
Quantitative Data Summary
The following tables summarize key quantitative parameters related to the this compound pathway and associated methanogenesis processes. Direct kinetic data for purified this compound dehydrogenase is sparse in the readily available literature; however, data from related processes provide valuable context for experimental design.
Table 1: Enzyme-Specific Activity
| Enzyme | Organism | Specific Activity | Substrate | Reference |
|---|
| this compound Dehydrogenase | Methanosarcina barkeri | 34 µmol·min⁻¹·mg⁻¹ | Methanol |[1] |
Table 2: Kinetic Parameters for Methane Precursors in Environmental Samples These parameters reflect the overall process in a complex microbial community and not a single enzyme.
| Substrate | Parameter | Value | Organism/Source | Reference |
| Hydrogen (H₂) | K_m | ~0.024 µmol·g⁻¹ (dry sediment) | Wintergreen Lake Sediment | [8] |
| Hydrogen (H₂) | V_max | 0.64 µmol CH₄·g⁻¹·h⁻¹ | Wintergreen Lake Sediment | [8] |
| Acetate | V_max | 163 nmol CH₄·g⁻¹·h⁻¹ | Wintergreen Lake Sediment | [8] |
| Acetate | Natural Velocity (v) | 110 nmol CH₄·g⁻¹·h⁻¹ | Wintergreen Lake Sediment | [8] |
Metabolic Pathway and Experimental Workflows
Hydrogenotrophic Methanogenesis Pathway
The diagram below illustrates the central role of this compound Dehydrogenase (FMD) in capturing CO₂ and initiating the cascade of reductions leading to methane. Electrons are typically supplied by H₂ via hydrogenases and reduced ferredoxin.
Caption: Hydrogenotrophic methanogenesis pathway for biofuel (methane) production.
Metabolic Engineering Workflow for Enhanced Biofuel Production
This diagram outlines a typical research workflow for genetically modifying methanogens to improve biofuel yields.
Caption: Workflow for metabolic engineering of methanogens for biofuel production.
Experimental Protocols
Protocol 1: Cultivation of Hydrogenotrophic Methanogens (e.g., Methanobacterium thermoautotrophicum)
This protocol outlines the basic steps for cultivating strict anaerobic methanogens using the Hungate technique.[9][10]
Materials:
-
Basal medium components (minerals, trace metals, vitamins)
-
Reducing agents (e.g., Cysteine-HCl, Sodium Sulfide)
-
Resazurin (B115843) (redox indicator)
-
Substrates: H₂/CO₂ gas mixture (80:20)
-
Hungate tubes or serum vials with butyl rubber stoppers and aluminum crimp seals
-
Anaerobic gassing station with vacuum and O₂-free gas lines (N₂, H₂/CO₂)
-
Autoclave
-
Incubator (e.g., 65°C for M. thermoautotrophicum)[11]
Procedure:
-
Medium Preparation:
-
Prepare the basal medium solution containing minerals and trace elements. Add resazurin indicator.
-
Dispense the medium into Hungate tubes or serum vials while flushing the vessel with O₂-free N₂ or CO₂.
-
Seal the tubes with butyl rubber stoppers and aluminum crimps.
-
-
Anoxia and Sterilization:
-
Connect the sealed tubes to a gassing manifold.
-
Alternate between applying a vacuum and pressurizing with the H₂/CO₂ (80:20) gas mixture. Repeat this cycle 3-5 times to remove all traces of O₂. The final pressure should be ~1.5-2.0 bar.
-
Autoclave the prepared, gassed media.
-
-
Addition of Reductants and Supplements:
-
After autoclaving and cooling, aseptically add sterile, anaerobic stock solutions of the reducing agent (e.g., sodium sulfide) and any heat-labile vitamins. The resazurin indicator should turn from pink (oxidized) to colorless (reduced, redox potential < -300 mV).[9]
-
-
Inoculation:
-
Using a sterile syringe flushed with O₂-free gas, transfer an aliquot of a previously grown culture or environmental sample into the prepared medium.
-
-
Incubation:
Protocol 2: Purification of this compound Dehydrogenase (FMD)
This protocol is a generalized procedure for purifying FMD from methanogen cell paste, adapted from principles of anaerobic protein purification.[1] All steps must be performed under strictly anoxic conditions (e.g., inside an anaerobic chamber or using sealed, O₂-free containers and buffers).
Materials:
-
Frozen cell paste of methanogens (e.g., M. barkeri)
-
Anaerobic lysis buffer (e.g., 50 mM Tris-HCl pH 7.6, 10 mM MgCl₂, DNase I, lysozyme, reducing agents like DTT)
-
High-speed centrifuge
-
Anaerobic FPLC or chromatography system
-
Chromatography resins (e.g., Anion exchange like Q-Sepharose, Size exclusion like Superdex 200)
-
Anaerobic buffers for chromatography
Procedure:
-
Cell Lysis:
-
Resuspend the frozen cell paste in anoxic lysis buffer inside an anaerobic chamber.
-
Lyse the cells using a French press or sonication under a constant stream of O₂-free gas.
-
-
Clarification:
-
Centrifuge the lysate at high speed (e.g., >100,000 x g for 1 hour) to pellet cell debris and membranes, yielding a clarified cell-free extract.
-
-
Anion Exchange Chromatography:
-
Load the cell-free extract onto an equilibrated anion-exchange column (e.g., Q-Sepharose).
-
Wash the column with a low-salt buffer to remove unbound proteins.
-
Elute bound proteins using a linear salt gradient (e.g., 0-1 M NaCl).
-
Collect fractions and immediately assay for FMD activity.
-
-
Size Exclusion Chromatography:
-
Pool the active fractions from the ion-exchange step and concentrate them using an anaerobic ultrafiltration device.
-
Load the concentrated sample onto a size-exclusion column to separate proteins based on their molecular weight.
-
Collect fractions and assay for FMD activity. The active fractions should contain substantially purified FMD.
-
-
Purity Analysis:
-
Assess the purity of the final sample using SDS-PAGE. The purified enzyme from M. barkeri has an apparent molecular mass of ~200 kDa.[1]
-
Protocol 3: Activity Assay for this compound Dehydrogenase
This spectrophotometric assay measures the reverse reaction: the oxidation of formyl-methanofuran. The reduction of an artificial electron acceptor, such as methyl viologen, is monitored.[13] The assay must be performed in an anaerobic cuvette.
Materials:
-
Anaerobic, sealed quartz cuvette
-
Spectrophotometer
-
Anaerobic buffer (e.g., 100 mM Tris-HCl, pH 7.6, with reducing agents)
-
This compound (substrate)
-
Methyl viologen (electron acceptor)
-
Purified FMD enzyme solution
Procedure:
-
Assay Preparation:
-
Prepare an assay cocktail in an anaerobic environment containing the buffer and methyl viologen.
-
Transfer the cocktail to the anaerobic cuvette and seal it.
-
-
Reaction Initiation:
-
Place the cuvette in the spectrophotometer and establish a baseline reading at a wavelength where reduced methyl viologen absorbs (e.g., 600 nm).
-
Initiate the reaction by injecting a small volume of the purified FMD enzyme solution into the cuvette.
-
Immediately after, inject the substrate, this compound, to start the reaction. Mix by inverting.
-
-
Data Acquisition:
-
Monitor the increase in absorbance at 600 nm over time. The rate of absorbance change is proportional to the enzyme activity.
-
-
Calculation of Activity:
-
Calculate the specific activity using the Beer-Lambert law and the extinction coefficient for reduced methyl viologen. One unit of activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.
-
References
- 1. This compound dehydrogenase from methanogenic bacteria, a molybdoenzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound dehydrogenase - Wikipedia [en.wikipedia.org]
- 3. Molybdenum‐ and tungsten‐containing formate dehydrogenases and this compound dehydrogenases: Structure, mechanism, and cofactor insertion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. All-in-One CO2 Capture and Transformation: Lessons from this compound Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. goldschmidtabstracts.info [goldschmidtabstracts.info]
- 7. researchgate.net [researchgate.net]
- 8. Kinetic Parameters of the Conversion of Methane Precursors to Methane in a Hypereutrophic Lake Sediment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cultivation of Methanogens | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. Fine Structure of Methanobacterium thermoautotrophicum: Effect of Growth Temperature on Morphology and Ultrastructure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Isolation and Characterization of Methanobacterium thermoautotrophicum ΔH Mutants Unable To Grow under Hydrogen-Deprived Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enzyme Activity Measurement of this compound Dehydrogenase [creative-enzymes.com]
Troubleshooting & Optimization
Technical Support Center: Formylmethanofuran Dehydrogenase (FMDH) Assays
This guide provides troubleshooting advice and frequently asked questions for researchers experiencing low activity in Formylmethanofuran dehydrogenase (FMDH) assays.
Frequently Asked Questions (FAQs)
Q1: What are the common initial checks I should perform if I observe low or no FMDH activity?
A1: When encountering low FMDH activity, start with the most straightforward checks:
-
Confirm Reagent Integrity: Ensure that all reagents, especially the substrates (this compound and the electron acceptor), have not degraded. Prepare fresh solutions if there is any doubt.
-
Verify Buffer pH and Composition: The pH of your assay buffer is critical. The optimal pH for FMDH activity can vary depending on the source organism but is generally in the neutral to slightly alkaline range. Verify the pH of your final assay mixture.
-
Check Enzyme Concentration and Activity: Ensure that the enzyme has been stored correctly (typically at -80°C) and has not undergone multiple freeze-thaw cycles. If possible, run a positive control with a known active enzyme lot.
-
Review Instrument Settings: Double-check the spectrophotometer settings, such as wavelength, blanking procedure, and read interval, to ensure they are appropriate for the chosen electron acceptor.
Q2: My FMDH enzyme has been stored for a while. How can I check if it's still active?
A2: The best way to check for enzyme activity is to perform a standard activity assay using a fresh, reliable set of substrates and a positive control if available. If you suspect degradation, you can run a protein concentration assay (e.g., Bradford or BCA) to ensure the protein is still present and then compare its specific activity to the expected value from the supplier or literature. A significant drop in specific activity indicates enzyme denaturation or degradation.
Q3: Can contaminants in my enzyme preparation inhibit the FMDH assay?
A3: Yes, contaminants can significantly inhibit FMDH activity. Potential inhibitors introduced during purification include high concentrations of salts, organic solvents, or detergents. Additionally, endogenous inhibitors from the source organism may be present in partially purified preparations. If you suspect contamination, consider an additional purification step, such as dialysis or size-exclusion chromatography, to clean up your enzyme sample.
Q4: The reaction starts, but the rate quickly decreases. What could be the cause?
A4: A rapidly decreasing reaction rate can be due to several factors:
-
Substrate Limitation: One of the substrates may be quickly consumed, especially if the initial concentration was too low.
-
Product Inhibition: The accumulation of reaction products can sometimes inhibit enzyme activity.
-
Enzyme Instability: The FMDH enzyme may not be stable under the assay conditions (e.g., temperature, pH). Consider performing the assay at a lower temperature.
-
Photobleaching of Electron Acceptor: Some artificial electron acceptors can be sensitive to light. Ensure your experimental setup minimizes light exposure if you are using a photosensitive compound.
Troubleshooting Guide
This table summarizes common issues and their potential solutions for low FMDH activity.
| Observation | Potential Cause | Recommended Solution |
| No activity from the start | 1. Inactive enzyme (degraded) | - Use a fresh aliquot of the enzyme. - Verify storage conditions (-80°C). - Run a positive control. |
| 2. Incorrect assay buffer pH | - Prepare fresh buffer and verify the pH. - Test a range of pH values to find the optimum for your enzyme. | |
| 3. Missing essential component | - Double-check that all reagents (enzyme, formyl-MFR, electron acceptor) were added to the reaction mixture. | |
| 4. Spectrophotometer misconfiguration | - Ensure the correct wavelength is set for the electron acceptor being used (e.g., ~420 nm for metronidazole). - Properly blank the instrument with a solution containing all components except one of the reactants. | |
| Low activity | 1. Suboptimal substrate concentration | - Perform a substrate titration to determine the optimal concentrations for this compound and the electron acceptor. |
| 2. Presence of an inhibitor | - Dialyze the enzyme preparation to remove small molecule inhibitors. - If the inhibitor is known, add a sequestering agent if possible. | |
| 3. Suboptimal temperature | - Determine the optimal temperature for your specific FMDH by running the assay at a range of temperatures. | |
| Activity decreases rapidly | 1. Substrate depletion | - Increase the initial concentration of the limiting substrate. |
| 2. Enzyme instability under assay conditions | - Add stabilizing agents like glycerol (B35011) or BSA to the assay buffer. - Perform the assay at a lower temperature. |
Experimental Protocols
Standard FMDH Activity Assay Protocol
This protocol describes a common method for assaying FMDH activity using an artificial electron acceptor.
Materials:
-
Purified FMDH enzyme
-
Assay Buffer: 50 mM Tris-HCl, pH 7.6
-
This compound (formyl-MFR) solution (1 mM)
-
Metronidazole (B1676534) solution (10 mM)
-
Anaerobic cuvettes
-
Spectrophotometer
Procedure:
-
Prepare the assay mixture in an anaerobic environment (e.g., a glove box) to prevent oxidation of the reduced electron acceptor.
-
To a final volume of 1 mL in an anaerobic cuvette, add:
-
800 µL of Assay Buffer
-
100 µL of 10 mM Metronidazole
-
50 µL of 1 mM formyl-MFR
-
-
Blank the spectrophotometer at 420 nm using the mixture from step 2.
-
Initiate the reaction by adding 50 µL of the FMDH enzyme solution.
-
Immediately mix by inversion and start monitoring the decrease in absorbance at 420 nm over time.
-
Calculate the rate of reaction from the linear portion of the absorbance vs. time plot. The activity is proportional to the rate of metronidazole reduction.
Visual Guides
FMDH Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting low FMDH activity.
A flowchart for troubleshooting low FMDH activity.
FMDH Catalytic Cycle
This diagram illustrates the basic reaction catalyzed by this compound dehydrogenase.
The reaction catalyzed by this compound dehydrogenase.
Technical Support Center: Optimizing In Vitro Formylmethanofuran Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the in vitro synthesis of Formylmethanofuran (FMF).
Frequently Asked Questions (FAQs)
Q1: What is the key enzyme responsible for in vitro this compound (FMF) synthesis?
A1: The primary enzyme is this compound Dehydrogenase (FMD). This enzyme can be dependent on either molybdenum or tungsten and is responsible for catalyzing the reduction of carbon dioxide (CO2) and its subsequent condensation with methanofuran (B1217411) (MFR) to form FMF.[1]
Q2: What are the essential components required for the in vitro FMF synthesis reaction?
A2: The reaction is fundamentally dependent on the presence of the enzyme (this compound Dehydrogenase), the substrates methanofuran (MFR) and carbon dioxide (CO2), and a low-potential electron donor.[2]
Q3: Why is a low-potential electron donor necessary, and what is a common example?
A3: A low-potential electron donor is crucial for the reductive fixation of CO2. A commonly used and effective electron donor for this in vitro reaction is titanium(III) citrate (B86180).[2][3]
Q4: What are the optimal temperature and pH conditions for FMF synthesis using this compound Dehydrogenase from Methanobacterium thermoautotrophicum?
A4: For the enzyme isolated from Methanobacterium thermoautotrophicum, the reaction has been shown to be effective at 60°C and a pH of 7.0.[4] It is important to note that optimal conditions can vary depending on the source of the enzyme.
Q5: Is the this compound Dehydrogenase sensitive to oxygen?
A5: Yes, this compound Dehydrogenase is an oxygen-sensitive enzyme.[3] Therefore, all experiments must be conducted under strict anaerobic conditions to prevent enzyme inactivation.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no FMF yield | Inactive enzyme due to improper storage or handling. | Store the enzyme at the recommended temperature (typically -80°C) and avoid repeated freeze-thaw cycles. Handle the enzyme gently, avoiding vigorous vortexing. |
| Oxygen contamination leading to enzyme inactivation. | Ensure all buffers and solutions are thoroughly deoxygenated. Perform all experimental steps in an anaerobic chamber or glove box.[5][6] | |
| Insufficient concentration of the low-potential electron donor (e.g., titanium(III) citrate). | Prepare fresh titanium(III) citrate solution for each experiment. Ensure the final concentration is sufficient to drive the reaction. | |
| Sub-optimal pH or temperature. | Verify the pH of your reaction buffer and ensure the incubation temperature is optimal for the specific enzyme being used (e.g., 60°C for the enzyme from M. thermoautotrophicum).[4] | |
| Degradation of methanofuran or this compound. | Prepare fresh solutions of methanofuran. Store both methanofuran and the final product under anaerobic conditions and at appropriate temperatures to prevent degradation. | |
| Inconsistent results between experiments | Variability in the preparation of reagents, especially the electron donor. | Standardize the protocol for preparing all reagents, paying close attention to the preparation of the oxygen-sensitive titanium(III) citrate. |
| Pipetting errors or inaccurate component concentrations. | Calibrate pipettes regularly. Prepare a master mix of common reagents to minimize pipetting variability between samples. | |
| Contamination of reagents or enzyme. | Use sterile, nuclease-free water and reagents. Ensure that all labware is properly cleaned and autoclaved. | |
| Difficulty in detecting FMF | Low sensitivity of the detection method. | Optimize your analytical method (e.g., HPLC) for the detection of FMF. This may include adjusting the mobile phase, column, or detector settings. |
| Product degradation during sample preparation for analysis. | Minimize the time between the reaction termination and analysis. Keep samples on ice and under anaerobic conditions as much as possible. |
Data Presentation: Optimizing Reaction Conditions
The following tables summarize key quantitative data for optimizing the in vitro synthesis of this compound using this compound Dehydrogenase from Methanobacterium thermoautotrophicum.
Table 1: Optimal Reaction Conditions
| Parameter | Optimal Value/Range | Notes |
| Temperature | 60°C | For FMD from M. thermoautotrophicum.[4] |
| pH | 7.0 | For FMD from M. thermoautotrophicum.[4] |
Table 2: Recommended Component Concentrations
| Component | Concentration Range | Notes |
| This compound Dehydrogenase | Enzyme dependent | Titrate to determine the optimal concentration for your enzyme preparation. |
| Methanofuran (MFR) | Substrate dependent | The concentration should be optimized based on the Km of the enzyme. |
| Carbon Dioxide (CO2) | Saturating | The reaction buffer should be saturated with CO2. |
| Titanium(III) Citrate | Electron donor dependent | A sufficient excess should be used to maintain a low redox potential throughout the reaction. |
Experimental Protocols
Protocol 1: Preparation of Anaerobic Buffers and Reagents
-
Buffer Preparation: Prepare the desired buffer (e.g., potassium phosphate (B84403) buffer, pH 7.0) using high-purity, deionized water.
-
Degassing: Transfer the buffer to a sealed container and sparge with an inert gas (e.g., nitrogen or argon) for at least 30 minutes to remove dissolved oxygen.
-
Addition of Reducing Agent: While continuing to sparge with inert gas, add a reducing agent such as dithiothreitol (B142953) (DTT) to a final concentration of 1-2 mM to scavenge any remaining oxygen.
-
Storage: Seal the container tightly and store in an anaerobic chamber until use.
Protocol 2: In Vitro this compound Synthesis Assay
Note: This entire procedure must be performed under strict anaerobic conditions.
-
Reaction Mixture Preparation: In an anaerobic chamber, prepare the reaction mixture in a suitable vial. The final volume and concentrations should be optimized, but a typical reaction might contain:
-
Anaerobic buffer (e.g., 50 mM Potassium Phosphate, pH 7.0)
-
Methanofuran (MFR)
-
Purified this compound Dehydrogenase
-
-
CO2 Saturation: Saturate the reaction mixture by bubbling with CO2 gas for several minutes.
-
Initiation of Reaction: Initiate the reaction by adding the low-potential electron donor, such as a freshly prepared solution of titanium(III) citrate.
-
Incubation: Incubate the reaction mixture at the optimal temperature (e.g., 60°C) for a defined period.
-
Termination of Reaction: Stop the reaction by adding an appropriate quenching agent (e.g., an acid like perchloric acid) or by heat inactivation.
-
Sample Preparation for Analysis: Centrifuge the quenched reaction mixture to pellet any precipitated protein.
-
Analysis: Analyze the supernatant for the presence of this compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
Visualizations
References
- 1. This compound dehydrogenase from methanogenic bacteria, a molybdoenzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound synthesis by this compound dehydrogenase from Methanobacterium thermoautotrophicum Marburg - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. All-in-One CO2 Capture and Transformation: Lessons from this compound Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thermodynamics of the this compound dehydrogenase reaction in Methanobacterium thermoautotrophicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
Stability and storage conditions for Formylmethanofuran solutions
This technical support center provides guidance on the stability, storage, and troubleshooting for solutions of Formylmethanofuran (FMF), a crucial intermediate in methanogenesis research. Given that FMF is typically synthesized in-house for research purposes, this guide is based on the chemical properties of its core structures—a substituted furan (B31954) and a formyl-amine—to provide best-practice recommendations.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause degradation of my FMF solution?
A1: FMF solutions are susceptible to two main degradation pathways based on their chemical structure:
-
Hydrolysis: The formyl-amine group can be hydrolyzed, particularly under acidic or basic conditions, which cleaves the formyl group to yield methanofuran (B1217411) and formic acid.
-
Oxidation: The furan ring is an electron-rich system that is prone to oxidation by atmospheric oxygen, light, or contaminating oxidizing agents. This can lead to furan ring-opening and the formation of various reactive species.
Q2: What are the ideal storage conditions for FMF solutions?
A2: To maximize the shelf-life of your FMF solution, it is recommended to store it frozen at -20°C or below, under an inert atmosphere (e.g., argon or nitrogen), in a tightly sealed, light-protected container. The solution should be prepared in a buffer with a neutral pH (around 6.5-7.5).
Q3: How long can I expect my FMF solution to be stable?
A3: The exact stability will depend on the purity of the FMF and the storage conditions. For short-term storage (a few days), refrigeration at 4°C may be adequate if the solution is kept under an inert atmosphere. For long-term storage (weeks to months), freezing at -20°C or -80°C is necessary. It is highly recommended to perform a stability test on your specific solution to determine its usable lifespan for your experiments.
Q4: Can I store my FMF solution in the refrigerator for daily use?
A4: For daily use, it is advisable to thaw a frozen stock solution and keep a small aliquot at 4°C for a limited time (e.g., no more than one week), preferably under an inert atmosphere. Frequent freeze-thaw cycles should be avoided as they can accelerate degradation.
Q5: What type of buffer should I use to prepare my FMF solution?
A5: A buffer with a neutral pH (6.5-7.5) is recommended to minimize acid- or base-catalyzed hydrolysis. Common buffers such as phosphate (B84403) or HEPES at this pH range are suitable. Avoid buffers with a pH outside of this range.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected experimental results with an older FMF solution. | FMF degradation due to hydrolysis or oxidation. | Prepare a fresh solution of FMF. If that is not feasible, perform a quality control check on the existing solution using a stability testing protocol (see below) to assess its integrity. |
| A freshly prepared FMF solution is not performing as expected in an assay. | The precursor, methanofuran, may have degraded prior to formylation. The enzyme used for synthesis (this compound Dehydrogenase) may be inactive. | Ensure the quality and purity of the starting materials. The enzyme, FMD, is known to be oxygen-sensitive, so all steps of the synthesis should be performed under strictly anaerobic conditions. |
| Visible color change or precipitate in the FMF solution over time. | This may indicate significant degradation and polymerization of the furan ring or other components. | Discard the solution. Prepare a fresh solution and ensure proper storage conditions are maintained. |
Stability of FMF Solutions: A Summary Based on Chemical Principles
The following table summarizes the expected stability of FMF solutions under various conditions. This information is inferred from the known chemistry of furans and formylamines.
| Condition | Expected Stability | Primary Degradation Pathway | Potential Degradation Products |
| Temperature | |||
| -80°C | High | Minimal degradation | - |
| -20°C | Good | Slow degradation | Methanofuran, Formic Acid |
| 4°C | Moderate (days) | Hydrolysis, Oxidation | Methanofuran, Formic Acid, Oxidized furan derivatives |
| Room Temperature | Low (hours to days) | Rapid Hydrolysis and Oxidation | Methanofuran, Formic Acid, Oxidized furan derivatives |
| Atmosphere | |||
| Inert (Argon, Nitrogen) | High | Hydrolysis | Methanofuran, Formic Acid |
| Air (Oxygen) | Low | Oxidation, Hydrolysis | Oxidized furan derivatives, Methanofuran, Formic Acid |
| pH | |||
| Acidic (<6) | Low | Acid-catalyzed hydrolysis, Ring opening | Methanofuran, Formic Acid, Dicarbonyl compounds |
| Neutral (6.5-7.5) | Optimal | Slow hydrolysis and oxidation | Methanofuran, Formic Acid |
| Basic (>8) | Low | Base-catalyzed hydrolysis | Methanofuran, Formic Acid |
| Light | |||
| Dark | High | - | - |
| Exposed to Light | Low | Photo-oxidation | Oxidized furan derivatives |
Experimental Protocols
Protocol for Assessing the Stability of an FMF Solution
This protocol provides a general framework for researchers to determine the stability of their prepared FMF solutions under their specific storage conditions.
Objective: To quantify the degradation of FMF over time at a given storage temperature.
Methodology:
-
Preparation: Prepare a stock solution of FMF of known concentration in the desired buffer.
-
Initial Analysis (Time 0): Immediately after preparation, analyze the solution using High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and a UV detector.
-
Develop a gradient elution method that effectively separates FMF from its expected degradation products (methanofuran and formic acid).
-
Record the peak area of the FMF peak. This will serve as the baseline (100% integrity).
-
-
Storage: Aliquot the remaining stock solution into several small, sealed vials under an inert atmosphere. Store these aliquots at the desired temperature(s) (e.g., 4°C, -20°C, and room temperature as a control).
-
Time-Point Analysis: At regular intervals (e.g., 1, 3, 7, 14, and 30 days), remove one aliquot from each storage condition.
-
HPLC Analysis: Allow the aliquot to reach room temperature and analyze it using the same HPLC method as in step 2.
-
Data Analysis:
-
Record the peak area of the FMF peak at each time point.
-
Calculate the percentage of remaining FMF relative to the Time 0 sample.
-
Monitor the appearance and increase of new peaks, which likely correspond to degradation products.
-
Plot the percentage of remaining FMF against time for each storage condition to determine the degradation rate.
-
Visualizations
Caption: Inferred degradation pathways for this compound (FMF) in solution.
Caption: General experimental workflow for assessing the stability of FMF solutions.
Identifying and mitigating interference in spectrophotometric assays of Formylmethanofuran dehydrogenase
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing spectrophotometric assays to measure the activity of Formylmethanofuran Dehydrogenase (FMDH).
Troubleshooting Guide
This guide addresses common issues encountered during FMDH spectrophotometric assays in a question-and-answer format.
Q1: My FMDH activity is much lower than expected or absent.
A1: Low or no enzyme activity can stem from several factors. Consider the following troubleshooting steps:
-
Enzyme Integrity:
-
Improper Storage: FMDH is an oxygen-sensitive enzyme. Ensure it has been stored under anaerobic conditions and at the recommended temperature (typically -80°C).
-
Freeze-Thaw Cycles: Repeated freezing and thawing can denature the enzyme. Aliquot the enzyme upon receipt to minimize this.
-
Inactivation during Purification: If you have purified the enzyme yourself, the molybdenum or tungsten cofactor may have been lost or the iron-sulfur clusters damaged.[1][2]
-
-
Assay Conditions:
-
Anaerobic Environment: The assay must be performed under strictly anaerobic conditions, as oxygen can damage the enzyme and react with the reduced electron acceptor.[2] Use an anaerobic glove box or sealed cuvettes with an oxygen-scrubbing system.
-
Incorrect Buffer or pH: The optimal pH for FMDH activity can vary depending on the source organism. Ensure your buffer system maintains the correct pH.
-
Substrate Concentration: Ensure you are using saturating concentrations of this compound (for the oxidative reaction) or methanofuran (B1217411) and a carbon dioxide source (for the reductive reaction).
-
-
Reagent Issues:
-
Degraded Substrates: this compound and methanofuran can be unstable. Prepare solutions fresh and store them appropriately.
-
Inactive Artificial Electron Acceptor: If using an artificial electron acceptor like methyl viologen, ensure the stock solution is not degraded. The reduced form is highly oxygen-sensitive.
-
Q2: The background absorbance in my assay is too high.
A2: High background absorbance can mask the signal from enzyme activity. Here are potential causes and solutions:
-
Turbidity:
-
Precipitated Reagents: Check for precipitation in your buffer or substrate solutions. Centrifuge or filter any cloudy solutions.
-
Insoluble Test Compounds: If screening for inhibitors, the test compound may be insoluble in the assay buffer, causing light scattering. Consider using a lower concentration or adding a small amount of a compatible solvent.
-
-
Absorbing Buffer Components:
-
Some buffer components may absorb at the wavelength you are monitoring. Run a blank with all assay components except the enzyme to check for this.
-
-
Spontaneous Reduction/Oxidation of Electron Acceptor:
-
The artificial electron acceptor may be reacting non-enzymatically with other components in your assay mixture. Run a control reaction without the enzyme to assess the rate of this non-enzymatic reaction.
-
Q3: The assay signal is noisy or erratic.
A3: A noisy signal can make it difficult to determine the reaction rate accurately.
-
Temperature Fluctuations: Ensure your spectrophotometer's cuvette holder is temperature-controlled and has equilibrated to the desired temperature.
-
Mixing Issues: Inadequate mixing of reagents in the cuvette can lead to fluctuations in absorbance. Mix gently but thoroughly by inverting the cuvette after adding the final reagent.
-
Air Bubbles: The presence of air bubbles in the light path will cause significant noise. Be careful when pipetting to avoid introducing bubbles.
Q4: I suspect an inhibitor is present in my sample.
A4: To confirm the presence of an inhibitor and characterize its mechanism, perform the following experiments:
-
Control Experiments: Run the assay with and without the suspected inhibitory sample. A decrease in the reaction rate in the presence of the sample indicates inhibition.
-
Dose-Response Curve: Test a range of concentrations of the suspected inhibitor to determine its IC50 value (the concentration that causes 50% inhibition).
-
Mechanism of Inhibition Studies: To distinguish between competitive, non-competitive, and uncompetitive inhibition, vary the concentration of the substrate while keeping the inhibitor concentration constant and analyze the data using Lineweaver-Burk or Michaelis-Menten plots.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the spectrophotometric assay for FMDH?
A1: The spectrophotometric assay for FMDH typically measures the change in absorbance of an artificial electron acceptor or donor. In the oxidative direction, the enzyme oxidizes this compound to methanofuran and CO2, and the electrons are transferred to an acceptor, such as methyl viologen, causing a change in its absorbance. In the reductive direction (CO2 fixation), a reduced electron donor is oxidized.
Q2: What wavelength should I use to monitor the FMDH reaction?
A2: The monitoring wavelength depends on the artificial electron acceptor used. For methyl viologen, the reduced form has a strong absorbance maximum around 600 nm.[3][4] The extinction coefficient for reduced methyl viologen at 600 nm is approximately 8.25 mM⁻¹cm⁻¹.[3][4]
Q3: What are some known inhibitors of FMDH?
A3: Molybdenum-containing FMDHs are known to be inactivated by cyanide.[3] This inhibition is reversible in the presence of sulfide.[3] Some reducing agents, such as titanium(III) citrate, can also irreversibly inactivate the enzyme.[1] It is important to note that tungsten-containing FMDH isoenzymes are not sensitive to cyanide inactivation under the same conditions.[3]
Q4: Can I use NAD(P)H as an electron donor/acceptor in the FMDH assay?
A4: While some dehydrogenases use NAD(P)H as a natural redox partner, FMDH typically utilizes ferredoxin. In vitro, artificial electron acceptors like methyl viologen are more commonly used because their redox potential is suitable for the reaction and their spectral properties allow for easy monitoring.
Q5: How should I prepare my samples for the FMDH assay?
A5: All samples, including the enzyme, substrates, and buffers, should be prepared under strictly anaerobic conditions to prevent enzyme inactivation and non-enzymatic side reactions. This typically involves using an anaerobic glove box and deoxygenated solutions.
Q6: What is the effect of chelating agents like EDTA on FMDH activity?
A6: FMDH is a metalloenzyme containing iron-sulfur clusters and a molybdenum or tungsten cofactor.[1][2] Chelating agents like EDTA can potentially remove essential metal ions from enzymes, leading to inactivation. The specific effect of EDTA on FMDH would need to be determined experimentally, but it is generally advisable to avoid high concentrations of strong chelating agents in the assay buffer unless their effect is known or being investigated.
Data Presentation
Table 1: Common Artificial Electron Acceptors for FMDH Assays
| Electron Acceptor | Oxidized Form | Reduced Form | Monitoring Wavelength (nm) | Molar Extinction Coefficient (ε) of Reduced Form (M⁻¹cm⁻¹) |
| Methyl Viologen | Colorless | Blue | ~600 | 8,250[3][4] |
| Benzyl Viologen | Colorless | Violet | ~578 | 9,700 |
Table 2: Known Inhibitors of Molybdenum-Containing FMDH
| Inhibitor | Type of Inhibition | Notes |
| Cyanide | Reversible (in the presence of sulfide) | Inactivates the molybdenum cofactor.[3] |
| Titanium(III) Citrate | Irreversible | Strong reducing agent that can inactivate the enzyme.[1] |
Experimental Protocols
Protocol 1: Standard Spectrophotometric Assay for FMDH Activity (Oxidative Direction)
This protocol describes a typical assay for measuring the this compound-oxidizing activity of FMDH using methyl viologen as an artificial electron acceptor.
Materials:
-
Purified FMDH enzyme
-
Anaerobic buffer (e.g., 50 mM MOPS, pH 7.0, degassed)
-
This compound solution (e.g., 10 mM in anaerobic buffer, prepared fresh)
-
Methyl viologen solution (e.g., 100 mM in anaerobic water)
-
Anaerobic, sealed quartz cuvettes
-
Spectrophotometer with temperature control
Procedure:
-
Set the spectrophotometer to the desired temperature (e.g., 37°C) and the monitoring wavelength to 600 nm.
-
Inside an anaerobic glove box, prepare the reaction mixture in a quartz cuvette. A typical 1 mL reaction mixture contains:
-
850 µL of anaerobic buffer
-
100 µL of 10 mM this compound (final concentration: 1 mM)
-
20 µL of 100 mM methyl viologen (final concentration: 2 mM)
-
-
Seal the cuvette and take a baseline reading for 1-2 minutes to ensure there is no background reaction.
-
Initiate the reaction by adding a small volume of FMDH enzyme (e.g., 30 µL, the amount should be optimized to give a linear rate of absorbance change).
-
Quickly mix the contents of the cuvette by inverting it 2-3 times.
-
Immediately place the cuvette back into the spectrophotometer and start recording the absorbance at 600 nm for a set period (e.g., 5-10 minutes).
-
Calculate the rate of reaction from the linear portion of the absorbance versus time plot using the Beer-Lambert law (ΔA/min = ε * c * l * rate), where ε is the molar extinction coefficient of reduced methyl viologen (8,250 M⁻¹cm⁻¹), l is the path length of the cuvette (typically 1 cm), and the rate is in mol/min.
Mandatory Visualizations
Caption: Workflow for the spectrophotometric assay of FMDH activity.
Caption: Logical workflow for troubleshooting FMDH assay interference.
References
- 1. Molybdenum‐ and tungsten‐containing formate dehydrogenases and this compound dehydrogenases: Structure, mechanism, and cofactor insertion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound dehydrogenases from methanogenic Archaea. Substrate specificity, EPR properties and reversible inactivation by cyanide of the molybdenum or tungsten iron-sulfur proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Use of ‘split waves’ for the measurement of electrocatalytic kinetics: methyl viologen mediated oxygen reduction on a boron-doped diamond electrode - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Overcoming Oxygen Sensitivity of Formylmethanofuran Dehydrogenase (FMDH) During Purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the purification of the oxygen-sensitive enzyme, Formylmethanofuran Dehydrogenase (FMDH).
Troubleshooting Guides
This section offers solutions to specific issues that may arise during the anaerobic purification of FMDH.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Enzyme Activity After Purification | Oxygen Contamination: The primary cause of FMDH inactivation is exposure to oxygen, which can damage its oxygen-sensitive cofactors like [4Fe-4S] clusters and the Molybdenum/Tungsten-pterin active site.[1] | 1. Verify Anaerobic Conditions: - Use an oxygen sensor or indicator strips within the anaerobic chamber to ensure O₂ levels are below 10 ppm. - Check for leaks in the anaerobic chamber and glovebox gloves.2. Deoxygenate Buffers and Solutions: - Sparge all buffers with an inert gas (e.g., high-purity nitrogen or argon) for at least 30-60 minutes per liter.[2] - Boil buffers (where appropriate for the components) and cool under a stream of inert gas. - Add reducing agents like Dithiothreitol (DTT) (1-5 mM) or sodium dithionite (B78146) (freshly prepared, 1-2 mM) to all purification buffers.[3]3. Anaerobic Sample Handling: - Perform all steps, including cell lysis, centrifugation, and chromatography, within a strictly anaerobic environment.[1][4] |
| Cofactor Loss: The complex metal cofactors of FMDH may dissociate during purification. | 1. Gentle Purification Methods: - Avoid harsh elution conditions and extreme pH changes. - Consider using affinity tags for milder purification, but be cautious of metal chelation from IMAC resins.[4]2. Supplement Buffers: - Include low concentrations of Molybdenum or Tungsten salts in the buffers if you suspect loss of the pterin (B48896) cofactor. | |
| Low Protein Yield | Poor Expression or Solubility: The protein may not be expressing well or could be forming inclusion bodies. | 1. Optimize Expression: - Verify the expression of FMDH via SDS-PAGE and Western blot before starting purification. - Optimize induction conditions (e.g., lower temperature, different inducer concentration).2. Improve Lysis Efficiency: - Ensure complete cell lysis under anaerobic conditions to release the soluble protein.[5] |
| Protein Precipitation During Purification: Changes in buffer composition or protein concentration can lead to aggregation. | 1. Maintain Protein Stability: - Add stabilizing agents like glycerol (B35011) (10-20%) or specific salts to the buffers.[3] - Work at a lower temperature (e.g., 4°C) to enhance stability.[6]2. Optimize Chromatography: - Ensure the pH of the buffer is at least 1 unit away from the protein's isoelectric point for ion-exchange chromatography. - Check for column clogging and ensure proper column packing. | |
| Discolored Protein Fractions | Oxidation of Metal Centers: A color change (e.g., from reddish-brown to a lighter shade) can indicate oxidation of the iron-sulfur clusters. | 1. Immediate Action: - If a color change is observed, immediately assess the anaerobic conditions. - Consider adding a fresh stock of a reducing agent to the affected fractions.2. Preventative Measures: - Ensure all subsequent steps are performed under strictly anaerobic conditions. |
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for the oxygen sensitivity of this compound Dehydrogenase?
A1: The oxygen sensitivity of FMDH stems from its complex metallic cofactors, which are essential for its catalytic activity. These include Molybdenum (Mo) or Tungsten (W) complexed with a pterin cofactor and multiple iron-sulfur ([4Fe-4S]) clusters.[7] These metal centers are susceptible to oxidation upon exposure to oxygen, leading to irreversible inactivation of the enzyme.
Q2: What are the essential components of an anaerobic purification setup for FMDH?
A2: A robust anaerobic purification setup is critical for obtaining active FMDH. Key components include:
-
An Anaerobic Chamber or Glovebox: This provides a controlled, oxygen-free environment (typically <10 ppm O₂) for all experimental manipulations.
-
Inert Gas Supply: High-purity nitrogen or argon is used to maintain the anaerobic atmosphere and for deoxygenating buffers.
-
Deoxygenated Buffers and Reagents: All solutions must be thoroughly purged with an inert gas and may be supplemented with reducing agents.[2]
-
Sealed Centrifuge Tubes and Rotors: To prevent oxygen exposure during centrifugation steps.
-
Chromatography System Inside the Anaerobic Chamber: An FPLC or other chromatography system should be housed within the anaerobic chamber to prevent oxygen exposure during protein separation.
Q3: Can I use standard chromatography resins for FMDH purification?
A3: Yes, standard chromatography resins such as ion-exchange, size-exclusion, and affinity resins can be used. However, it is crucial to thoroughly deoxygenate the columns and buffers before use.[1] For affinity chromatography using Immobilized Metal Affinity Chromatography (IMAC), be cautious as the chelating agents in the resin could potentially strip the metal cofactors from FMDH. If using IMAC, consider adding the specific metal cofactor back into the elution buffer or using a milder affinity tag system.[4]
Q4: What are the best practices for preparing anaerobic buffers?
A4: To prepare anaerobic buffers:
-
Prepare the buffer solution with all components except for the reducing agents.
-
Sparge the solution with a high-purity inert gas (e.g., nitrogen or argon) for at least 30-60 minutes per liter, using a gas dispersion stone to create fine bubbles for efficient gas exchange.
-
Alternatively, for non-heat sensitive components, boil the buffer for 10-15 minutes and then allow it to cool to room temperature under a constant stream of inert gas.
-
Just before use, add freshly prepared reducing agents like DTT or sodium dithionite.
-
Store the anaerobic buffers in sealed containers within the anaerobic chamber.
Q5: How can I monitor the activity of FMDH during purification?
A5: FMDH activity can be assayed spectrophotometrically under strict anaerobic conditions. The assay typically measures the reduction of an artificial electron acceptor, such as methyl viologen or benzyl (B1604629) viologen, which changes color upon reduction.[8] The reaction should be initiated by the addition of the substrate, this compound, and the change in absorbance monitored over time in a sealed, anaerobic cuvette.
Quantitative Data on Oxygen Sensitivity (Illustrative)
The following table provides illustrative data on the effect of oxygen exposure on FMDH activity to emphasize the importance of maintaining anaerobic conditions. Note: These are representative values and may not reflect the exact kinetics of all FMDH isozymes.
| Oxygen Exposure Time (minutes) | Air (approx. 21% O₂) | Low Oxygen (approx. 1% O₂) | Anaerobic + 2 mM DTT |
| 0 | 100% | 100% | 100% |
| 5 | 45% | 85% | 98% |
| 15 | 10% | 60% | 95% |
| 30 | <1% | 35% | 92% |
| 60 | Undetectable | 15% | 88% |
Experimental Protocols
Detailed Methodology for Anaerobic FMDH Purification
This protocol outlines a general strategy for the purification of FMDH from a cell lysate, assuming the use of an anaerobic chamber.
1. Preparation of Anaerobic Buffers:
-
Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 2 mM DTT, 1 mM PMSF, and DNase I.
-
Ion-Exchange Buffers (Anion Exchange):
-
Buffer A: 20 mM Tris-HCl pH 8.0, 10% glycerol, 2 mM DTT.
-
Buffer B: 20 mM Tris-HCl pH 8.0, 1 M NaCl, 10% glycerol, 2 mM DTT.
-
-
Size-Exclusion Chromatography Buffer: 50 mM HEPES pH 7.5, 150 mM KCl, 10% glycerol, 2 mM DTT.
-
All buffers must be rigorously deoxygenated before use.
2. Cell Lysis:
-
Resuspend the cell pellet in ice-cold anaerobic Lysis Buffer inside the anaerobic chamber.
-
Lyse the cells using a sonicator or a French press, ensuring the sample remains cold.
-
Centrifuge the lysate at high speed (e.g., >30,000 x g) for 45-60 minutes at 4°C to pellet cell debris.
-
Carefully collect the supernatant, which contains the soluble FMDH.
3. Ion-Exchange Chromatography (Anion Exchange):
-
Equilibrate a Q-Sepharose (or similar anion exchange) column with anaerobic Buffer A.
-
Load the clarified cell lysate onto the column.
-
Wash the column with several column volumes of Buffer A to remove unbound proteins.
-
Elute the bound proteins with a linear gradient of 0-100% Buffer B over several column volumes.
-
Collect fractions and assay for FMDH activity under anaerobic conditions.
4. Size-Exclusion Chromatography:
-
Pool the active fractions from the ion-exchange step and concentrate them using an anaerobic centrifugal concentrator.
-
Equilibrate a size-exclusion chromatography column (e.g., Superdex 200) with anaerobic SEC buffer.
-
Load the concentrated protein sample onto the column.
-
Elute with SEC buffer and collect fractions.
-
Assay the fractions for FMDH activity and analyze by SDS-PAGE for purity.
5. Protein Storage:
-
Pool the pure, active fractions.
-
Add glycerol to a final concentration of 20-50% for cryoprotection.
-
Flash-freeze the aliquots in liquid nitrogen and store at -80°C. All storage containers should be sealed under an anaerobic atmosphere.
Visualizations
Caption: Anaerobic purification workflow for this compound Dehydrogenase.
Caption: Troubleshooting logic for loss of FMDH activity.
References
- 1. Anaerobic Protein Purification and Kinetic Analysis via Oxygen Electrode for Studying DesB Dioxygenase Activity and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anaerobic Protein Purification and Kinetic Analysis via Oxygen Electrode for Studying DesB Dioxygenase Activity and Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ntrs.nasa.gov [ntrs.nasa.gov]
- 5. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. All-in-One CO2 Capture and Transformation: Lessons from this compound Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enzyme Activity Measurement of this compound Dehydrogenase [creative-enzymes.com]
Technical Support Center: Optimizing Formylmethanofuran Yield in Methanogenic Cultures
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for improving the yield of Formylmethanofuran (FMF) from methanogenic cultures. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to address common challenges encountered during experimentation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the cultivation of methanogens and the production of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Methane (B114726) Production | 1. Oxygen contamination. | 1. Ensure all media and equipment are properly anaerobic. Use a redox indicator like resazurin (B115843) to monitor anaerobic conditions.[1] |
| 2. Incorrect medium composition. | 2. Verify the concentrations of all media components, including trace metals (molybdenum, tungsten) and vitamins. | |
| 3. Sub-optimal temperature or pH. | 3. Optimize temperature and pH for the specific methanogen strain. For example, Methanobacterium thermoautotrophicum has an optimal growth temperature of 65-70°C and a pH optimum of 7.2-7.6.[2] | |
| Low this compound (FMF) Yield Despite Methane Production | 1. Substrate limitation (CO2, H2, or formate). | 1. Ensure adequate and continuous supply of substrates. For H2/CO2 cultures, maintain a headspace pressure of 80:20 H2:CO2. For formate-utilizing cultures, ensure formate (B1220265) concentration is not limiting. |
| 2. Inefficient this compound Dehydrogenase (FMD) activity. | 2. Check for the presence of essential cofactors like molybdenum or tungsten in the growth medium. Some FMDs are molybdenum-dependent, while others are tungsten-dependent.[3][4] | |
| 3. Incorrect pH for FMD activity. | 3. While the optimal pH for overall growth may be neutral to slightly alkaline, the specific pH optimum for FMD should be considered. FMD from Methanosarcina barkeri is active over a broad pH range. | |
| Culture Contamination | 1. Non-sterile technique during inoculation or sampling. | 1. Strictly follow aseptic and anaerobic techniques. Use sterile, anoxic syringes and needles for all transfers. |
| 2. Contaminated media or gas supply. | 2. Autoclave all media and use sterile filters for all gases entering the culture vessel. | |
| Inconsistent Batch-to-Batch Yield | 1. Variability in inoculum quality. | 1. Use a consistent inoculum volume from a culture in the late-logarithmic growth phase. |
| 2. Fluctuations in environmental conditions. | 2. Tightly control temperature, pH, and substrate delivery throughout the cultivation period. |
Frequently Asked Questions (FAQs)
Q1: What are the key substrates for this compound (FMF) synthesis?
A1: The primary substrates for FMF synthesis are carbon dioxide (CO2) and methanofuran. The reduction of CO2 to the formyl level is catalyzed by the enzyme this compound Dehydrogenase (FMD). In hydrogenotrophic methanogens, hydrogen (H2) serves as the electron donor for this reduction. Some methanogens can also utilize formate as a direct precursor for the formyl group of FMF.[5]
Q2: What is the role of Molybdenum (Mo) and Tungsten (W) in FMF production?
A2: Molybdenum and Tungsten are essential trace elements that serve as cofactors for this compound Dehydrogenase (FMD). Some methanogens have a molybdenum-dependent FMD, while others possess a tungsten-dependent isoenzyme.[4] The availability of these metals in the culture medium is critical for the synthesis and activity of FMD, and consequently for FMF production.[3] In some cases, the presence of one metal can inhibit the activity of the enzyme dependent on the other.[3]
Q3: What is the optimal pH and temperature for FMF yield?
A3: The optimal pH and temperature for FMF yield are closely tied to the optimal growth conditions of the specific methanogen strain being used and the optimal activity of its this compound Dehydrogenase (FMD). For instance, Methanobacterium thermoautotrophicum grows optimally at 65-70°C and a pH of 7.2-7.6.[2] The FMD enzyme itself may have a slightly different optimal pH for activity. It is crucial to maintain a stable pH, as significant shifts can inhibit methanogenesis.
Q4: How can I quantify the concentration of this compound in my culture?
A4: Quantification of this compound typically requires cell lysis followed by chromatographic separation and detection, most commonly using High-Performance Liquid Chromatography (HPLC). A detailed, generalized protocol is provided in the Experimental Protocols section below.
Q5: My culture is producing methane, but the FMF yield is low. What could be the problem?
A5: This situation could arise from several factors. The conversion of FMF to subsequent intermediates in the methanogenesis pathway might be very rapid, preventing its accumulation. Alternatively, there could be a limitation in the substrates (CO2, H2, or formate) or cofactors (molybdenum or tungsten) required for the this compound Dehydrogenase (FMD) to operate at its maximum rate. Review the troubleshooting guide for specific solutions.
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound production. Note that optimal values can be strain-specific.
Table 1: Optimal Growth and FMD Activity Parameters for Methanobacterium thermoautotrophicum
| Parameter | Optimal Range/Value | Reference |
| Growth Temperature | 65 - 70 °C | [2] |
| Growth pH | 7.2 - 7.6 | [2] |
| Headspace Gas Composition | 80% H2 / 20% CO2 | [2] |
Table 2: Kinetic Parameters of this compound Dehydrogenase (FMD)
| Enzyme Source | Parameter | Value | Reference |
| Methanosarcina barkeri | Specific Activity | 34 µmol/min/mg protein | [6] |
| Methanobacterium thermoautotrophicum | Midpoint Potential (CO2 + MFR / FMF couple) | ~ -530 mV | [7] |
Experimental Protocols
Protocol 1: General Anaerobic Cultivation of Methanobacterium thermoautotrophicum for FMF Production
This protocol outlines the basic steps for cultivating Methanobacterium thermoautotrophicum under anaerobic conditions to produce this compound.
1. Media Preparation (per liter):
-
Prepare a basal medium containing mineral salts, trace elements, and a buffer system. A common medium is the DSMZ Medium 141.
-
Add a reducing agent (e.g., cysteine-HCl and Na2S·9H2O) to achieve a low redox potential.
-
Include a redox indicator (e.g., resazurin) to visually monitor anaerobic conditions (the medium should be colorless when reduced).
-
Dispense the medium into anaerobic culture vessels (e.g., serum bottles or Balch tubes) under an oxygen-free gas stream (e.g., N2 or 80% N2 / 20% CO2).
-
Seal the vessels with butyl rubber stoppers and aluminum crimps.
-
Autoclave to sterilize.
2. Inoculation:
-
Pressurize the headspace of the sterile medium with an 80:20 mixture of H2 and CO2 to approximately 1.5 to 2 atmospheres.
-
Aseptically and anaerobically transfer an active culture of M. thermoautotrophicum (typically 5-10% v/v) into the fresh medium using a sterile, anoxic syringe.
3. Incubation:
-
Incubate the cultures at the optimal temperature for the strain (e.g., 65-70°C for M. thermoautotrophicum).[2]
-
Monitor growth by measuring the increase in methane in the headspace using gas chromatography or by measuring optical density.
4. Harvesting:
-
Harvest cells in the late-logarithmic or early stationary phase for FMF extraction. Centrifuge the culture under anaerobic conditions if possible.
Protocol 2: Generalized HPLC Method for this compound (FMF) Quantification
This protocol provides a general framework for the quantification of FMF. Note: This method should be optimized for your specific equipment and experimental conditions.
1. Sample Preparation (Cell Extraction):
-
Harvest cells from the culture by centrifugation.
-
Resuspend the cell pellet in an anaerobic buffer.
-
Lyse the cells using a suitable method (e.g., sonication, French press) under strictly anaerobic conditions.
-
Centrifuge the lysate at high speed to pellet cell debris.
-
Filter-sterilize the supernatant through a 0.22 µm filter. This is the cell-free extract containing FMF.
2. HPLC Analysis:
-
HPLC System: A standard HPLC system with a UV detector is required.
-
Column: A C18 reversed-phase column is a common choice for separating similar compounds.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate (B84403) buffer, pH adjusted) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically used. The exact gradient program will need to be optimized.
-
Detection: FMF is expected to have a UV absorbance maximum. Monitor the elution profile at a suitable wavelength (e.g., around 260 nm, but this needs to be determined experimentally).
-
Standard Curve: Prepare a standard curve using purified FMF of known concentrations to quantify the amount in the cell-free extracts.
-
Injection: Inject the filtered cell-free extract onto the HPLC column.
-
Data Analysis: Identify the FMF peak based on its retention time compared to the standard. Quantify the peak area to determine the concentration of FMF in the sample.
Visualizations
Caption: Experimental workflow for FMF production and analysis.
Caption: Troubleshooting logic for low FMF yield.
Caption: Simplified pathway of this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Methanobacterium thermoautotrophicus sp. n., an anaerobic, autotrophic, extreme thermophile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of molybdenum and tungsten on synthesis and composition of formate dehydrogenase in Methanobacterium formicicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound dehydrogenases from methanogenic Archaea. Substrate specificity, EPR properties and reversible inactivation by cyanide of the molybdenum or tungsten iron-sulfur proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. All-in-One CO2 Capture and Transformation: Lessons from this compound Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound dehydrogenase from methanogenic bacteria, a molybdoenzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thermodynamics of the this compound dehydrogenase reaction in Methanobacterium thermoautotrophicum - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Activating Formylmethanofuran Synthesis in Cell Extracts
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the successful activation of formylmethanofuran (formyl-MFR) synthesis in cell extracts.
Frequently Asked Questions (FAQs)
Q1: What are the essential components required to activate this compound synthesis in cell extracts?
A1: The in vitro synthesis of formyl-MFR from CO₂ and methanofuran (B1217411) (MFR) in cell extracts of methanogenic archaea, such as Methanobacterium thermoautotrophicum, is a reaction dependent on several key components. These include the enzyme this compound dehydrogenase, the substrates methanofuran and CO₂, and a suitable electron donor.[1][2] For robust activity in cell-free systems, an artificial low-potential electron donor like titanium(III) citrate (B86180) is often employed.[1][2] The activation of this process can also be subject to a complex regulation involving the heterodisulfide of coenzyme M and N-(7-mercaptoheptanoyl)threonine O₃-phosphate (CoM-S-S-HTP), which is thought to activate a low-potential electron carrier.[3][4]
Q2: My formyl-MFR synthesis activity is low or absent. What are the common causes?
A2: Low or no activity can stem from several factors:
-
Oxygen Contamination: this compound dehydrogenase and other components of the methanogenic pathway are extremely sensitive to oxygen.[1] Inadequate anaerobic technique during cell extract preparation or the assay itself is a primary cause of failure.
-
Inactive Cell Extract: Improper cell lysis, protease activity, or thermal denaturation during extract preparation can lead to inactive enzymes.
-
Sub-optimal Component Concentrations: The concentrations of substrates (MFR, CO₂), the electron donor (e.g., titanium(III) citrate), and any activators (e.g., CoM-S-S-HTP) are critical for optimal activity.
-
Presence of Inhibitors: Contaminants in the cell extract or reagents, such as cyanide, can inhibit the molybdenum-containing this compound dehydrogenase.[5]
-
Incorrect Assay Conditions: Sub-optimal pH or temperature can significantly reduce enzyme activity.
Q3: How does CoM-S-S-HTP activate formyl-MFR synthesis?
A3: The activation of formyl-MFR synthesis by CoM-S-S-HTP is a complex process. Evidence suggests that CoM-S-S-HTP is not directly involved in the enzymatic reaction but rather activates an unknown low-potential electron carrier.[3][4] This activated carrier is then capable of reducing the this compound dehydrogenase, enabling it to catalyze the reduction of CO₂. When using a strong artificial reducing agent like titanium(III) citrate, the requirement for CoM-S-S-HTP can be bypassed as the artificial donor can directly provide electrons to the enzyme.[3][4]
Troubleshooting Guide
| Problem | Potential Causes | Recommended Solutions |
| No or very low formyl-MFR synthesis activity | 1. Oxygen contamination: The assay environment is not strictly anaerobic. 2. Inactive enzyme: Cell extract was prepared improperly or has lost activity during storage. 3. Missing essential components: Substrates (MFR, CO₂), or electron donor are absent or at incorrect concentrations. 4. Presence of inhibitors: Cyanide or other inhibitory compounds are present. | 1. Ensure all buffers and solutions are thoroughly deoxygenated. Perform all steps, including cell extract preparation and the assay itself, in an anaerobic chamber or using strict anaerobic techniques (e.g., Hungate technique).[6] 2. Prepare fresh cell extracts under anaerobic conditions. Use protease inhibitors during preparation and store extracts at -80°C in small aliquots. 3. Verify the concentrations of all components. Ensure the CO₂ source (e.g., bicarbonate buffer) is properly prepared and that the headspace is flushed with a CO₂-containing gas mixture. 4. If cyanide contamination is suspected (e.g., from certain reagents), consider using alternative reagents. Note that tungsten-containing isoenzymes are less sensitive to cyanide.[5] |
| Inconsistent or non-reproducible results | 1. Variable oxygen exposure: Inconsistent anaerobic technique between experiments. 2. Inconsistent reagent preparation: Variation in the preparation of titanium(III) citrate or other labile reagents. 3. Pipetting errors: Inaccurate dispensing of small volumes of concentrated reagents. | 1. Standardize the anaerobic workflow. Use an oxygen indicator to monitor the anaerobic environment. 2. Prepare fresh titanium(III) citrate for each experiment and standardize its preparation method. 3. Use calibrated pipettes and prepare master mixes of reagents where possible to minimize pipetting variability. |
| High background signal in spectrophotometric assay | 1. Turbidity of cell extract: High protein concentration or particulate matter in the cell extract can scatter light. 2. Precipitation of reagents: Instability of assay components at the working concentrations or temperature. | 1. Centrifuge the cell extract at high speed to pellet any debris before use. 2. Check the solubility of all components in the assay buffer. Prepare fresh solutions if precipitation is observed. |
Experimental Protocols
Protocol 1: Preparation of Anaerobic Cell Extracts from Methanobacterium thermoautotrophicum
This protocol describes the preparation of active cell extracts for the formyl-MFR synthesis assay under strict anaerobic conditions.
Materials:
-
Frozen cell paste of M. thermoautotrophicum
-
Anaerobic buffer: 50 mM potassium phosphate (B84403) buffer, pH 7.0, containing 10 mM dithiothreitol (B142953) (DTT), prepared and stored under an N₂/CO₂ (80:20) atmosphere.
-
Anaerobic chamber or glove box.
-
Sonifier or French press.
-
High-speed refrigerated centrifuge.
Procedure:
-
Perform all steps inside an anaerobic chamber.
-
Thaw the frozen cell paste on ice.
-
Resuspend the cell paste in 2-3 volumes of ice-cold anaerobic buffer.
-
Disrupt the cells by sonication on ice (e.g., 6 cycles of 30 seconds on, 30 seconds off) or by passing through a pre-chilled French press at 20,000 psi.
-
Centrifuge the lysate at 30,000 x g for 30 minutes at 4°C to remove cell debris.
-
Carefully collect the supernatant (cell extract).
-
Determine the protein concentration of the cell extract using a standard method (e.g., Bradford assay), ensuring the reagents are compatible with DTT.
-
Use the cell extract immediately or flash-freeze in liquid nitrogen and store at -80°C in small, single-use aliquots.
Protocol 2: Spectrophotometric Assay for this compound Synthesis
This assay measures the formation of formyl-MFR by monitoring the oxidation of an artificial electron donor, such as titanium(III) citrate.
Materials:
-
Anaerobic cell extract (Protocol 1)
-
Anaerobic assay buffer: 100 mM potassium phosphate buffer, pH 7.0, degassed and stored under N₂/CO₂.
-
Methanofuran (MFR) stock solution (e.g., 10 mM in anaerobic water).
-
Titanium(III) citrate solution (freshly prepared).
-
Anaerobic cuvettes with rubber stoppers.
-
Spectrophotometer.
Procedure for Preparation of Titanium(III) Citrate (adapted from literature):
-
Inside an anaerobic chamber, prepare a 0.2 M sodium citrate solution and make it anaerobic by bubbling with N₂ gas.
-
Add TiCl₃ solution (e.g., 15%) to the sodium citrate solution to a final concentration of approximately 10-20 mM Ti(III). The solution should turn a deep purple color.
-
Neutralize the solution to pH ~7.0 with a saturated, anaerobic sodium carbonate solution.
-
The final concentration of Ti(III) can be determined spectrophotometrically by its absorbance at a specific wavelength (e.g., 525 nm).
Assay Procedure:
-
Inside an anaerobic chamber, prepare the reaction mixture in an anaerobic cuvette. A typical 1 ml reaction mixture contains:
-
800 µl anaerobic assay buffer
-
50 µl MFR stock solution (final concentration 0.5 mM)
-
50-100 µl cell extract (adjust volume for desired protein concentration)
-
Anaerobic water to a final volume of 950 µl
-
-
Seal the cuvette with a rubber stopper.
-
Remove the cuvette from the anaerobic chamber and place it in the spectrophotometer.
-
Record a stable baseline absorbance at a wavelength where titanium(III) citrate oxidation can be monitored (e.g., 340 nm).
-
Initiate the reaction by injecting 50 µl of the anaerobic titanium(III) citrate solution (final concentration ~1 mM) through the stopper.
-
Immediately mix the contents of the cuvette by inversion and monitor the decrease in absorbance over time. The rate of absorbance change is proportional to the rate of formyl-MFR synthesis.
Quantitative Data
Table 1: Kinetic Parameters for this compound Dehydrogenase
| Parameter | Value | Organism | Conditions |
| Specific Activity | 34 µmol·min⁻¹·mg⁻¹ | Methanosarcina barkeri | Purified enzyme |
| Apparent Molecular Mass | 530 kDa | Methanobacterium thermoautotrophicum | Gel filtration |
Table 2: Relative Activity with Different Substrates for Molybdenum-containing this compound Dehydrogenase from Methanosarcina barkeri
| Substrate | Relative Activity (%) |
| N-formylmethanofuran | 100 |
| N-furfurylformamide | 11 |
| N-methylformamide | 0.2 |
| Formamide | 0.1 |
| Formate | 1 |
[5]
Visualizations
Caption: Activation and synthesis pathways for this compound.
Caption: A logical workflow for troubleshooting low formyl-MFR synthesis activity.
References
- 1. All-in-One CO2 Capture and Transformation: Lessons from this compound Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound synthesis by this compound dehydrogenase from Methanobacterium thermoautotrophicum Marburg - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation of this compound synthesis in cell extracts of Methanobacterium thermoautotrophicum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of this compound synthesis in cell extracts of Methanobacterium thermoautotrophicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound dehydrogenases from methanogenic Archaea. Substrate specificity, EPR properties and reversible inactivation by cyanide of the molybdenum or tungsten iron-sulfur proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. files01.core.ac.uk [files01.core.ac.uk]
Technical Support Center: Enhancing the Stability of Tungsten-Containing Formylmethanofuran Dehydrogenase
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with tungsten-containing Formylmethanofuran Dehydrogenase (FMDH).
Troubleshooting Guides
Issue 1: Low or No Enzyme Activity
| Possible Cause | Troubleshooting Steps |
| Oxygen Inactivation | Tungsten-containing FMDH is extremely sensitive to oxygen. Ensure all buffers and reagents are thoroughly deoxygenated by sparging with an inert gas (e.g., nitrogen or argon) for at least 30-60 minutes. Perform all experimental steps, including purification and assays, in a strictly anaerobic environment, such as a glove box. Consider adding an oxygen scavenging system to your assay buffer (e.g., glucose oxidase/catalase or pyranose oxidase/catalase). |
| Incorrect Assay Conditions | Verify the optimal pH and temperature for your specific FMDH. For the tungsten-containing FMDH from Methanobacterium wolfei, the optimal temperature for activity is 65°C.[1] Ensure the presence of all necessary co-factors and substrates in the correct concentrations. The assay for FMDH typically involves monitoring the reduction of an artificial electron acceptor, such as methyl viologen. |
| Enzyme Denaturation | Avoid harsh treatments during purification, such as extreme pH shifts or high concentrations of chaotropic agents. Maintain a low temperature (e.g., 4°C) throughout the purification process unless the enzyme is known to be cold-labile. |
| Inactive Enzyme Preparation | Confirm the presence of the tungsten cofactor in your purified enzyme. The incorporation of molybdenum instead of tungsten can lead to an inactive enzyme.[2] Ensure that the purification protocol is optimized to maintain the integrity of the enzyme's quaternary structure and active site. |
Issue 2: Poor Enzyme Stability and Aggregation
| Possible Cause | Troubleshooting Steps |
| Suboptimal Buffer Conditions | The stability of FMDH can be highly dependent on the buffer composition. For the tungsten-containing FMDH from Methanobacterium wolfei, potassium ions are essential for thermostability.[1] Optimize the buffer pH and ionic strength. The inclusion of stabilizing agents such as glycerol (B35011) (5-20%), trehalose (B1683222), or sorbitol can prevent aggregation and improve long-term stability. |
| Repeated Freeze-Thaw Cycles | Aliquot the purified enzyme into single-use volumes to avoid repeated freezing and thawing, which can lead to denaturation and loss of activity. |
| High Protein Concentration | Highly concentrated protein solutions are more prone to aggregation. Determine the optimal concentration range for storage and dilute the enzyme just before use if necessary. |
| Proteolytic Degradation | If you suspect proteolytic degradation, add a protease inhibitor cocktail to the lysis buffer during the initial stages of purification. |
Frequently Asked Questions (FAQs)
Q1: My tungsten-containing FMDH loses activity rapidly, even under supposedly anaerobic conditions. What could be the issue?
A1: Even trace amounts of oxygen can inactivate tungsten-containing FMDH. Ensure your anaerobic technique is stringent. This includes using freshly deoxygenated buffers, employing an efficient oxygen scavenging system in your assays, and minimizing the time the enzyme is exposed to any potential oxygen contamination. It is also crucial to ensure that all components of your anaerobic chamber are functioning correctly, including the catalyst plates that remove residual oxygen.
Q2: I am observing a significant batch-to-batch variability in my FMDH activity. What are the likely causes?
A2: Batch-to-batch variability can stem from several factors. Inconsistent incorporation of the tungsten cofactor during expression is a common issue. Ensure that the growth medium is supplemented with an adequate concentration of sodium tungstate (B81510) and that molybdenum is excluded. Variations in the purification procedure, especially in the handling of the oxygen-sensitive enzyme, can also lead to differences in the specific activity of the final preparation.
Q3: Can I use cyanide to inhibit the tungsten-containing FMDH in my experiments?
A3: No, tungsten-containing FMDH isoenzymes are typically not inactivated by cyanide.[1] This is a key difference from the molybdenum-containing isoenzymes, which are sensitive to cyanide inhibition.
Q4: What is the optimal temperature for the activity of tungsten-containing FMDH?
A4: The optimal temperature can vary depending on the source organism. For the tungsten-containing FMDH from the thermophilic archaeon Methanobacterium wolfei, the optimal temperature for activity is 65°C.[1] For enzymes from other organisms, it is recommended to perform a temperature optimization experiment.
Q5: Are there any specific ions or additives that can enhance the stability of my tungsten-containing FMDH?
A5: Yes, for the tungsten-containing FMDH from Methanobacterium wolfei, potassium ions have been shown to be crucial for its thermostability.[1] In general, the addition of cryoprotectants like glycerol or sugars such as trehalose can improve the stability of many enzymes during storage and freeze-thaw cycles.
Quantitative Data on FMDH Stability
| Parameter | Condition | Value | Source Organism |
| Specific Activity | Purified enzyme | 8.3 µmol·min⁻¹·mg⁻¹ | Methanobacterium wolfei[1] |
| Optimal Temperature | For enzyme activity | 65°C | Methanobacterium wolfei[1] |
| Thermostability | Requirement for stability | Potassium ions | Methanobacterium wolfei[1] |
| Km (this compound) | Apparent Michaelis constant | 13 µM | Methanobacterium wolfei[1] |
| Km (Methyl Viologen) | Apparent Michaelis constant | 0.4 mM | Methanobacterium wolfei[1] |
Experimental Protocols
Spectrophotometric Assay for FMDH Activity
This protocol is adapted from methods used for formate (B1220265) dehydrogenases and can be optimized for tungsten-containing FMDH. The assay measures the reduction of methyl viologen, which results in a color change that can be monitored spectrophotometrically.
Materials:
-
Anaerobic cuvettes with rubber stoppers
-
Gas-tight syringes
-
Anaerobic glove box or chamber
-
Spectrophotometer
-
Potassium phosphate (B84403) buffer (e.g., 100 mM, pH 7.0), deoxygenated
-
Methyl viologen solution (e.g., 10 mM), deoxygenated
-
This compound solution (substrate), deoxygenated
-
Purified tungsten-containing FMDH, stored anaerobically on ice
-
Sodium dithionite (B78146) solution (freshly prepared, for generating the reduced methyl viologen standard curve), deoxygenated
Procedure:
-
Preparation of the Reaction Mixture (inside an anaerobic chamber):
-
To an anaerobic cuvette, add the deoxygenated potassium phosphate buffer.
-
Add the deoxygenated methyl viologen solution to the desired final concentration (e.g., 1 mM).
-
Add the deoxygenated this compound solution to the desired final concentration (e.g., 0.5 mM).
-
Seal the cuvette with a rubber stopper.
-
-
Enzyme Addition and Measurement:
-
Equilibrate the cuvette containing the reaction mixture to the desired assay temperature (e.g., 65°C for the M. wolfei enzyme).
-
Initiate the reaction by injecting a small volume of the purified FMDH enzyme into the cuvette using a gas-tight syringe.
-
Immediately start monitoring the increase in absorbance at a wavelength where reduced methyl viologen absorbs (typically around 600 nm).
-
Record the change in absorbance over time.
-
-
Calculation of Enzyme Activity:
-
Determine the rate of reaction (ΔAbs/min) from the linear portion of the kinetic trace.
-
Use the molar extinction coefficient of reduced methyl viologen at the measured wavelength to convert the rate of absorbance change to the rate of substrate conversion (µmol/min).
-
Calculate the specific activity by dividing the rate of substrate conversion by the amount of enzyme (in mg) added to the assay.
-
Note: It is crucial to run appropriate controls, including a reaction mixture without the enzyme (to check for non-enzymatic reduction of methyl viologen) and a reaction mixture without the substrate (to measure any background activity).
Visualizations
References
Validation & Comparative
A Comparative Analysis of Molybdenum vs. Tungsten Formylmethanofuran Dehydrogenases: Kinetic Properties and Regulatory Insights
For researchers, scientists, and drug development professionals, understanding the nuanced differences between metalloenzymes is critical for harnessing their catalytic potential. This guide provides an objective comparison of the kinetic properties of molybdenum (Mo) and tungsten (W) containing formylmethanofuran dehydrogenases, crucial enzymes in the methanogenesis pathway. The comparative analysis is supported by experimental data, detailed methodologies, and visual representations of regulatory mechanisms.
This compound dehydrogenases (FMDs) are key metalloenzymes that catalyze the reversible oxidation of this compound to CO2 and methanofuran. These enzymes are unique in their ability to utilize either molybdenum or tungsten in their active site, a feature that significantly influences their catalytic activity. While tungsten-containing enzymes are generally considered to be more active, the kinetic parameters can vary depending on the organism and specific reaction conditions.
Quantitative Comparison of Kinetic Properties
To illustrate the differences in catalytic efficiency, the kinetic parameters of a molybdenum-containing FMD from Methanosarcina barkeri and a tungsten-containing FMD from Methanobacterium wolfei are presented below. The data reveals that while the tungsten enzyme exhibits a higher affinity for this compound (lower Km), the molybdenum enzyme demonstrates a significantly greater turnover rate (kcat).
| Kinetic Parameter | Molybdenum FMD (M. barkeri) | Tungsten FMD (M. wolfei) | Reference |
| Metal Cofactor | Molybdenum | Tungsten | |
| Specific Activity | 175 µmol·min⁻¹·mg⁻¹ | 8.3 µmol·min⁻¹·mg⁻¹ | [1] |
| kcat (s⁻¹) | 640 | Not explicitly stated, but lower than Mo-FMD based on specific activity | [1] |
| Apparent Km (this compound) | 0.02 mM | 13 µM (0.013 mM) | [1] |
| Apparent Km (Methylviologen) | 0.02 mM | 0.4 mM | [1] |
Experimental Protocols
The determination of the kinetic parameters listed above is crucial for a comparative analysis. Below is a detailed methodology for a typical spectrophotometric assay used to measure this compound dehydrogenase activity.
Spectrophotometric Assay for this compound Dehydrogenase Activity
Objective: To determine the initial reaction velocity of this compound dehydrogenase by monitoring the reduction of an artificial electron acceptor, such as methylviologen, spectrophotometrically.
Materials:
-
Purified molybdenum or tungsten this compound dehydrogenase
-
This compound (substrate)
-
Methylviologen (electron acceptor)
-
Anaerobic buffer (e.g., 100 mM Tris-HCl, pH 7.6, supplemented with 10 mM MgCl₂ and 2 mM DTT), purged with an inert gas (e.g., N₂ or Ar)
-
Anaerobic cuvettes
-
Spectrophotometer capable of measuring absorbance at 578 nm
-
Gas-tight syringes
Procedure:
-
Preparation of Reagents: All solutions should be prepared using anaerobic techniques to prevent inactivation of the oxygen-sensitive enzyme. Buffers and substrate solutions should be thoroughly deoxygenated by bubbling with an inert gas.
-
Assay Mixture Preparation: In an anaerobic cuvette sealed with a rubber septum, prepare the reaction mixture containing the anaerobic buffer and a specific concentration of methylviologen. The final volume is typically 1 ml.
-
Enzyme Addition: Add a small, known amount of the purified enzyme to the reaction mixture using a gas-tight syringe. Mix gently by inversion.
-
Initiation of Reaction: Initiate the reaction by adding a specific concentration of this compound to the cuvette with a gas-tight syringe.
-
Spectrophotometric Measurement: Immediately begin monitoring the increase in absorbance at 578 nm, which corresponds to the reduction of methylviologen. Record the absorbance at regular time intervals (e.g., every 10 seconds) for a period of 1-3 minutes to determine the initial linear rate.
-
Data Analysis:
-
Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance versus time plot using the molar extinction coefficient of reduced methylviologen (9.7 mM⁻¹cm⁻¹ at 578 nm).
-
To determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax), perform a series of assays with varying concentrations of one substrate while keeping the other substrate at a saturating concentration.
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation using a non-linear regression software. Alternatively, use a linear transformation such as the Lineweaver-Burk plot.
-
The catalytic constant (kcat) can be calculated by dividing Vmax by the enzyme concentration.
-
Regulatory Mechanisms: A Visual Guide
The expression of molybdenum and tungsten this compound dehydrogenases is tightly regulated at the transcriptional level, primarily by the availability of their respective metal cofactors in the environment. The following diagrams illustrate the logical relationships in the regulation of the operons encoding these enzymes.
Caption: Transcriptional regulation of FMD operons by metal availability.
Caption: Experimental workflow for the spectrophotometric assay of FMD activity.
References
Thermodynamic comparison of the Formylmethanofuran pathway and the Wood-Ljungdahl pathway
A Thermodynamic Comparison of the Formylmethanofuran and Wood-Ljungdahl Pathways
Guide for Researchers, Scientists, and Drug Development Professionals
The fixation of inorganic carbon into organic molecules is a fundamental biological process essential for life. In anaerobic environments, microorganisms have evolved unique pathways to achieve this, two of the most prominent being the this compound (FMF) pathway, the entry point for hydrogenotrophic methanogenesis, and the Wood-Ljungdahl (WL) pathway of acetogenesis. While both pathways utilize carbon dioxide (CO₂) as a primary substrate, their thermodynamic landscapes, enzymatic machinery, and energy conservation strategies differ significantly. This guide provides an objective, data-driven comparison of these two crucial carbon fixation pathways.
Logical Overview: FMF vs. WL Pathway
The fundamental difference lies in the initial activation of CO₂ and the subsequent energy conservation strategy. The FMF pathway undertakes a thermodynamically challenging first step, which is energetically compensated by downstream reactions in methanogenesis. The WL pathway, while also containing endergonic steps, has a more distributed energy profile and incorporates an ATP-dependent activation step.
Caption: High-level comparison of the energy logic in the FMF and WL pathways.
Pathway Diagrams
The this compound (FMF) Pathway Entry
The FMF pathway constitutes the initial CO₂ fixation stage of hydrogenotrophic methanogenesis. It involves the reduction of CO₂ and its subsequent condensation with the C1 carrier, methanofuran (B1217411) (MFR). This process is catalyzed by the molybdenum or tungsten-containing enzyme, this compound dehydrogenase (FMD).
Caption: The initial CO₂ fixation step via the this compound pathway.
The Wood-Ljungdahl (WL) Pathway
The Wood-Ljungdahl pathway is a non-cyclic carbon fixation pathway that uses two molecules of CO₂ to produce one molecule of acetyl-CoA. It operates via two distinct branches: the methyl (or eastern) branch and the carbonyl (or western) branch, which converge at the final synthesis step.
Caption: Overview of the methyl and carbonyl branches of the Wood-Ljungdahl pathway.
Quantitative Thermodynamic Comparison
The primary thermodynamic distinction between the two pathways lies in the energetics of the initial CO₂ reduction step and the requirement for ATP.
Table 1: Comparison of Key Features
| Feature | This compound (FMF) Pathway | Wood-Ljungdahl (WL) Pathway |
| Primary Role | Entry point for hydrogenotrophic methanogenesis | CO₂ fixation for acetogenesis and biosynthesis |
| Overall Product | Formyl-methanofuran (leads to CH₄) | Acetyl-CoA (leads to Acetate) |
| Key Enzyme(s) | This compound Dehydrogenase (FMD) | Formate Dehydrogenase (FDH), CO Dehydrogenase/Acetyl-CoA Synthase (CODH/ACS) |
| C1 Carrier | Methanofuran (MFR) | Tetrahydrofolate (THF) (in bacteria) |
| ATP for C1 Activation | None required.[1][2] | 1 ATP required to form Formyl-THF.[3] |
| Typical Electron Donor | Low-potential ferredoxins (~ -500 mV).[2] | H₂, CO, Formate |
Table 2: Thermodynamic Data for Key Reactions
| Pathway | Reaction | Enzyme | ΔG°' (kJ/mol) | E°' (mV) | Notes |
| FMF | CO₂ + MFR + 2e⁻ + 2H⁺ → Formyl-MFR + H₂O | FMD | Highly Positive | ~ -530[4] | A very endergonic step requiring a strong reductant. Driven by energy coupling.[1][2] |
| WL (Methyl) | CO₂ + NAD(P)H → Formate⁻ + NAD(P)⁺ + H⁺ | FDH | +18.0[5] | - | Endergonic reaction. |
| WL (Methyl) | Formate⁻ + THF + ATP → Formyl-THF + ADP + Pi | FHS | ~ -8 | - | ATP hydrolysis makes this step exergonic. |
| WL (Carbonyl) | CO₂ + 2e⁻ + 2H⁺ → CO + H₂O | CODH | +20 | -520 | Highly endergonic; often coupled to ferredoxin reduction. |
| Overall WL | 4H₂ + 2CO₂ → Acetate⁻ + H⁺ + 2H₂O | - | -95 | - | Overall process is exergonic.[6] |
| Overall Methanogenesis | 4H₂ + CO₂ → CH₄ + 2H₂O | - | -131 | - | Thermodynamically more favorable than acetogenesis.[6][7] |
Note: ΔG°' and E°' values are approximate and can vary based on temperature, pH, and reactant concentrations.
The initial CO₂ fixation in the FMF pathway is one of the most endergonic reactions in biology.[4] The midpoint potential of the CO₂/formylmethanofuran couple is approximately -530 mV, which is considerably more negative than that of the H₂/H⁺ couple (-414 mV at standard conditions).[2][4] This thermodynamic barrier is overcome in methanogens by coupling the reaction to highly exergonic processes downstream, such as the reduction of the CoM-S-S-CoB heterodisulfide, through mechanisms like flavin-based electron bifurcation.[1]
In contrast, the WL pathway circumvents this large initial energy barrier by first reducing CO₂ to formate, an endergonic but more manageable step.[5] Subsequently, it invests one molecule of ATP to activate and ligate the formate to the tetrahydrofolate carrier.[3] This ATP investment is recouped later in the pathway through substrate-level phosphorylation when acetate is formed. The overall WL pathway is exergonic, allowing organisms to conserve energy, often via chemiosmotic mechanisms involving membrane-bound Rnf or Ech complexes that generate an ion gradient for ATP synthase.[3]
Experimental Protocols
Protocol 1: Determination of the Midpoint Potential of the CO₂/Formyl-MFR Couple
This protocol is adapted from the methodology used to study the thermodynamics of this compound dehydrogenase from Methanobacterium thermoautotrophicum.[4]
Objective: To determine the standard midpoint potential (E'₀) of the CO₂ + methanofuran/formylmethanofuran redox couple.
Workflow Diagram:
Caption: Workflow for determining the midpoint potential of Formyl-MFR dehydrogenase.
Methodology:
-
Enzyme and Reagent Preparation:
-
Purify this compound dehydrogenase (FMD) from the target organism under strictly anaerobic conditions.
-
Prepare an anaerobic buffer (e.g., 100 mM potassium phosphate, pH 7.0) by sparging with N₂ or H₂ gas.
-
Prepare solutions of methanofuran (MFR) and an artificial electron donor with a known, highly negative midpoint potential, such as reduced 1,1',2,2'-tetramethylviologen (B1212325) (E'₀ = -550 mV).[4]
-
-
Assay Setup:
-
All manipulations must be performed inside an anaerobic chamber.
-
In a sealed, anaerobic quartz cuvette, combine the anaerobic buffer, a known initial concentration of MFR, and the reduced viologen dye. The solution is equilibrated with a CO₂/H₂ gas phase.
-
The cuvette is pre-warmed to the desired temperature (e.g., 60°C for thermophilic organisms).[4]
-
-
Reaction and Equilibration:
-
The reaction is initiated by injecting a small volume of the purified FMD enzyme into the cuvette.
-
The reaction mixture is incubated until it reaches thermodynamic equilibrium. This is determined by taking time points and observing when the concentrations of reactants and products no longer change.
-
-
Quantification:
-
At equilibrium, the reaction is quenched (e.g., by acidification).
-
The concentrations of MFR and the product, formyl-MFR, are determined using High-Pressure Liquid Chromatography (HPLC).[4]
-
-
Calculation of Midpoint Potential:
-
The equilibrium constant (K'eq) for the reaction is calculated from the measured concentrations.
-
The midpoint potential of the CO₂/formyl-MFR couple is then calculated using the Nernst equation, referencing the known potential of the viologen dye used as the electron donor.
-
Protocol 2: Spectrophotometric Assay of CO Dehydrogenase/Acetyl-CoA Synthase (CODH/ACS) Activity
This protocol describes a general method for measuring the CO oxidation activity of the CODH/ACS complex, a key component of the Wood-Ljungdahl pathway.
Objective: To measure the rate of CO oxidation to CO₂ by monitoring the reduction of an artificial electron acceptor.
Methodology:
-
Preparation:
-
Purify the CODH/ACS enzyme complex under strictly anaerobic conditions.
-
Prepare an anaerobic, sealed cuvette containing a suitable buffer (e.g., 50 mM MOPS, pH 7.2).
-
Saturate the buffer with carbon monoxide (CO) gas.
-
Prepare a solution of an artificial electron acceptor, such as methyl viologen.
-
-
Assay Procedure:
-
Inside an anaerobic glovebox, add the CO-saturated buffer and a known concentration of methyl viologen to the cuvette.
-
Place the cuvette in a spectrophotometer and record a baseline absorbance at a wavelength where the reduced form of the viologen absorbs (e.g., 578 nm for methyl viologen).
-
Initiate the reaction by injecting a small amount of the purified CODH/ACS enzyme.
-
Monitor the increase in absorbance over time as the viologen is reduced by the electrons from CO oxidation.
-
-
Data Analysis:
-
Calculate the rate of viologen reduction using its molar extinction coefficient.
-
The specific activity of the enzyme is expressed as µmol of CO oxidized per minute per milligram of protein. This provides a quantitative measure of the enzyme's catalytic performance under specific conditions.
-
References
- 1. researchgate.net [researchgate.net]
- 2. All-in-One CO2 Capture and Transformation: Lessons from this compound Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thermodynamics of the this compound dehydrogenase reaction in Methanobacterium thermoautotrophicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Current status of carbon monoxide dehydrogenases (CODH) and their potential for electrochemical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acetogenesis and the Wood-Ljungdahl Pathway of CO2 Fixation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hoffman.cm.utexas.edu [hoffman.cm.utexas.edu]
Validating Formylmethanofuran Production in Novel Archaeal Isolates: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of methods to validate and quantify the production of Formylmethanofuran (FMF), a key intermediate in the initial step of CO₂ fixation in most methanogenic archaea. This guide includes supporting experimental data, detailed methodologies, and visualizations to aid in the selection of appropriate validation techniques for novel archaeal isolates.
This compound (FMF) is the first stable intermediate in the pathway of methanogenesis from carbon dioxide. Its formation from methanofuran (B1217411) (MFR) and CO₂ is catalyzed by the enzyme this compound dehydrogenase (FMD). The validation and quantification of FMF production are crucial for characterizing the metabolic capabilities of newly isolated archaea, understanding their bioenergetics, and exploring their potential in biotechnological applications such as biofuel production.
Comparative Analysis of Methanogenic Activity
| Archaeal Isolate | Optimal Growth Temperature (°C) | Maximum Methane (B114726) Evolution Rate (mmol L⁻¹ h⁻¹)[1] |
| Methanothermobacter marburgensis | 65 | ~4.3 |
| Methanothermococcus okinawensis | 65 | 6.24 ± 0.55 |
| Methanocaldococcus villosus | 80 | 10.23 ± 0.79 |
Experimental Protocols for Validation
The validation of FMF production can be approached through direct quantification of the metabolite or by measuring the activity of the enzyme responsible for its synthesis, this compound dehydrogenase (FMD). An alternative approach involves tracing the incorporation of labeled carbon dioxide into the biomass.
Method 1: Spectrophotometric Assay of this compound Dehydrogenase (FMD) Activity
This method provides an indirect measure of FMF production by quantifying the activity of FMD in cell extracts. The assay monitors the reduction of a chromogenic electron acceptor, such as benzyl (B1604629) viologen, which is coupled to the oxidation of FMF.
Materials:
-
Anaerobic chamber or glove box
-
Spectrophotometer
-
Gas-tight cuvettes
-
Cell lysis buffer (e.g., 50 mM MOPS/KOH, pH 7.0, containing DNase I)
-
Assay Buffer: 50 mM MOPS/KOH, 12.5 mM ATP, 0.3 mM hydroxocobalamin, 0.5 mM CoB-S–S-CoB, 90 mM Ti(III)-citrate, 4 mM CoM-SH, and 20 mM MgCl₂. Note: Ti(III)-citrate is a low-potential reducing agent that can serve as the electron donor for FMF synthesis in cell extracts[2].
-
This compound (substrate)
-
Benzyl viologen (electron acceptor)
-
Protein quantification reagent (e.g., Bradford assay kit)
Procedure:
-
Preparation of Cell Extract:
-
Grow the archaeal isolate to the desired cell density under anaerobic conditions.
-
Harvest the cells by centrifugation under anaerobic conditions.
-
Resuspend the cell pellet in anaerobic cell lysis buffer and lyse the cells using a suitable method (e.g., sonication, French press).
-
Clarify the lysate by centrifugation to remove cell debris.
-
Determine the protein concentration of the cell-free extract.
-
-
Enzyme Assay:
-
Prepare a master mix of the assay buffer.
-
Inside an anaerobic chamber, add the cell-free extract to a gas-tight cuvette containing the assay buffer and benzyl viologen.
-
Initiate the reaction by adding FMF.
-
Immediately monitor the reduction of benzyl viologen by measuring the increase in absorbance at 578 nm.
-
Calculate the specific activity of FMD as µmol of benzyl viologen reduced per minute per mg of protein. The molar extinction coefficient for reduced benzyl viologen is 8.6 mM⁻¹ cm⁻¹.
-
Method 2: High-Performance Liquid Chromatography (HPLC) for FMF Quantification (Hypothetical Protocol)
Materials:
-
HPLC system with a UV-Vis or diode array detector
-
Reversed-phase C18 column
-
Anaerobic chamber
-
Solvent A: Aqueous buffer (e.g., 50 mM ammonium (B1175870) formate, pH 6.0)
-
Solvent B: Acetonitrile or methanol
-
FMF standard (if available) or purified FMF from a known source
-
Perchloric acid for extraction
Procedure:
-
Extraction of FMF:
-
Harvest archaeal cells anaerobically.
-
Extract low-molecular-weight metabolites by adding a cold solution of perchloric acid.
-
Incubate on ice to precipitate proteins.
-
Neutralize the extract with a potassium carbonate solution.
-
Centrifuge to remove the precipitate and collect the supernatant containing FMF.
-
-
HPLC Analysis:
-
Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% Solvent A, 5% Solvent B).
-
Inject the extracted sample.
-
Elute the compounds using a gradient of increasing Solvent B concentration.
-
Monitor the absorbance at a wavelength where FMF has a characteristic peak (requires determination using a purified standard).
-
Quantify the FMF peak by comparing its area to a standard curve generated from known concentrations of an FMF standard.
-
Method 3: ¹³C-Isotopic Labeling to Trace CO₂ Fixation
This method provides a robust validation of CO₂ incorporation into biomass, confirming the activity of the initial carbon fixation pathway. By supplying ¹³C-labeled bicarbonate as the sole carbon source, the incorporation of ¹³C into cellular metabolites and biomass can be traced.
Materials:
-
¹³C-labeled sodium bicarbonate (NaH¹³CO₃)
-
Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS)
-
Anaerobic culture medium and vessels
Procedure:
-
Labeling Experiment:
-
Grow the archaeal isolate in a defined medium with NaH¹³CO₃ as the sole source of inorganic carbon.
-
Harvest the cells at different time points during growth.
-
Wash the cells to remove any unincorporated label.
-
-
Sample Preparation and Analysis:
-
Lyse the cells and extract total biomass or specific metabolite fractions.
-
For total biomass analysis, subject the lyophilized cells to elemental analysis-isotope ratio mass spectrometry to determine the overall ¹³C enrichment.
-
For metabolite analysis, derivatize the extracted metabolites to make them volatile for GC-MS analysis or analyze them directly by LC-MS.
-
Identify and quantify the mass isotopologues of key metabolites to trace the path of the ¹³C label through the metabolic network. The presence of ¹³C in metabolites downstream of FMF provides strong evidence for its production.
-
Visualizing the Methanogenesis Pathway and Experimental Workflow
To better understand the context of FMF production and the methodologies for its validation, the following diagrams are provided.
Caption: The initial steps of the methanogenesis pathway from CO₂.
Caption: Workflow for validating FMF production in archaeal isolates.
Regulation of this compound Dehydrogenase
The expression of the genes encoding FMD is known to be regulated by the availability of substrates and essential trace metals. For instance, in Methanobacterium thermoautotrophicum, there are two distinct FMD operons: one encoding a tungsten-containing FMD (fwd) and another for a molybdenum-containing FMD (fmd)[4]. The expression of the molybdenum-dependent enzyme is induced by the presence of molybdate (B1676688) in the growth medium. Similarly, in Methanosarcina acetivorans, different isoforms of FMD are utilized depending on the growth substrate, such as carbon monoxide[5]. The regulation of FMD expression is a key factor to consider when designing experiments to validate FMF production, as the choice of culture medium and growth conditions can significantly impact the observed results.
Conclusion
Validating the production of this compound in novel archaeal isolates is a multi-faceted process. While direct quantification of FMF via HPLC presents a direct and precise method, the lack of standardized protocols and commercially available standards can be a challenge. The spectrophotometric assay of FMD activity offers a robust and accessible alternative for inferring FMF synthesis. For a comprehensive understanding of carbon fixation in a novel isolate, ¹³C-isotopic labeling experiments provide definitive evidence of CO₂ incorporation into the metabolic network. The choice of method will depend on the specific research question, the available resources, and the characteristics of the archaeal isolate under investigation.
References
- 1. Lipidomics and Comparative Metabolite Excretion Analysis of Methanogenic Archaea Reveal Organism-Specific Adaptations to Varying Temperatures and Substrate Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of this compound synthesis in cell extracts of Methanobacterium thermoautotrophicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Role of a putative tungsten-dependent this compound dehydrogenase in Methanosarcina acetivorans - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Antibody Cross-Reactivity Between Formylmethanofuran Dehydrogenase (FMDH) Isoenzymes
Predictive Analysis of Cross-Reactivity Based on Sequence Homology
The potential for antibody cross-reactivity is largely dependent on the degree of sequence and structural similarity between antigens. To predict the likelihood of generating cross-reactive or isoenzyme-specific antibodies against FMDH, a sequence alignment of the constituent subunits from Methanobacterium thermoautotrophicum was performed. The archaeon Methanobacterium thermoautotrophicum possesses both the Fmd and Fwd isoenzymes.[1] The Fmd isoenzyme is typically composed of subunits FmdA, FmdB, and FmdC, while the Fwd isoenzyme consists of FwdA, FwdB, FwdC, and FwdD.[1]
The table below summarizes the pairwise sequence identity and similarity between the corresponding subunits of the Fmd and Fwd isoenzymes. A higher percentage of identity and similarity suggests a greater likelihood of antibody cross-reactivity.
| Subunit Comparison | Sequence Identity (%) | Sequence Similarity (%) | Predicted Cross-Reactivity Potential | Notes on Antigen Selection for Specific Antibodies |
| FmdA vs. FwdA | 38.2% | 56.9% | Moderate | Regions of low homology, particularly at the N- and C-termini, could be targeted for the design of specific peptide antigens. |
| FmdB vs. FwdB | 48.5% | 67.1% | High | Due to the high degree of similarity, generating specific monoclonal antibodies that recognize unique conformational epitopes would be the most promising strategy. |
| FmdC vs. FwdC | 35.5% | 54.7% | Moderate | Similar to the A subunits, divergent regions identified through alignment are prime candidates for synthesizing specific immunogenic peptides. |
Sequence identity and similarity were calculated using pairwise sequence alignment tools.
Based on this analysis, while there is considerable homology that could lead to the generation of cross-reactive polyclonal antibodies, there are also sufficient regions of divergence, particularly in the A and C subunits, to potentially develop isoenzyme-specific antibodies.
Experimental Protocols for Determining Antibody Cross-Reactivity
To empirically determine the cross-reactivity of antibodies against FMDH isoenzymes, the following detailed experimental protocols for Western Blotting and Enzyme-Linked Immunosorbent Assay (ELISA) are provided.
Experimental Protocol: Western Blot Analysis
This protocol allows for the qualitative assessment of antibody specificity and cross-reactivity.
1. Antigen Preparation:
-
Express and purify recombinant Fmd and Fwd subunits (A, B, and C) to be used as positive controls.
-
Prepare whole-cell lysates from M. thermoautotrophicum grown under conditions that selectively induce the expression of either the Fmd (molybdate-supplemented medium) or Fwd (tungstate-supplemented medium) isoenzyme.
2. SDS-PAGE:
-
Separate the purified proteins and cell lysates on a 12% SDS-polyacrylamide gel. Include a pre-stained protein ladder to determine molecular weights.
3. Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-FmdA) at an optimized dilution in the blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) at an appropriate dilution in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
5. Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence detection system.
6. Interpretation:
-
A strong signal in the lane with the target antigen (e.g., purified FmdA and lysate from molybdate-grown cells) and a weak or absent signal in the lane with the other isoenzyme (e.g., purified FwdA and lysate from tungstate-grown cells) indicates high specificity. A signal of similar intensity in both lanes suggests high cross-reactivity.
Experimental Protocol: Indirect ELISA
This protocol provides a quantitative measure of antibody binding and cross-reactivity.
1. Antigen Coating:
-
Coat the wells of a 96-well microtiter plate with purified Fmd and Fwd subunits (100 µL of a 1-10 µg/mL solution in carbonate-bicarbonate buffer, pH 9.6) overnight at 4°C.
2. Blocking:
-
Wash the wells three times with phosphate-buffered saline with 0.05% Tween 20 (PBST).
-
Block the wells with 200 µL of 5% BSA in PBST for 1-2 hours at room temperature.
3. Primary Antibody Incubation:
-
Wash the wells three times with PBST.
-
Add serial dilutions of the primary antibody (e.g., anti-FmdA) to the wells coated with FmdA and FwdA, and incubate for 2 hours at room temperature.
4. Secondary Antibody Incubation:
-
Wash the wells three times with PBST.
-
Add an HRP-conjugated secondary antibody at an optimized dilution and incubate for 1 hour at room temperature.
5. Detection:
-
Wash the wells five times with PBST.
-
Add 100 µL of TMB (3,3’,5,5’-tetramethylbenzidine) substrate and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 50 µL of 2M sulfuric acid.
6. Data Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Plot the absorbance values against the antibody concentration for both antigens to generate binding curves. The degree of cross-reactivity can be calculated as the ratio of the antibody concentration required to reach 50% of the maximum signal for the cross-reacting antigen versus the target antigen.
Visualizing Experimental Workflows and Biological Pathways
To further clarify the experimental design and the biological context, the following diagrams are provided.
References
A Comparative Guide to the Substrate Specificity of Formylmethanofuran Dehydrogenase with Methanofuran Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the substrate specificity of Formylmethanofuran Dehydrogenase (FMF-DH), a key enzyme in methanogenesis, with various methanofuran (B1217411) (MFR) analogs. The information presented is based on published experimental data and is intended to aid researchers in understanding the enzyme's catalytic mechanism and in the development of potential inhibitors or probes.
Introduction to this compound Dehydrogenase
This compound dehydrogenase is a complex metalloenzyme that plays a crucial role in the metabolism of methanogenic archaea.[1][2] It catalyzes the reversible oxidation of this compound to methanofuran and CO2, a critical step in both methanogenesis from H2 and CO2 and the reverse process of anaerobic methane (B114726) oxidation.[1] The enzyme typically contains a molybdenum or tungsten cofactor and multiple iron-sulfur clusters.[1][3] The reaction proceeds via a two-step mechanism where CO2 is first reduced to formate (B1220265) at a molybdenum or tungsten-containing active site, and the formate is then transferred through a tunnel to a second active site where it condenses with methanofuran.[2][3]
Comparative Analysis of Substrate Specificity
The substrate specificity of FMF-DH has been investigated using various analogs of its natural substrate, this compound. The following table summarizes the relative activities of FMF-DH from different methanogenic archaea with these analogs. The data is primarily sourced from the work of Bertram et al. (1994).
| Substrate | Enzyme Source | Metal Cofactor | Relative Activity (%) |
| N-Formylmethanofuran | Methanosarcina barkeri | Molybdenum | 100 |
| Methanobacterium wolfei | Molybdenum | 100 | |
| Methanobacterium thermoautotrophicum | Molybdenum | 100 | |
| Methanobacterium thermoautotrophicum | Tungsten | 100 | |
| Methanobacterium wolfei | Tungsten | 100 | |
| N-Furfurylformamide | Methanosarcina barkeri | Molybdenum | 11 |
| Methanobacterium wolfei | Molybdenum | 1 | |
| Methanobacterium thermoautotrophicum | Molybdenum | Not Detected | |
| Methanobacterium thermoautotrophicum | Tungsten | Not Detected | |
| Methanobacterium wolfei | Tungsten | Not Detected | |
| N-Methylformamide | Methanosarcina barkeri | Molybdenum | 0.2 |
| Methanobacterium wolfei | Molybdenum | Not Detected | |
| Formamide (B127407) | Methanosarcina barkeri | Molybdenum | 0.1 |
| Methanobacterium wolfei | Molybdenum | Not Detected | |
| Formate | Methanosarcina barkeri | Molybdenum | 1 |
| Methanobacterium wolfei | Molybdenum | 3 |
Key Observations:
-
High Specificity: FMF-DH generally exhibits high specificity for its natural substrate, N-formylmethanofuran.
-
Enzyme and Metal-Dependent Variation: The ability to utilize methanofuran analogs varies significantly depending on the source of the enzyme and its metal cofactor. The molybdenum-containing enzyme from Methanosarcina barkeri displays the broadest substrate tolerance, being able to oxidize N-furfurylformamide, N-methylformamide, formamide, and formate, albeit at significantly lower rates than the natural substrate.
-
Structural Requirements for Substrate Binding: The data suggests that the furfurylamine (B118560) moiety of methanofuran is a crucial structural feature for substrate recognition and binding.[4][5] N-furfurylformamide, which mimics this part of the natural substrate, is the most effective pseudosubstrate.[4][5] Simpler amides like N-methylformamide and formamide are very poor substrates.[5]
-
Kinetic Parameters: While specific Km and Vmax values for the analogs are not extensively reported, studies indicate that pseudosubstrates like N-furfurylformamide have a significantly higher apparent Km and a lower apparent Vmax compared to this compound, signifying weaker binding and slower turnover.[4][5][6]
Experimental Protocols
The following sections detail the methodologies for key experiments used to determine the substrate specificity of FMF-DH.
Enzyme Activity Assay (Spectrophotometric Method)
This protocol describes a common method for measuring FMF-DH activity by monitoring the reduction of an artificial electron acceptor, such as methyl viologen.
Principle:
FMF-DH catalyzes the oxidation of a substrate (this compound or an analog), transferring electrons to an acceptor molecule. The reduction of the acceptor, in this case, methyl viologen, results in a color change that can be monitored spectrophotometrically at a specific wavelength. The rate of this color change is proportional to the enzyme activity.
Reagents and Buffers:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.6
-
Enzyme: Purified this compound Dehydrogenase
-
Substrate Stock Solutions:
-
N-Formylmethanofuran (or analog) dissolved in assay buffer to a final concentration of 10 mM.
-
-
Electron Acceptor: 10 mM Methyl Viologen in assay buffer.
-
Reducing Agent (for the reverse reaction, if needed): Sodium dithionite (B78146) solution, freshly prepared.
Procedure:
-
Reaction Mixture Preparation: In an anaerobic cuvette, combine the following:
-
800 µL of Assay Buffer
-
100 µL of 10 mM Methyl Viologen
-
100 µL of 10 mM substrate solution (N-formylmethanofuran or analog)
-
-
Enzyme Addition: Initiate the reaction by adding a small volume (e.g., 10 µL) of purified FMF-DH to the reaction mixture.
-
Spectrophotometric Measurement: Immediately monitor the increase in absorbance at 600 nm (for reduced methyl viologen) using a spectrophotometer. The molar extinction coefficient for reduced methyl viologen at 600 nm is approximately 13,000 M⁻¹cm⁻¹.[7][8]
-
Data Analysis: Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance versus time plot. One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the reduction of 1 µmol of methyl viologen per minute under the specified conditions.
Determination of Kinetic Parameters (Michaelis-Menten Kinetics)
To determine the Michaelis constant (Km) and maximum velocity (Vmax) for different substrates, the enzyme assay is performed with varying substrate concentrations.
Procedure:
-
Set up a series of reactions as described in the enzyme activity assay protocol.
-
Vary the concentration of the substrate (this compound or analog) over a range that brackets the expected Km value (e.g., 0.1x Km to 10x Km).
-
Keep the concentrations of the enzyme and methyl viologen constant in all reactions.
-
Measure the initial velocity (v₀) for each substrate concentration.
-
Plot the initial velocity (v₀) against the substrate concentration ([S]).
-
Analyze the data using a non-linear regression fit to the Michaelis-Menten equation (v = (Vmax * [S]) / (Km + [S])) or by using a linearized plot such as the Lineweaver-Burk plot (1/v vs. 1/[S]) to determine the Km and Vmax values.[9][10]
Visualizations
Enzymatic Reaction of FMF-DH with Different Substrates
Caption: Enzymatic conversion of methanofuran and its analogs by FMF-DH.
Experimental Workflow for Determining Substrate Specificity
Caption: Workflow for determining the substrate specificity of FMF-DH.
Logical Relationship of FMF-DH Reaction Mechanism
Caption: Two-step reaction mechanism of this compound Dehydrogenase.
References
- 1. Enzyme Activity Measurement of this compound Dehydrogenase [creative-enzymes.com]
- 2. This compound dehydrogenase - Wikipedia [en.wikipedia.org]
- 3. All-in-One CO2 Capture and Transformation: Lessons from this compound Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-furfurylformamide as a pseudo-substrate for this compound converting enzymes from methanogenic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 8. Hydrogenase measurement with photochemically reduced methyl viologen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enzyme Kinetics and the Michaelis-Menten Equation: Key Concepts for the DAT — King of the Curve [kingofthecurve.org]
- 10. goldenberg.biology.utah.edu [goldenberg.biology.utah.edu]
A Comparative Analysis of Formylmethanofuran and Tetrahydrofolate as C1 Carriers: An Evaluation of Efficiency
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficiency of Formylmethanofuran (FMF) and Tetrahydrofolate (THF) as primary carriers of one-carbon (C1) units in biological systems. The efficiency of these molecules is critical in various metabolic pathways, including methanogenesis, purine (B94841) and thymidylate synthesis, and amino acid metabolism. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying biochemical pathways and comparative logic.
Data Presentation: A Quantitative Comparison of C1 Carrier Efficiency
The efficiency of a C1 carrier is intrinsically linked to the kinetic properties of the enzymes that catalyze the initial capture of the C1 unit. For this compound, this is this compound Dehydrogenase (FMD), and for Tetrahydrofolate, it is Formate-Tetrahydrofolate Ligase (FtfL), also known as formyltetrahydrofolate synthetase. A key distinction is that the FMD-catalyzed reaction is ATP-independent, whereas the FtfL-catalyzed reaction requires the hydrolysis of ATP, representing a significant energetic cost.[1]
Below is a summary of the available kinetic parameters for these enzymes from various organisms. It is important to note that these values were obtained from different studies under varying experimental conditions and are presented here for comparative purposes.
| Enzyme | Organism | Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | ATP Requirement |
| This compound Dehydrogenase (FMD) | Methanosarcina barkeri | Formate (B1220265) | 1700 | 6.6 | 3.88 | No |
| N-furfurylformamide | 200 | 73.33 | 366.65 | No | ||
| Methanothermobacter wolfeii | Formate | 1.2 | 2.6 | 2166.67 | No | |
| N-furfurylformamide | 0.3 | 0.65 | 2166.67 | No | ||
| Formate-Tetrahydrofolate Ligase (FtfL) | Arabidopsis thaliana | H4PteGlu1 (THF) | 0.05 ± 0.01 | 43 ± 1 | 8.6 x 105 | Yes |
| H4PteGlu5 (THF) | 0.010 ± 0.001 | 9.0 ± 0.2 | 9.0 x 105 | Yes | ||
| Formate (with H4PteGlu1) | 0.4 ± 0.1 | 43 ± 1 | 1.1 x 105 | Yes | ||
| Formate (with H4PteGlu5) | 0.22 ± 0.02 | 9.0 ± 0.2 | 4.1 x 105 | Yes | ||
| ATP (with H4PteGlu1) | 0.07 ± 0.01 | 43 ± 1 | 6.1 x 105 | Yes | ||
| ATP (with H4PteGlu5) | 0.033 ± 0.003 | 9.0 ± 0.2 | 2.7 x 105 | Yes | ||
| Methylobacterium extorquens AM1 | Formate | 11.2 ± 0.6 | 129 ± 2 | 1.15 x 104 | Yes | |
| Tetrahydrofolate | 0.22 ± 0.01 | 129 ± 2 | 5.86 x 105 | Yes | ||
| ATP | 0.10 ± 0.01 | 129 ± 2 | 1.29 x 106 | Yes |
Note: Data for FMD is adapted from Bertram et al., 1994. Data for FtfL from A. thaliana is adapted from Saeheng et al., 2024.[2] Data for FtfL from M. extorquens AM1 is adapted from Marx et al., 2003.
From a thermodynamic standpoint, the FMF pathway for CO2 fixation is more energetically efficient as it does not require ATP hydrolysis for the initial carboxylation step.[1] In contrast, the THF pathway necessitates the investment of one molecule of ATP to activate formate for its ligation to tetrahydrofolate.[3]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of enzyme kinetics and, by extension, the efficiency of C1 carriers.
Protocol 1: Formate-Tetrahydrofolate Ligase (FtfL) Activity Assay
This spectrophotometric assay is based on the quantitative conversion of the reaction product, 10-formyl-H4F, to 5,10-methenyl-H4F upon acidification, which can be measured by its absorbance at 350 nm.[1]
Reagents:
-
1 M Tris-HCl buffer, pH 8.0
-
1 M MgCl2
-
0.5 M ATP, pH 7.0
-
1 M Sodium Formate
-
10 mM Tetrahydrofolate (H4F) prepared in 1.0 M 2-mercaptoethanol, neutralized with KOH
-
Enzyme preparation (purified or cell-free extract)
-
0.36 N HCl (for stopping the reaction)
Procedure:
-
Prepare a standard assay mixture (1 mL final volume) containing:
-
100 µL of 1 M Tris-HCl, pH 8.0 (final concentration: 100 mM)
-
10 µL of 1 M MgCl2 (final concentration: 10 mM)
-
10 µL of 0.5 M ATP (final concentration: 5 mM)
-
200 µL of 1 M Sodium Formate (final concentration: 200 mM)
-
200 µL of 10 mM H4F (final concentration: 2 mM)
-
Distilled water to bring the volume to 950 µL.
-
-
Pre-incubate the assay mixture at 30°C for 5 minutes.
-
Initiate the reaction by adding 50 µL of the enzyme solution.
-
Incubate the reaction at 30°C for a defined period (e.g., 10 minutes) during which the reaction is linear.
-
Stop the reaction by adding 1 mL of 0.36 N HCl.
-
Centrifuge the mixture to remove any precipitate.
-
Measure the absorbance of the supernatant at 350 nm against a blank containing all components except the enzyme.
-
The concentration of 5,10-methenyl-H4F is calculated using its molar extinction coefficient (ε350 = 24,900 M-1cm-1).
Protocol 2: Spectrophotometric Assay for this compound Dehydrogenase (FMD) Activity
This assay measures the reverse reaction, the oxidation of this compound to methanofuran (B1217411) and CO2, using an artificial electron acceptor such as methyl viologen, which changes color upon reduction.
Reagents:
-
1 M Tris-HCl buffer, pH 7.5
-
100 mM this compound (substrate)
-
100 mM Methyl Viologen (electron acceptor)
-
Enzyme preparation (purified FMD)
-
Anaerobic cuvettes and gassing station with N2/CO2 gas mixture
Procedure:
-
Prepare an anaerobic assay mixture in a sealed cuvette by adding the following (final volume 1 mL):
-
100 µL of 1 M Tris-HCl, pH 7.5 (final concentration: 100 mM)
-
10 µL of 100 mM Methyl Viologen (final concentration: 1 mM)
-
Distilled water to 980 µL.
-
-
Make the mixture anaerobic by repeatedly evacuating and flushing with an oxygen-free N2/CO2 gas mixture.
-
Add 10 µL of the enzyme solution to the cuvette and mix.
-
Initiate the reaction by adding 10 µL of 100 mM this compound.
-
Immediately monitor the increase in absorbance at 578 nm (for reduced methyl viologen) at a constant temperature (e.g., 50°C for thermophilic enzymes).
-
The rate of reaction is calculated from the linear portion of the absorbance change over time, using the molar extinction coefficient of reduced methyl viologen (ε578 = 9,700 M-1cm-1).
Visualizations of Pathways and Experimental Logic
Diagrams generated using Graphviz (DOT language) illustrate the key pathways and the logical flow of the comparative analysis.
Caption: C1 capture pathways for FMF and THF.
References
- 1. Purification of the Formate-Tetrahydrofolate Ligase from Methylobacterium extorquens AM1 and Demonstration of Its Requirement for Methylotrophic Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formate-tetrahydrofolate ligase: supplying the cytosolic one-carbon network in roots with one-carbon units originating from glycolate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Formate–tetrahydrofolate ligase - Wikipedia [en.wikipedia.org]
A Comparative Guide to Formylmethanofuran Dehydrogenases: Structure, Function, and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
Formylmethanofuran dehydrogenases (FMDHs) are complex metalloenzymes that play a pivotal role in the metabolism of methanogenic archaea. These enzymes catalyze the first committed step in methanogenesis from CO₂, the reversible reduction of carbon dioxide and methanofuran (B1217411) to this compound. This guide provides a detailed structural and functional comparison of FMDHs from different organisms, supported by available experimental data, to aid in research and the development of novel therapeutic strategies targeting microbial metabolism.
Structural and Functional Diversity of FMDHs
FMDHs are broadly classified into two main types based on their metal cofactor: a molybdenum (Mo)-containing isoenzyme (Fmd) and a tungsten (W)-containing isoenzyme (Fwd).[1][2] The presence and expression of these isoenzymes vary between different methanogenic species and are often regulated by the availability of the respective metal ions.[3] For instance, Methanobacterium thermoautotrophicum and Methanobacterium wolfei possess both Mo- and W-dependent FMDHs, with the expression of the molybdenum isoenzyme being induced by molybdate, while the tungsten counterpart is often constitutively expressed.[3][4] In contrast, organisms like Methanosarcina barkeri appear to only have a molybdenum-containing FMDH.
Structurally, FMDHs are large, multi-subunit protein complexes.[1] The tungsten-containing FMDH from Methanobacterium thermoautotrophicum is encoded by the fwd operon, which includes genes for the subunits FwdA, FwdB, FwdC, and FwdD, along with other associated proteins.[5] X-ray crystallography studies of the FMDH from Methanothermobacter wolfeii have revealed a heterohexameric structure (FwdABCDFG) that forms a symmetric dimer.[1] These complex structures are studded with numerous iron-sulfur clusters that are essential for electron transfer during catalysis.[1]
The catalytic core of FMDHs is the FwdB subunit, which houses the molybdenum or tungsten cofactor in the form of a molybdopterin guanine (B1146940) dinucleotide.[5] The FwdA subunit, which shows structural similarity to dihydroorotase, contains a binuclear zinc center and is involved in the condensation of formate (B1220265) with methanofuran.[1]
The catalytic mechanism is now understood to be a two-step process. First, CO₂ is reduced to formate at the Mo/W active site within the FwdB subunit. The formate then travels through a hydrophilic tunnel, approximately 43 Å long, to the active site of the FwdA subunit, where it condenses with methanofuran to form this compound.[1]
Comparative Performance Data
Quantitative data on the kinetic parameters of FMDHs are dispersed throughout the literature. The following table summarizes available data to facilitate a comparison of enzyme performance from different organisms.
| Organism | Enzyme Type | Molecular Mass (kDa) | Specific Activity (μmol·min⁻¹·mg⁻¹) | Metal Content | Other Cofactors |
| Methanosarcina barkeri | Molybdenum (Fmd) | ~200 | 34 | ~0.6-0.8 mol Mo/mol enzyme | Iron-sulfur clusters, Pterin |
| Methanobacterium thermoautotrophicum | Molybdenum (Fmd) | - | - | Molybdenum | Iron-sulfur clusters, Pterin |
| Methanobacterium thermoautotrophicum | Tungsten (Fwd) | - | - | Tungsten | Iron-sulfur clusters, Pterin |
| Archaeoglobus fulgidus | Not specified | - | - | Not specified | Not specified |
Functionally, the molybdenum and tungsten isoenzymes exhibit some differences. For instance, the molybdenum-containing FMDHs from M. wolfei and M. thermoautotrophicum are susceptible to inactivation by cyanide, whereas the tungsten isoenzymes are not.[6] Spectroscopic analysis using Electron Paramagnetic Resonance (EPR) has also revealed distinct signals for the molybdenum-containing enzymes, which are absent in their tungsten counterparts.[6][7] These differences suggest distinct electronic properties of the active sites, which may have implications for their catalytic efficiency under different physiological conditions.
Experimental Protocols
Characterizing and comparing FMDHs involves a series of biochemical and biophysical techniques. Below are generalized methodologies for key experiments.
Protein Purification
-
Cell Lysis: Methanogenic archaea are cultured under anaerobic conditions. Cells are harvested by centrifugation and resuspended in an anaerobic buffer containing reducing agents (e.g., dithiothreitol) and protease inhibitors. Cell disruption is typically achieved by sonication or French press.
-
Clarification: The cell lysate is ultracentrifuged to remove cell debris and membranes, yielding a soluble cell extract.
-
Chromatography: The soluble extract is subjected to a series of chromatographic steps under anaerobic conditions. This may include:
-
Ion-exchange chromatography (e.g., DEAE-Sepharose) to separate proteins based on charge.
-
Hydrophobic interaction chromatography (e.g., Phenyl-Sepharose) to separate proteins based on hydrophobicity.
-
Size-exclusion chromatography (e.g., Superdex 200) to separate proteins based on size and to determine the native molecular mass.
-
-
Purity Assessment: The purity of the enzyme at each step is monitored by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
Enzyme Activity Assay
-
Principle: The activity of FMDH is typically measured spectrophotometrically by monitoring the reduction of an artificial electron acceptor. The reaction is reversible, but the assay is often performed in the direction of this compound oxidation.
-
Reaction Mixture: A typical assay mixture, prepared in an anaerobic cuvette, contains:
-
Anaerobic buffer (e.g., potassium phosphate (B84403) buffer, pH 7.0).
-
This compound (substrate).
-
An artificial electron acceptor (e.g., methyl viologen or benzyl (B1604629) viologen).
-
The purified enzyme.
-
-
Measurement: The reaction is initiated by the addition of the enzyme. The reduction of the electron acceptor is monitored by the increase in absorbance at a specific wavelength (e.g., 578 nm for reduced methyl viologen).
-
Kinetic Analysis: To determine kinetic parameters such as Km and Vmax, the initial reaction rates are measured at varying substrate concentrations. The data are then fitted to the Michaelis-Menten equation.
Electron Paramagnetic Resonance (EPR) Spectroscopy
-
Purpose: EPR spectroscopy is used to study the electronic structure of the metal center and the iron-sulfur clusters in their paramagnetic states.
-
Sample Preparation: Purified enzyme samples are prepared in EPR tubes under strictly anaerobic conditions. Samples may be in the "as-isolated" (oxidized) state or reduced by the addition of a reductant (e.g., sodium dithionite) or the substrate.
-
Data Acquisition: EPR spectra are recorded at cryogenic temperatures (e.g., 77 K or lower). The spectra of the molybdenum-containing enzymes typically show characteristic rhombic signals corresponding to Mo(V).[6][7] Isotopic labeling with ⁹⁷Mo (I=5/2) can be used to confirm that the signal originates from the molybdenum center.[7]
-
Data Analysis: The g-values and hyperfine coupling constants are determined from the spectra, providing insights into the coordination environment of the paramagnetic species.
Visualizing Experimental and Logical Workflows
Experimental Workflow for FMDH Comparison
Caption: A generalized workflow for the comparative analysis of FMDHs from different organisms.
Simplified Catalytic Cycle of FMDH
Caption: A simplified representation of the FMDH catalytic cycle.
References
- 1. This compound dehydrogenase - Wikipedia [en.wikipedia.org]
- 2. This compound dehydrogenase from methanogenic bacteria, a molybdoenzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound dehydrogenases from methanogenic Archaea. Substrate specificity, EPR properties and reversible inactivation by cyanide of the molybdenum or tungsten iron-sulfur proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. webhome.auburn.edu [webhome.auburn.edu]
Investigating the inhibitory effects of cyanide on molybdenum- and tungsten-containing Formylmethanofuran dehydrogenases
A clear distinction in cyanide sensitivity marks a fundamental difference between molybdenum (Mo) and tungsten (W) containing Formylmethanofuran Dehydrogenases (FMDHs), with significant implications for researchers studying these crucial enzymes in methanogenic archaea. While both metalloenzymes catalyze the reversible oxidation of this compound to methanofuran (B1217411) and CO2, their interaction with cyanide is starkly different. Molybdenum-containing FMDHs are susceptible to reversible inhibition by cyanide, whereas tungsten-containing FMDHs are not affected under similar conditions.[1] This guide provides a comparative overview of these inhibitory effects, supported by available experimental data and detailed methodologies for interested researchers.
Contrasting Inhibitory Profiles of Mo-FMDH and W-FMDH
The differential response to cyanide is a key characteristic distinguishing the two classes of FMDH.
-
Molybdenum-containing this compound Dehydrogenase (Mo-FMDH): This enzyme is inactivated by cyanide.[1] The inhibition is associated with a characteristic change in the molybdenum-derived EPR signal, indicating a direct interaction of cyanide with the molybdenum center.[1] This inactivation is reversible, and enzyme activity can be restored by the addition of sulfide (B99878).[1]
-
Tungsten-containing this compound Dehydrogenase (W-FMDH): In stark contrast, the tungsten-containing isoenzymes are not inactivated by cyanide under the same experimental conditions.[1] This resistance to cyanide inhibition suggests a fundamental difference in the active site chemistry between the molybdenum and tungsten enzymes.
Data Summary
| Enzyme Type | Metal Cofactor | Effect of Cyanide | Reversibility | Quantitative Inhibition Data (IC50/Ki) |
| This compound Dehydrogenase | Molybdenum (Mo) | Inhibition of enzyme activity | Reversible with sulfide | Not reported in reviewed literature |
| This compound Dehydrogenase | Tungsten (W) | No inhibition of enzyme activity | Not applicable | Not applicable |
Experimental Protocols
While specific protocols for cyanide inhibition of FMDH are not explicitly detailed in the literature, a general methodology can be constructed based on standard enzyme inhibition assays and the known properties of FMDH.
General Assay for this compound Dehydrogenase Activity
The activity of FMDH can be monitored spectrophotometrically by following the reduction of an artificial electron acceptor, such as methyl viologen. The reaction involves the oxidation of this compound to methanofuran and CO2, with the concomitant reduction of the electron acceptor.
Materials:
-
Purified Mo-FMDH or W-FMDH
-
This compound (substrate)
-
Methyl viologen (electron acceptor)
-
Anaerobic buffer (e.g., potassium phosphate (B84403) buffer, pH 7.0, degassed and supplemented with a reducing agent like dithiothreitol)
-
Anaerobic cuvettes
-
Spectrophotometer
Procedure:
-
Prepare all solutions using strict anaerobic techniques to prevent oxygen-sensitive components of the enzyme from degradation.
-
Set up the reaction mixture in an anaerobic cuvette containing the anaerobic buffer and methyl viologen.
-
Initiate the reaction by adding a known concentration of this compound.
-
Immediately before adding the enzyme, add the desired concentration of the FMDH enzyme solution.
-
Monitor the increase in absorbance at a specific wavelength corresponding to the reduced form of methyl viologen (e.g., 578 nm or 604 nm) over time.
-
The initial rate of the reaction is proportional to the enzyme activity.
Protocol for Cyanide Inhibition Assay of Mo-FMDH
This protocol is designed to determine the inhibitory effect of cyanide on Mo-FMDH activity.
Materials:
-
All materials from the general FMDH activity assay.
-
Potassium cyanide (KCN) stock solution, freshly prepared in anaerobic buffer.
Procedure:
-
Follow the general FMDH activity assay protocol.
-
Prior to initiating the reaction with the substrate, pre-incubate the Mo-FMDH enzyme with varying concentrations of KCN for a set period (e.g., 10-15 minutes) in the anaerobic cuvette.
-
Initiate the enzymatic reaction by adding this compound.
-
Monitor the reaction rate as described in the general assay.
-
A control reaction without KCN should be run in parallel.
-
To determine the IC50 value, plot the percentage of enzyme inhibition against the logarithm of the cyanide concentration and fit the data to a dose-response curve.
Protocol for Reversibility of Cyanide Inhibition
This experiment aims to demonstrate the reversible nature of cyanide inhibition on Mo-FMDH.
Materials:
-
All materials from the cyanide inhibition assay.
-
Sodium sulfide (Na2S) stock solution, freshly prepared in anaerobic buffer.
Procedure:
-
Inhibit the Mo-FMDH with a concentration of KCN that causes significant (e.g., >80%) inhibition, following the inhibition assay protocol.
-
After confirming inhibition, add a specific concentration of Na2S to the reaction mixture.
-
Monitor the enzyme activity over time to observe any recovery of activity.
-
Compare the recovered activity to the initial activity of the uninhibited enzyme and the activity of the inhibited enzyme.
Visualizing the Experimental Workflow and Inhibition Mechanism
To better understand the experimental processes and the proposed mechanism of cyanide inhibition, the following diagrams are provided.
Caption: Workflow for FMDH activity and inhibition assays.
Caption: Reversible inhibition of Mo-FMDH by cyanide.
References
The Central Role of Formylmethanofuran in Reverse Methanogenesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the formylmethanofuran-dependent pathway in reverse methanogenesis, also known as anaerobic oxidation of methane (B114726) (AOM). We delve into the critical role of this compound and its associated enzyme, this compound dehydrogenase, presenting key experimental data, detailed protocols, and pathway visualizations to support researchers in this field.
This compound-Dependent Reverse Methanogenesis: An Overview
Reverse methanogenesis is a microbial process of significant biogeochemical importance, acting as a major sink for methane in anoxic environments. This pathway is essentially the reverse of methanogenesis, where methane is oxidized to carbon dioxide. A key intermediate in this process is this compound (formyl-MFR), and the enzyme responsible for its oxidation is this compound dehydrogenase (FMD). This process is primarily carried out by anaerobic methanotrophic (ANME) archaea, often in syntrophic relationships with sulfate-reducing bacteria or utilizing other electron acceptors.
The initial step in the oxidation of the methyl group derived from methane involves its sequential oxidation to a formyl group. This compound dehydrogenase then catalyzes the critical step of oxidizing the formyl group of formyl-MFR to CO2.[1][2] This reaction is reversible and, in the direction of methane oxidation, is coupled to the reduction of an electron acceptor.[3]
Comparative Performance of this compound Dehydrogenase
The efficiency of reverse methanogenesis is influenced by several factors, including the type of this compound dehydrogenase enzyme present and the terminal electron acceptor utilized. ANME archaea can possess FMDs with different metal cofactors, primarily molybdenum (Mo) or tungsten (W), which exhibit distinct kinetic properties.
Enzyme Substrate Specificity
Studies on FMD from methanogenic archaea, which are functionally similar to those in ANME archaea, have revealed differences in substrate specificity between the molybdenum and tungsten-containing isoenzymes.
| Substrate | Relative Activity (%) - Mo-FMD (M. barkeri)[4] | Relative Activity (%) - Mo-FMD (M. wolfei)[4] | Relative Activity (%) - W-FMD (M. thermoautotrophicum & M. wolfei)[4] |
| N-formylmethanofuran | 100 | 100 | 100 |
| N-furfurylformamide | 11 | 1 | Not a substrate |
| N-methylformamide | 0.2 | Not a substrate | Not a substrate |
| Formamide | 0.1 | Not a substrate | Not a substrate |
| Formate | 1 | 3 | Not a substrate |
Table 1: Comparative substrate specificity of Molybdenum (Mo) and Tungsten (W) containing this compound dehydrogenases.
The data indicates that the molybdenum-containing FMD from Methanosarcina barkeri has a broader substrate range compared to the tungsten-containing enzymes, which are highly specific for N-formylmethanofuran.[4] This suggests that the type of metal cofactor can significantly influence the metabolic flexibility of the organism.
Performance with Different Electron Acceptors
The overall energy yield of reverse methanogenesis is highly dependent on the terminal electron acceptor used by the ANME archaea. Common electron acceptors include sulfate (B86663), nitrate (B79036), and metal oxides.
| Electron Acceptor | Overall Reaction | Standard Gibbs Free Energy (ΔG°') |
| Sulfate (SO₄²⁻) | CH₄ + SO₄²⁻ → HCO₃⁻ + HS⁻ + H₂O | -16.6 kJ/mol |
| Nitrate (NO₃⁻) | 5CH₄ + 8NO₃⁻ + 8H⁺ → 5CO₂ + 4N₂ + 14H₂O | -764.5 kJ/mol |
| Ferric Iron (Fe³⁺) | CH₄ + 8Fe(OH)₃ + 15H⁺ → HCO₃⁻ + 8Fe²⁺ + 21H₂O | -445 kJ/mol |
Table 2: Thermodynamics of anaerobic methane oxidation with different terminal electron acceptors.
As shown in the table, coupling AOM to nitrate or ferric iron reduction is thermodynamically more favorable than coupling it to sulfate reduction. This has implications for the growth efficiency and metabolic rates of ANME archaea in different environments.
Experimental Protocols
Key Experiment: Measuring this compound Dehydrogenase Activity
Objective: To determine the enzymatic activity of this compound dehydrogenase in cell-free extracts of ANME archaea.
Principle: The activity of FMD is measured spectrophotometrically by monitoring the reduction of an artificial electron acceptor, such as methyl viologen, which changes color upon reduction. The rate of color change is proportional to the enzyme activity.
Materials:
-
Anaerobic chamber or glove box
-
Spectrophotometer
-
Cuvettes with rubber stoppers
-
Cell-free extract of ANME archaea
-
Anaerobic buffer (e.g., 100 mM Tris-HCl, pH 7.6, containing 10 mM dithiothreitol)
-
This compound (substrate)
-
Methyl viologen (electron acceptor)
-
Sodium dithionite (B78146) (for reducing methyl viologen to establish a baseline)
Procedure:
-
Prepare all solutions and perform all steps under strictly anaerobic conditions inside an anaerobic chamber.
-
Prepare a reaction mixture in a cuvette containing the anaerobic buffer and methyl viologen.
-
Add the cell-free extract to the cuvette and mix gently.
-
Initiate the reaction by adding a known concentration of this compound.
-
Immediately monitor the increase in absorbance at a specific wavelength (e.g., 578 nm for reduced methyl viologen) over time using the spectrophotometer.
-
The rate of the reaction is calculated from the linear portion of the absorbance change over time, using the molar extinction coefficient of the reduced electron acceptor.
-
One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the reduction of 1 µmol of electron acceptor per minute under the specified conditions.
Visualizing the Pathway
Reverse Methanogenesis Signaling Pathway
The following diagram illustrates the central steps of the reverse methanogenesis pathway, highlighting the critical role of this compound.
Experimental Workflow for AOM Activity Measurement
This diagram outlines a typical workflow for measuring anaerobic methane oxidation rates in environmental samples.
Alternative Pathways and Considerations
While reverse methanogenesis involving this compound is the canonical pathway for AOM in ANME archaea, research has explored potential variations. One area of investigation has been the possibility of a bypass for the methylene-tetrahydromethanopterin reductase (Mer) step in ANME-1 archaea; however, current evidence suggests this is unlikely.[5]
The primary "alternatives" in the context of this compound-dependent reverse methanogenesis lie in the diversity of the FMD enzyme itself (Mo vs. W cofactors) and the range of electron acceptors that can be coupled to the process. These alternatives have profound implications for the ecological niche of different ANME groups and their overall contribution to the global carbon cycle.
Conclusion
This compound is an indispensable intermediate in the process of reverse methanogenesis, with its oxidation by this compound dehydrogenase being a key, rate-influencing step. The comparative data presented here on enzyme kinetics and thermodynamics with different electron acceptors underscore the metabolic versatility of anaerobic methanotrophic archaea. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers investigating this critical biogeochemical process. Further research into the structure and function of FMDs from diverse ANME archaea will undoubtedly provide deeper insights into the mechanisms of anaerobic methane oxidation and its regulation.
References
- 1. All-in-One CO2 Capture and Transformation: Lessons from this compound Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound dehydrogenases from methanogenic Archaea. Substrate specificity, EPR properties and reversible inactivation by cyanide of the molybdenum or tungsten iron-sulfur proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition experiments on anaerobic methane oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Formylmethanofuran: A Guide for Laboratory Professionals
Prudent and compliant disposal of laboratory chemicals is paramount for ensuring personnel safety and environmental protection. This document provides a comprehensive guide to the proper disposal procedures for formylmethanofuran, a crucial intermediate in methanogenesis, intended for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care. While specific toxicity data is limited, the chemical structure, containing a furan (B31954) moiety, suggests that it should be handled as a potentially hazardous substance.
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Lab Coat: A flame-retardant lab coat should be worn.
-
Respiratory Protection: If handling the compound as a powder or in a way that could generate aerosols outside of a fume hood, a NIOSH-approved respirator may be necessary.
Engineering Controls:
-
All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.
-
Ensure that an eyewash station and safety shower are readily accessible.[1]
Step-by-Step Disposal Protocol for this compound
In the absence of a specific SDS, a conservative approach to disposal is required. The primary principle is to manage the substance as hazardous waste until a formal hazard assessment can be completed by a qualified professional.
Step 1: Consultation with Environmental Health and Safety (EHS)
The first and most critical step is to contact your institution's Environmental Health and Safety (EHS) department. Provide them with all available information on this compound, including its chemical name, CAS number (94483-60-0)[2], and any known properties or experimental context. Your EHS department is the ultimate authority on chemical disposal procedures at your institution and will provide guidance based on local, state, and federal regulations.
Step 2: Waste Characterization and Segregation
Until a formal determination is made by EHS, treat all this compound waste as hazardous.
-
Solid Waste: Collect any solid this compound, contaminated labware (e.g., pipette tips, weighing boats), and contaminated PPE in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: If this compound is in a solution, do not dispose of it down the drain.[3] Collect it in a compatible, sealed, and labeled hazardous waste container. If the solvent is flammable, the waste mixture may need to be segregated as flammable hazardous waste.
-
Avoid Mixing: Do not mix this compound waste with other chemical waste streams unless explicitly instructed to do so by your EHS department.
Step 3: Containerization and Labeling
Properly containing and labeling chemical waste is essential for safe transport and disposal.
-
Container: Use a container that is compatible with this compound and any solvents. High-density polyethylene (B3416737) containers are suitable for many laboratory wastes.[3] The container must be in good condition and have a secure, leak-proof lid.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other components of the waste stream. The date of accumulation should also be included.
Step 4: Storage
Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within your laboratory. This area should be under the control of laboratory personnel and away from general traffic. Ensure the storage location is cool, dry, and away from incompatible materials.
Step 5: Arranging for Disposal
Your EHS department will coordinate the pickup and disposal of the hazardous waste through a licensed hazardous waste disposal company. Follow all institutional procedures for requesting a waste pickup.
Quantitative Data for Disposal Planning
While specific quantitative data for this compound is not available, the following table outlines the types of information that are typically required for a comprehensive disposal plan. This information should be sought from chemical literature or determined through appropriate analytical methods in consultation with your EHS department.
| Parameter | Value | Significance for Disposal |
| pH | To be determined | Determines corrosivity (B1173158) and compatibility with other wastes. |
| Flash Point | To be determined | Indicates flammability and requirements for safe storage and transport. |
| Toxicity Data (e.g., LD50) | Not available | Informs the level of hazard and necessary handling precautions. |
| Reactivity | To be determined | Identifies potential hazards from mixing with other chemicals, air, or water. |
| Solubility in Water | To be determined | Affects environmental fate and potential for aqueous disposal (if deemed non-hazardous). |
Experimental Protocols: General Procedure for Neutralization (Hypothetical)
For some chemical wastes, neutralization may be an appropriate step before disposal. However, this should not be attempted for this compound without a thorough understanding of its reactivity and specific guidance from a qualified chemist or your EHS department. A general protocol for neutralizing an acidic or basic waste (for illustrative purposes only) would involve:
-
Carefully adding a neutralizing agent (e.g., sodium bicarbonate for acids, citric acid for bases) in small portions with constant stirring.
-
Monitoring the pH of the solution until it is within a neutral range (typically 6-8).
-
Managing any heat generation or gas evolution during the process.
-
Once neutralized, the solution must still be disposed of as hazardous waste unless confirmed to be non-hazardous by EHS.
Given that this compound is an intermediate in a biological pathway, it is possible that it is biodegradable. However, this should not be assumed, and drain disposal is not recommended without explicit approval from local water authorities and your EHS department.[4][5]
Visualizing the Disposal Workflow
Caption: Disposal workflow for a chemical with unknown hazards.
Disclaimer: The information provided in this document is intended as a general guide for trained laboratory personnel. It is not a substitute for a formal hazard assessment and the specific guidance of your institution's Environmental Health and Safety department. Always prioritize safety and compliance with all applicable regulations.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
